Butyl cyclohexanecarboxylate
Description
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Structure
2D Structure
Properties
CAS No. |
6553-81-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
butyl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H20O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h10H,2-9H2,1H3 |
InChI Key |
IPGMIYAOWRJGBE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1CCCCC1 |
Canonical SMILES |
CCCCOC(=O)C1CCCCC1 |
Other CAS No. |
6553-81-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Butyl Cyclohexanecarboxylate: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the physical and chemical properties of Butyl cyclohexanecarboxylate, a versatile organic ester. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, reactivity, synthesis protocols, and safety considerations. By synthesizing technical data with practical insights, this guide aims to be an authoritative resource for laboratory and industrial applications.
Molecular Identity and Structure
This compound is an ester characterized by a cyclohexane ring attached to a carboxyl group, which is in turn esterified with a butyl group. The isomeric form of the butyl group (n-butyl, sec-butyl, or tert-butyl) influences the compound's physical and chemical properties. This guide will focus primarily on n-butyl cyclohexanecarboxylate, while also providing comparative data for its isomers where relevant.
The fundamental structure consists of a C11H20O2 molecular formula, with a molecular weight of approximately 184.27 g/mol .[1][2][3][4]
Chemical Structure
The molecular structure of n-butyl cyclohexanecarboxylate is depicted below.
Figure 1: Chemical structure of n-butyl cyclohexanecarboxylate.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in designing experimental procedures.
| Property | Value | Source |
| Molecular Formula | C11H20O2 | [1][2][3][4] |
| Molecular Weight | 184.27 g/mol | [1][2][3][4] |
| CAS Number | 6553-81-7 | [2][3][4] |
| IUPAC Name | This compound | [1][3] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 220.6°C at 760 mmHg (for butan-2-yl isomer); Estimated 238°C (for n-butyl isomer) | [1][2] |
| Density | 0.95 g/cm³ (for butan-2-yl isomer) | [1] |
| Flash Point | 87.2°C (for butan-2-yl isomer); Estimated 101.02 °C (for n-butyl isomer) | [1][2] |
| Solubility | Soluble in ethanol (5509.97 g/L), methanol (5104.54 g/L), and isopropanol (5013.95 g/L).[2] | |
| Vapor Pressure | Estimated 0.0563 hPa @ 20°C; 0.0879 hPa @ 25°C | [2] |
| LogP (Octanol/Water Partition Coefficient) | 3.4 | [2] |
Note: Some of the experimental data, such as boiling point and density, are reported for the butan-2-yl isomer. These values are expected to be similar but not identical for the n-butyl isomer.
Chemical Reactivity and Synthesis
Chemical Reactivity
This compound, as an ester, undergoes typical reactions of this functional group. The primary reaction of interest is hydrolysis , which can be catalyzed by either acid or base.
-
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed back to cyclohexanecarboxylic acid and butanol. This reaction is reversible.
-
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide, is used to hydrolyze the ester, yielding the salt of the carboxylic acid (sodium cyclohexanecarboxylate) and butanol.
The cyclohexane ring is generally stable but can undergo oxidation under harsh conditions. The ester group's moderate polarity and boiling point make it a suitable aprotic solvent for certain reactions.[1]
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer esterification of cyclohexanecarboxylic acid with butanol in the presence of an acid catalyst.
Sources
"IUPAC name and synonyms for Butyl cyclohexanecarboxylate"
An In-Depth Technical Guide to Butyl Cyclohexanecarboxylate and its Isomers: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a significant ester in organic synthesis and industrial applications. We will delve into the critical distinctions between its primary isomers—n-butyl, sec-butyl, and tert-butyl—exploring their unique physicochemical properties, nomenclature, and applications. The document details robust synthetic protocols, including the foundational Fischer-Speier esterification, and examines the mechanistic principles that guide reaction choices. Core applications, from its role as a sterically hindered protecting group in pharmaceutical development to its use in the fragrance industry, are discussed in depth. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.
Nomenclature and Isomeric Landscape
The term "this compound" refers to a family of isomers, each featuring a cyclohexane ring linked to a carboxylate ester group with a butyl chain. The specific configuration of this butyl group profoundly influences the molecule's steric profile and chemical reactivity, making precise identification crucial.
IUPAC Naming and CAS Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for the straight-chain isomer is This compound .[1][2][3] However, understanding the branched isomers is essential for synthetic applications. Each isomer is uniquely identified by its Chemical Abstracts Service (CAS) number.
Key Isomers: n-Butyl, sec-Butyl, and tert-Butyl Cyclohexanecarboxylate
The primary isomers arise from the attachment point of the four-carbon butyl group to the ester's oxygen atom:
-
n-Butyl cyclohexanecarboxylate: Features a linear butyl chain.
-
sec-Butyl cyclohexanecarboxylate: The ester is formed with butan-2-ol, resulting in a branched, chiral structure.[1]
-
tert-Butyl cyclohexanecarboxylate: Incorporates a highly branched tert-butyl group, which imparts significant steric hindrance and chemical stability.[1][4]
Table 1: Identifiers and Synonyms for this compound Isomers
| Isomer | IUPAC Name | CAS Number | Common Synonyms |
| n-Butyl | This compound | 6553-81-7[2][3][5][6] | Cyclohexanecarboxylic acid, butyl ester; Hexahydrobenzoic acid butyl ester[2][5] |
| sec-Butyl | butan-2-yl cyclohexanecarboxylate | 6553-82-8[1] | Cyclohexanecarboxylic acid, sec-butyl ester; 1-methylpropyl cyclohexanecarboxylate[7] |
| tert-Butyl | tert-butyl cyclohexanecarboxylate | 16537-05-6[8] | Cyclohexanecarboxylic acid, 1,1-dimethylethyl ester; Cyclohexanecarboxylic acid t-butyl ester[8] |
Physicochemical Properties
The isomeric structure directly impacts the physical and chemical properties of the molecule, influencing its boiling point, density, solubility, and utility.
Core Molecular Attributes
All isomers share the same molecular formula and weight but differ in their three-dimensional arrangement, leading to distinct physical characteristics.
Table 2: Comparative Physicochemical Properties of this compound Isomers
| Property | n-Butyl | sec-Butyl | tert-Butyl |
| Molecular Formula | C₁₁H₂₀O₂[1][2][5] | C₁₁H₂₀O₂[1] | C₁₁H₂₀O₂[8] |
| Molecular Weight | ~184.27 g/mol [2][5][6] | ~184.27 g/mol [1] | ~184.27 g/mol [8] |
| Boiling Point | Not specified | 220.6 °C at 760 mmHg[1] | 91 °C at 25 mmHg[9] |
| Density | Not specified | 0.95 g/cm³[1] | Not specified |
| Flash Point | Not specified | 87.2 °C[1] | Not specified |
| Solubility in Water | Low[5] | 18.52 mg/L (estimated)[7] | Not specified |
| Solubility in Ethanol | 5509.97 g/L at 25°C[5] | Soluble | Soluble |
Organoleptic Profile
For applications in fragrances, the odor profile is a key parameter. This compound is noted for its pleasant scent.
-
Odor Profile: Characterized primarily as fruity (69.68%) and green (54.94%), with underlying notes of apple and floral sweetness.[5] This profile makes it a valuable component in fragrance creation.[5]
Synthesis and Mechanistic Considerations
The synthesis of this compound isomers is predominantly achieved through esterification, a cornerstone reaction in organic chemistry. The choice of method depends on the desired isomer, particularly its steric hindrance.
Primary Synthetic Pathway: Fischer-Speier Esterification
The most common and industrially scalable method for producing n-butyl and sec-butyl cyclohexanecarboxylate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of cyclohexanecarboxylic acid with the corresponding alcohol (e.g., n-butanol).
Causality of Experimental Choice: The reaction is reversible. To achieve high yields, the equilibrium must be shifted toward the product side. This is accomplished by continuously removing the water byproduct via azeotropic distillation, typically using a Dean-Stark apparatus with a solvent like toluene. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Fischer-Speier esterification workflow.
Detailed Experimental Protocol: Synthesis of n-Butyl Cyclohexanecarboxylate
This protocol describes a self-validating system for laboratory-scale synthesis.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Equip the flask with a magnetic stirrer.
-
Charging Reactants: To the flask, add cyclohexanecarboxylic acid (1.0 eq), n-butanol (1.5 eq), and an appropriate solvent for azeotropic distillation (e.g., toluene, 2 mL per gram of carboxylic acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid weight).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure n-butyl cyclohexanecarboxylate.
Alternative Routes for Sterically Hindered Isomers
Synthesizing tert-butyl cyclohexanecarboxylate via Fischer esterification is inefficient due to the steric bulk of tert-butanol, which favors elimination over substitution. For such sterically demanding esters, alternative methods are employed. One highly effective method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to activate the carboxylic acid under mild conditions.[4]
Core Applications in Research and Industry
The unique properties of this compound and its isomers make them valuable in diverse fields.
Role as a Protecting Group in Multi-Step Synthesis
The tert-butyl ester is widely used as a protecting group for carboxylic acids in complex organic syntheses.[4]
-
Expertise & Trustworthiness: The steric hindrance of the tert-butyl group provides excellent stability, shielding the carboxylic acid functionality from a wide array of reagents, including nucleophiles and reducing agents.[4] This stability is critical for preventing unwanted side reactions during multi-step synthetic sequences. The protecting group is robust yet can be selectively removed (deprotected) under specific acidic conditions (e.g., using trifluoroacetic acid), which typically do not affect other common protecting groups.[4] This orthogonal deprotection strategy is a cornerstone of modern synthetic chemistry.
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- 2. This compound | C11H20O2 | CID 81040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanecarboxylic acid, butyl ester [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. scent.vn [scent.vn]
- 6. chemeo.com [chemeo.com]
- 7. sec-butyl cyclohexane carboxylate, 6553-82-8 [thegoodscentscompany.com]
- 8. Tert-butyl cyclohexanecarboxylate | C11H20O2 | CID 11816271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of tert-Butyl cyclohexanecarboxylate - Chempedia - LookChem [lookchem.com]
A Spectroscopic Guide to Butyl Cyclohexanecarboxylate: Unveiling Molecular Structure through NMR, IR, and MS
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Butyl Cyclohexanecarboxylate and its Spectroscopic Characterization
This compound is an ester formed from cyclohexanecarboxylic acid and butanol. Its molecular structure, consisting of a bulky cyclohexyl ring and a flexible butyl chain connected by an ester linkage, gives rise to a distinct set of spectroscopic characteristics. The application of orthogonal analytical techniques like NMR, IR, and MS provides a complete picture of its chemical architecture.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₂₀O₂
-
Molecular Weight: 184.28 g/mol
-
CAS Number: 6553-81-7
This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing expert interpretation and practical experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~2.25 | Triplet of triplets | 1H | CH -C=O |
| ~1.85 - 1.60 | Multiplet | 4H | Cyclohexyl-H (axial/equatorial) |
| ~1.60 - 1.50 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.45 - 1.15 | Multiplet | 6H | Cyclohexyl-H (axial/equatorial) |
| ~1.40 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.92 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Downfield Region (δ > 3.0 ppm): The triplet at approximately 4.05 ppm is characteristic of the methylene protons (-O-CH₂ -) directly attached to the ester oxygen. The deshielding effect of the electronegative oxygen atom shifts this signal downfield. Its triplet multiplicity arises from coupling with the adjacent methylene group in the butyl chain.
-
Aliphatic Region (δ 1.0 - 2.5 ppm): The proton on the carbon bearing the carbonyl group (CH -C=O) is expected around 2.25 ppm. This proton is a triplet of triplets due to coupling with the adjacent protons on the cyclohexane ring. The complex multiplets between 1.15 and 1.85 ppm are characteristic of the ten protons of the cyclohexane ring. The overlapping signals are due to the similar chemical environments of the axial and equatorial protons. The signals for the remaining two methylene groups and the terminal methyl group of the butyl chain appear in their expected regions, with multiplicities dictated by their neighboring protons.
-
Upfield Region (δ < 1.0 ppm): The triplet at approximately 0.92 ppm corresponds to the terminal methyl group (-CH₃ ) of the butyl chain, the most shielded protons in the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
¹³C NMR Data: [1]
| Chemical Shift (δ) (ppm) | Assignment |
| ~176.0 | C =O |
| ~64.0 | -O-CH₂ - |
| ~43.5 | CH -C=O |
| ~30.8 | -O-CH₂-CH₂ - |
| ~29.5 | Cyclohexyl-C |
| ~25.8 | Cyclohexyl-C |
| ~25.5 | Cyclohexyl-C |
| ~19.3 | -O-CH₂-CH₂-CH₂ - |
| ~13.7 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The signal at approximately 176.0 ppm is characteristic of the ester carbonyl carbon, which is significantly deshielded.
-
Oxygen-Attached Carbons: The carbon of the butyl chain attached to the oxygen (-O-CH₂ -) appears around 64.0 ppm.
-
Cyclohexyl and Butyl Carbons: The methine carbon of the cyclohexyl ring attached to the carbonyl group (CH -C=O) is found at about 43.5 ppm. The remaining cyclohexyl and butyl carbons resonate in the upfield region, consistent with sp³-hybridized carbons in an aliphatic environment.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
High-field NMR spectrometer (e.g., Bruker, Jeol, Varian)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity, optimizing for resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks in both spectra to the corresponding nuclei in the molecule.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930, 2855 | Strong | C-H (sp³) stretching (cyclohexyl and butyl) |
| 1735 | Strong, Sharp | C=O stretching (ester) |
| 1450 | Medium | C-H bending (scissoring) |
| 1170, 1040 | Strong | C-O stretching (ester) |
Interpretation of the IR Spectrum:
-
C-H Stretching: The strong absorptions around 2930 and 2855 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexyl and butyl groups.
-
Carbonyl Stretching: The most prominent peak in the spectrum is the strong, sharp absorption at 1735 cm⁻¹, which is the hallmark of the C=O stretching vibration of a saturated aliphatic ester.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. The strong bands at approximately 1170 and 1040 cm⁻¹ are due to the asymmetric and symmetric C-O stretching vibrations of the ester linkage, respectively. The peak at 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups.
Experimental Protocol for IR Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)
-
This compound sample
-
Pipette
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum with a clean, empty ATR crystal to subtract atmospheric contributions (CO₂ and H₂O).
-
Sample Application: Place a small drop of liquid this compound onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
Mass Spectral Data (Electron Ionization - EI): [2]
| m/z | Relative Intensity | Proposed Fragment |
| 184 | Low | [M]⁺ (Molecular Ion) |
| 129 | High | [M - C₄H₉O]⁺ or [C₇H₁₁O₂]⁺ |
| 111 | Moderate | [C₇H₁₁]⁺ |
| 83 | High | [C₆H₁₁]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 55 | High | [C₄H₇]⁺ |
Interpretation of the Mass Spectrum:
The electron ionization (EI) mass spectrum of this compound shows a low-intensity molecular ion peak at m/z 184, which is common for aliphatic esters. The fragmentation pattern is key to confirming the structure.
-
α-Cleavage: The bond between the carbonyl carbon and the cyclohexyl ring can break, leading to the formation of a cyclohexyl radical and a protonated butyl carbonate fragment, or vice versa.
-
McLafferty Rearrangement: A characteristic rearrangement for esters with a butyl chain involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (butene, C₄H₈) and the formation of a protonated cyclohexanecarboxylic acid fragment ion at m/z 129. This is often a prominent peak.
-
Other Fragmentations:
-
The peak at m/z 111 corresponds to the loss of the butoxy group (-OC₄H₉).
-
The peak at m/z 83 is likely due to the cyclohexyl cation ([C₆H₁₁]⁺).
-
The peak at m/z 57 is characteristic of the butyl cation ([C₄H₉]⁺).
-
The peak at m/z 55 can be attributed to the loss of a hydrogen molecule from the butyl cation or a butenyl cation.
-
Caption: Proposed mass spectral fragmentation of this compound.
Experimental Protocol for Mass Spectrometry
Objective: To obtain the electron ionization (EI) mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Helium (carrier gas)
-
This compound sample
-
Solvent (e.g., dichloromethane or ethyl acetate)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.
-
GC-MS Setup:
-
Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities.
-
Set the injector temperature to ensure complete vaporization of the sample.
-
Set the MS ion source to electron ionization (typically 70 eV).
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The GC will separate the components of the sample, and as this compound elutes from the column, it will enter the mass spectrometer to be ionized, fragmented, and detected.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum and the known structure.
-
Conclusion
The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the cyclohexyl and butyl moieties. The IR spectrum provides rapid confirmation of the key ester functional group. Finally, the mass spectrum confirms the molecular weight and provides valuable structural information through its fragmentation pattern. This in-depth spectroscopic guide serves as a vital resource for scientists and researchers, ensuring the accurate identification and quality assessment of this important chemical compound.
References
- PubChem. This compound.
- NIST. Cyclohexanecarboxylic acid, butyl ester. National Institute of Standards and Technology. [Link]
- Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- SpectraBase.
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"solubility and stability of Butyl cyclohexanecarboxylate"
An In-Depth Technical Guide to the Solubility and Stability of Butyl Cyclohexanecarboxylate
Introduction: Understanding this compound
This compound (BCHC) is an ester of cyclohexanecarboxylic acid and butanol.[1][2] With the molecular formula C11H20O2, this compound is a colorless liquid characterized by a molecular weight of approximately 184.27 g/mol .[1][3] It exists in various isomeric forms depending on the structure of the butyl group (n-butyl, sec-butyl, iso-butyl, tert-butyl), each conferring subtle differences in physical properties and reactivity.[3] The tert-butyl isomer, for instance, exhibits enhanced steric hindrance, which can increase its stability compared to linear analogs.[3] This guide provides a detailed exploration of the critical physicochemical parameters of this compound: its solubility in various media and its chemical stability under different environmental conditions. Understanding these characteristics is paramount for its application in drug formulation, organic synthesis, and materials science, where it may serve as a solvent, a synthesis intermediate, or a protecting group.[3]
Core Physicochemical Properties
A foundational understanding begins with the key physical and chemical properties of the primary isomer, n-butyl cyclohexanecarboxylate. This data, compiled from authoritative chemical databases, provides the necessary context for the subsequent discussions on solubility and stability.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 6553-81-7 | [2] |
| Molecular Formula | C11H20O2 | [1][3] |
| Molecular Weight | 184.27 g/mol | [1][3] |
| Boiling Point | 220.6°C at 760 mmHg (est.) | [4] |
| Flash Point | 87.2°C (est.) | [3] |
| Density | ~0.95 g/cm³ | [3] |
| logP (Octanol/Water) | 2.910 - 3.650 (est.) | [4][5] |
Part 1: Solubility Profile
The solubility of a compound is a critical determinant of its behavior in both chemical and biological systems. For this compound, its solubility profile is governed by its molecular structure: a nonpolar cyclohexyl ring and butyl chain combined with a moderately polar ester group.
Theoretical Framework: Polarity and Solvation
The principle of "like dissolves like" is the primary predictor of solubility. This compound's structure is predominantly nonpolar (hydrophobic) due to the large hydrocarbon content of the cyclohexane ring and the butyl group.[6] The ester functional group (-COO-) introduces a polar region capable of dipole-dipole interactions. However, the nonpolar character dominates, leading to low solubility in highly polar solvents like water and high solubility in nonpolar organic solvents.[6] The polar hydroxyl group of short-chain alcohols can interact favorably with water, but as the non-polar hydrocarbon chain lengthens, water solubility decreases significantly.
Quantitative Solubility Data
Precise quantitative data is essential for formulation and process development. While extensive experimental data for this compound is not widely published, reliable estimates and data for analogous compounds provide a strong basis for assessment.
| Solvent | Solubility | Rationale / Source |
| Water | 18.52 mg/L @ 25 °C (est. for sec-butyl isomer) | [4] |
| Organic Solvents (e.g., Hexane, Ether, Alcohols) | Soluble / Miscible | The nonpolar nature of the cyclohexane ring and butyl chain leads to favorable interactions with nonpolar and moderately polar organic solvents.[6] |
Factors Influencing Solubility
-
Temperature: For most organic solids and liquids dissolving in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome intermolecular forces in the solute and solvent.
-
pH: The solubility of this compound is generally independent of pH in the range of 2-10. However, at extreme pH values (highly acidic or alkaline), the compound will undergo hydrolysis, leading to its degradation and the formation of more soluble products (cyclohexanecarboxylic acid and butanol). This is not a true increase in the solubility of the parent compound but rather a chemical transformation.
Experimental Workflow for Solubility Determination (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is a gold-standard technique for determining the water solubility of a compound. The causality behind this protocol is to achieve a saturated, equilibrated solution from which a sample can be taken and analyzed, ensuring the measured concentration represents the true solubility limit.
Caption: Workflow for determining water solubility via the shake-flask method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess is crucial to ensure a saturated solution is formed.
-
Equilibration: Place the flask in a temperature-controlled shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Cease agitation and allow the mixture to stand, permitting the excess undissolved ester to separate from the aqueous phase. Centrifugation may be employed to accelerate this separation.
-
Sampling: Carefully withdraw a precise aliquot from the clear, aqueous supernatant. It is critical to avoid disturbing the undissolved layer.
-
Quantification: Analyze the concentration of this compound in the aliquot using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), against a calibration curve prepared with known standards.
-
Calculation: The determined concentration represents the water solubility of the compound at the specified temperature.
Part 2: Chemical Stability and Degradation
The stability of this compound is a measure of its resistance to chemical change. The primary pathway of degradation for esters is hydrolysis, which can be catalyzed by acid or base.[7] Oxidative and biological degradation pathways are also relevant under specific conditions.
Hydrolysis: The Principal Degradation Pathway
Hydrolysis is the cleavage of the ester bond by reaction with water, yielding cyclohexanecarboxylic acid and butanol.[7] This reaction is typically slow at neutral pH but is significantly accelerated by the presence of acids or bases.[7][8]
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An In-depth Technical Guide to the Esterification of Cyclohexanecarboxylic Acid with Butanol
This guide provides a comprehensive technical overview of the esterification of cyclohexanecarboxylic acid with butanol to synthesize butyl cyclohexanecarboxylate.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, optimization strategies, and detailed experimental protocols.
Introduction: Significance of this compound
This compound is an ester with applications in various chemical industries.[1] Its derivatives are utilized as intermediates in organic synthesis, serving as protecting groups for carboxylic acids due to the stability imparted by the cyclohexane ring.[1][4] The specific isomer, tert-butyl cyclohexanecarboxylate, is particularly noted for its steric hindrance, which makes it an effective shield for carboxylic acid functionalities during complex multi-step syntheses.[1][4]
The Fischer-Speier Esterification: A Mechanistic Deep Dive
The synthesis of this compound from cyclohexanecarboxylic acid and butanol is a classic example of the Fischer-Speier esterification.[4][5][6][7] This acid-catalyzed reaction is a reversible process, establishing an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[5][7][8]
The mechanism proceeds through a series of protonation and deprotonation steps:[5][6][9]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the cyclohexanecarboxylic acid by a strong acid catalyst, such as sulfuric acid.[8][9][10][11] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][10][12]
-
Nucleophilic Attack by Butanol: The alcohol (butanol) acts as a nucleophile, attacking the activated carbonyl carbon.[9][10] This results in the formation of a tetrahedral intermediate.[12]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5][6]
-
Elimination of Water: The protonated hydroxyl group is a good leaving group, and a molecule of water is eliminated.[5][10]
-
Deprotonation: The final step is the deprotonation of the resulting protonated ester to yield this compound and regenerate the acid catalyst.[5][12]
To drive the equilibrium towards the formation of the ester, it is crucial to either use an excess of one of the reactants (typically the alcohol) or to remove the water as it is formed.[7][9][13]
Reaction Mechanism Diagram
Caption: Acid-catalyzed Fischer-Speier esterification mechanism.
Optimizing Reaction Conditions for Enhanced Yield
Several factors influence the rate and yield of the esterification reaction. A systematic approach to optimizing these parameters is essential for an efficient synthesis.
The Role of Catalysts
While the reaction can proceed without a catalyst, the rate is impractically slow.[14][15] Strong mineral acids like sulfuric acid and hydrochloric acid are commonly used homogeneous catalysts that significantly accelerate the reaction.[14][16] However, their use presents challenges in terms of separation, corrosion, and waste generation.[14][17]
Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer a more environmentally friendly alternative.[14][17] They are non-toxic, easily separated from the reaction mixture, and can often be reused.[14][15] Studies have shown that catalysts like Amberlyst 131H+ can exhibit excellent performance in esterification reactions.[14]
Temperature and Reaction Time
Increasing the reaction temperature generally increases the reaction rate.[18] The esterification is typically carried out at the reflux temperature of the alcohol, which for n-butanol is around 117°C.[19] The reaction time required to reach equilibrium can range from several hours to over a day, depending on the specific conditions.[14][20]
Molar Ratio of Reactants
To shift the equilibrium towards the product side, an excess of one of the reactants is commonly employed.[7][12][21] Using butanol as both a reactant and a solvent is a frequent strategy.[12][20] A molar ratio of acid to alcohol of 1:10 has been used to promote the conversion of the carboxylic acid.[14]
Water Removal: The Dean-Stark Advantage
The continuous removal of water as it is formed is a highly effective method for driving the reaction to completion.[7][13][22][23] A Dean-Stark apparatus is the standard piece of laboratory glassware used for this purpose.[22][24][25] It allows for the azeotropic removal of water with a solvent that is immiscible with water, such as toluene.[20][25] As the reaction proceeds, the water-toluene azeotrope distills over and is collected in the graduated arm of the trap. The denser water separates and can be drawn off, while the toluene is returned to the reaction flask.[25] This continuous removal of a product effectively shifts the equilibrium to favor ester formation, leading to higher yields.[22][24]
Quantitative Data Summary
| Parameter | Typical Range/Value | Rationale |
| Catalyst | Sulfuric Acid, p-Toluenesulfonic acid, Amberlyst-15 | Accelerates the reversible reaction.[12][16] |
| Temperature | Reflux (approx. 117°C for n-butanol) | Increases reaction rate.[19] |
| Acid:Alcohol Molar Ratio | 1:3 to 1:10 (or alcohol as solvent) | Shifts equilibrium to favor product formation.[14][17] |
| Water Removal | Continuous (e.g., using a Dean-Stark apparatus) | Drives the reaction to completion by removing a product.[22][23] |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Materials and Equipment
-
Cyclohexanecarboxylic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Toluene (optional, for azeotropic water removal)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, but recommended)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Reaction Setup and Procedure
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
-
Charging the Reaction Flask: In a round-bottom flask, combine cyclohexanecarboxylic acid and an excess of n-butanol.[7] If using a Dean-Stark apparatus, add a suitable volume of toluene.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.[7] The addition is exothermic and should be done with caution.
-
Assembly and Reflux: Assemble the reflux condenser (and Dean-Stark trap if used) and begin heating the mixture to a gentle reflux.[7]
-
Reaction Monitoring: Allow the reaction to proceed at reflux for several hours. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.[7] If using a Dean-Stark trap, the reaction is typically considered complete when the theoretical amount of water has been collected.[20]
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.[7]
-
Solvent Removal (if applicable): If a large excess of butanol or another solvent was used, it can be removed under reduced pressure using a rotary evaporator.[7]
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with deionized water, a saturated sodium bicarbonate solution to neutralize the acid catalyst (be cautious of CO2 evolution), and finally with brine to remove residual water.[7]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[7]
-
Isolation of Crude Product: Filter or decant the dried organic solution and remove the solvent using a rotary evaporator to obtain the crude this compound.[7]
-
Purification: The crude ester can be purified by distillation under reduced pressure to obtain the final product with high purity.[26]
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[23]
-
Butanol and toluene are flammable liquids; heating should be performed using a heating mantle or oil bath, avoiding open flames.[23]
-
The reaction should be performed in a well-ventilated area.[23]
-
When neutralizing the acid catalyst with sodium bicarbonate, be aware of gas evolution and vent the separatory funnel frequently.[7]
Conclusion
The esterification of cyclohexanecarboxylic acid with butanol is a robust and well-established method for the synthesis of this compound. By understanding the underlying Fischer-Speier mechanism and systematically optimizing key reaction parameters such as catalyst choice, temperature, reactant ratios, and water removal, researchers can achieve high yields of the desired ester. The use of a Dean-Stark apparatus is a particularly effective strategy for driving the equilibrium towards product formation. The detailed protocol provided in this guide, combined with a strong emphasis on safety, offers a solid foundation for the successful synthesis and purification of this valuable chemical intermediate.
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An In-depth Technical Guide to the Thermodynamic Properties of Butyl Cyclohexanecarboxylate
Abstract
This technical guide provides a comprehensive exploration of the thermodynamic properties of Butyl cyclohexanecarboxylate, a molecule of significant interest in organic synthesis and as a potential intermediate in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data, details rigorous experimental methodologies for property determination, and explores theoretical modeling approaches. By elucidating the causal relationships between molecular structure and thermodynamic behavior, this guide aims to equip scientists with the critical knowledge required to effectively utilize this compound in their research and development endeavors. The narrative emphasizes the practical implications of these properties in contexts such as reaction optimization, purification, and formulation, thereby bridging the gap between theoretical thermodynamics and real-world applications.
Introduction: The Significance of this compound
This compound (BCHC), with the molecular formula C₁₁H₂₀O₂, is an ester characterized by a butyl group linked to a cyclohexanecarboxylate moiety.[1][2][3] Its structure, combining a flexible alkyl chain with a cyclic aliphatic ring, imparts a unique set of physicochemical properties that make it a valuable compound in various chemical applications. In the pharmaceutical industry, understanding the thermodynamic landscape of such molecules is paramount. From influencing reaction kinetics and equilibrium in synthesis to governing solubility and stability in formulation, these properties are critical determinants of a drug candidate's journey from laboratory to clinic.
This guide delves into the core thermodynamic properties of this compound, providing both a consolidation of available data and a practical framework for its experimental determination and theoretical prediction.
Physicochemical and Thermodynamic Properties of this compound
A precise understanding of the fundamental properties of this compound is the cornerstone of its effective application. The following table summarizes key physicochemical and thermodynamic data, distinguishing between experimentally determined and estimated values. The prevalence of estimated data highlights an opportunity for further experimental investigation to solidify our understanding of this compound.
| Property | Value | Unit | Source (Type) |
| Molecular Formula | C₁₁H₂₀O₂ | - | [1][2][3] |
| Molecular Weight | 184.28 | g/mol | [2] |
| Boiling Point (at 760 mmHg) | 220.6 (sec-butyl isomer) | °C | |
| 546.92 | K | [2] (Joback Method) | |
| Density | 0.95 (sec-butyl isomer) | g/cm³ | |
| Vapor Pressure (at 25 °C) | 0.0879 | hPa | [3] (Estimated) |
| 0.100000 (sec-butyl isomer) | mmHg | [4] (Estimated) | |
| Flash Point | 87.2 (sec-butyl isomer) | °C | |
| Enthalpy of Vaporization (ΔHvap) | 49.67 | kJ/mol | [2] (Joback Method) |
| Ideal Gas Heat Capacity (Cp,gas at 546.92 K) | 404.06 | J/mol·K | [2] (Joback Method) |
| LogP (Octanol/Water Partition Coefficient) | 3.4 | - | [3] (XLogP3-AA) |
| 2.910 | - | [2] (Crippen Method) | |
| Water Solubility (at 25 °C) | 18.52 | mg/L | [4] (Estimated) |
Experimental Determination of Thermodynamic Properties
The bedrock of thermodynamic characterization lies in robust experimental measurement. This section details the principles and step-by-step protocols for determining key properties of liquid-phase organic compounds like this compound.
Vapor Pressure Determination
The vapor pressure of a liquid is a critical parameter for distillation, purification, and assessing volatility.
-
Apparatus Setup: Assemble an ebulliometer, which consists of a boiling flask, a Cottrell pump to ensure equilibrium between the liquid and vapor phases, a condenser, and a high-precision temperature and pressure measurement system.
-
Sample Preparation: Introduce a pure sample of this compound into the boiling flask.
-
System Evacuation: Evacuate the system to a desired starting pressure.
-
Heating and Equilibration: Gently heat the sample until it boils. The Cottrell pump will lift boiling liquid and spray it over the temperature sensor, ensuring it is wetted with liquid at the boiling temperature corresponding to the system pressure.
-
Data Acquisition: Record the steady-state temperature and pressure once equilibrium is reached.
-
Iterative Measurements: Vary the system pressure and repeat steps 4 and 5 to obtain a series of vapor pressure-temperature data points.
Causality Behind Experimental Choices: Ebulliometry is chosen for its accuracy in establishing true vapor-liquid equilibrium, which is crucial for obtaining reliable vapor pressure data. The Cottrell pump is a key component that mitigates superheating and ensures the measured temperature is that of the saturated vapor.
Enthalpy of Vaporization (ΔHvap) Measurement
The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into a pierced DSC pan. A pinhole in the lid allows for the vapor to escape during the experiment.
-
Experimental Program:
-
Equilibrate the sample at a sub-boiling temperature.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the boiling point of the substance.
-
Hold at an isothermal temperature above the boiling point to ensure complete vaporization.
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the boiling of the sample. Integrate the area of this peak to determine the total heat absorbed.
-
Calculation: The enthalpy of vaporization is calculated by dividing the total heat absorbed by the initial mass of the sample.
Self-Validating System: The protocol's integrity is maintained by running a baseline with an empty, pierced pan to subtract any instrumental effects. The use of a certified standard for calibration ensures the accuracy of the measured heat flow.
Heat Capacity (Cp) Determination
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.
-
Baseline Run: Perform a DSC scan with two empty crucibles to establish the baseline heat flow of the instrument over the desired temperature range.
-
Standard Run: Place a sapphire standard of known mass in the sample crucible and run the same temperature program as the baseline.
-
Sample Run: Replace the sapphire standard with a known mass of this compound and repeat the temperature program.
-
Calculation: The heat capacity of the sample is calculated at each temperature using the following equation: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) * (mass_standard / mass_sample) * Cp_standard
Expertise in Practice: The three-step method is a standard and reliable technique that corrects for instrumental asymmetries and provides accurate heat capacity data. The choice of sapphire as a standard is due to its well-characterized and stable heat capacity over a wide temperature range.
Density Measurement
Density is a fundamental property that relates a substance's mass to its volume.
-
Instrument Calibration: Calibrate the vibrating tube densitometer with two fluids of known density (e.g., dry air and deionized water).
-
Sample Injection: Inject the this compound sample into the oscillating U-tube, ensuring no air bubbles are present.
-
Temperature Equilibration: Allow the sample to thermally equilibrate to the desired measurement temperature.
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample. The density is then calculated and displayed by the instrument's software.
-
Temperature Dependence: Repeat the measurement at different temperatures to determine the density as a function of temperature.
Underlying Principle: The vibrating tube densitometer operates on the principle that the natural frequency of a vibrating tube changes with the mass of the fluid it contains. This allows for highly precise and accurate density measurements with small sample volumes.
Theoretical Modeling of Thermodynamic Properties
In the absence of experimental data, or to complement it, theoretical models provide a powerful tool for estimating thermodynamic properties.
The Joback Method: A Group Contribution Approach
The Joback method is a group-contribution method used to predict various thermodynamic properties based on the molecular structure of a compound. It decomposes the molecule into functional groups, and the property of interest is calculated by summing the contributions of each group.
For this compound, the relevant functional groups would include:
-
-CH3 (methyl group)
-
-CH2- (methylene group)
-
>CH- (methine group in the ring)
-
-COO- (ester group)
The general equation for a property P is: P = f(Σ Gi) where Gi is the contribution of the i-th group.
Insight from Experience: While the Joback method is a valuable tool for initial estimations, its accuracy can be limited, especially for complex molecules or properties that are sensitive to intermolecular interactions. It assumes no interactions between the functional groups, which is a simplification.
UNIFAC Model for Phase Equilibria
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. This is particularly useful for modeling phase equilibria, such as vapor-liquid equilibrium (VLE), which is essential for designing and optimizing distillation processes.
The UNIFAC method calculates the activity coefficient (γ) as the sum of a combinatorial part (γC), which accounts for differences in molecular size and shape, and a residual part (γR), which accounts for energetic interactions between functional groups.
ln(γi) = ln(γiC) + ln(γiR)
Authoritative Grounding: The UNIFAC model is widely used in chemical engineering for process simulation and design. Its parameters for various functional groups have been extensively compiled and validated against experimental data.
Applications in Pharmaceutical Research and Development
The thermodynamic properties of this compound are not merely academic data points; they have profound implications for its practical application in the pharmaceutical industry.
Role in Organic Synthesis
-
Protecting Group: The tert-butyl isomer of cyclohexanecarboxylate can be used as a protecting group for carboxylic acids during multi-step syntheses. Its thermodynamic stability under various reaction conditions, followed by its controlled removal, is a key advantage.
-
Solvent Selection: The boiling point and polarity of this compound influence its suitability as a solvent for certain reactions. A moderately high boiling point can be advantageous for reactions requiring elevated temperatures.
-
Reaction Optimization: Knowledge of the enthalpy of reaction and heat capacity is crucial for safe and efficient scale-up of synthetic processes. It allows for proper thermal management to control reaction rates and prevent thermal runaways.
Implications for Drug Formulation and Delivery
-
Solubility and Dissolution: The thermodynamic property of solubility is a critical factor in drug formulation. The relatively low estimated water solubility of this compound suggests that if it were part of an active pharmaceutical ingredient (API), formulation strategies to enhance its dissolution rate would be necessary for oral delivery.
-
Prodrug Design: Esters are commonly used as promoieties in prodrug design to improve the lipophilicity and membrane permeability of polar parent drugs. The thermodynamic properties of the ester, such as its partitioning behavior (LogP), directly impact its ability to cross biological membranes. An optimal balance between lipophilicity and aqueous solubility is crucial for successful prodrug design.
-
Stability: The thermodynamic stability of the ester bond in this compound is important for the shelf-life of any potential drug substance or product. Understanding its susceptibility to hydrolysis under different pH and temperature conditions is essential.
Visualizations
Experimental Workflow for Thermodynamic Property Determination
Caption: A simplified workflow for the experimental determination and application of the thermodynamic properties of this compound.
Relationship between Thermodynamic Properties and Pharmaceutical Applications
Caption: A conceptual diagram illustrating the influence of key thermodynamic properties on various stages of pharmaceutical research and development.
Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties of this compound, emphasizing their critical role in scientific research and pharmaceutical development. While a body of estimated data exists, there is a clear need for more comprehensive experimental studies to fully characterize this compound. The detailed experimental protocols and discussion of theoretical models presented herein offer a robust framework for researchers to either generate new data or make informed predictions. Ultimately, a thorough understanding of the thermodynamic landscape of molecules like this compound is indispensable for accelerating the development of new chemical entities and their successful translation into valuable products.
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Section 1: Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Laboratory Handling of Butyl Cyclohexanecarboxylate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound in a laboratory setting. Designed for researchers, scientists, and drug development professionals, the following sections detail the compound's properties, potential hazards, and the necessary control measures to ensure a safe working environment. The causality behind each recommendation is explained to foster a deeper understanding of laboratory safety principles.
A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound (CAS No. 6553-81-7) is an ester characterized by a cyclohexane ring linked to a carboxylate group with a butyl chain.[1][2] Its physical and chemical characteristics are pivotal in determining appropriate storage, handling, and emergency procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6553-81-7 | [1][2] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |
| Molecular Weight | 184.27 g/mol | [1][2] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 220.6°C @ 760 mmHg (est.) | [1][4] |
| Flash Point | 87.2°C (189.0°F) (est.) | [1][4] |
| Density | 0.95 g/cm³ | [1] |
| Water Solubility | 18.52 mg/L @ 25°C (est.) | [4] |
| Vapor Pressure | 0.1 mmHg @ 25°C (est.) | [4] |
The compound's high boiling point and low vapor pressure suggest it is not highly volatile at room temperature.[1][4] However, its flash point classifies it as a combustible liquid, necessitating precautions against ignition sources.[1][3][4]
Section 2: Hazard Identification and Proactive Risk Assessment
While specific GHS classification for this compound is not consistently reported, data from structurally related compounds, such as other esters and cyclohexanecarboxylate derivatives, indicate potential hazards. Tert-butyl cyclohexanecarboxylate, an isomer, is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[5] Similar warnings for skin and eye irritation are noted for related carboxylic acid compounds.[6][7][8]
Given this information, a cautious approach is warranted. It is prudent to treat this compound as a substance that may cause skin, eye, and respiratory irritation. A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated.
Logical Workflow for Risk Assessment
The following diagram outlines a self-validating system for assessing and mitigating risks associated with this compound.
Caption: Risk assessment workflow before handling this compound.
Section 3: The Hierarchy of Controls: A Systematic Approach to Safety
To minimize exposure, laboratories must implement a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes more effective, system-wide solutions over reliance on individual protective equipment.
Engineering Controls
These are the first line of defense, designed to remove the hazard at the source.
-
Chemical Fume Hood: All dispensing and handling of this compound should be performed inside a certified chemical fume hood. This is crucial to prevent the inhalation of any aerosols or vapors that may be generated, especially if the substance is heated.
-
Local Exhaust Ventilation: For procedures where a full fume hood is not feasible, a local exhaust system (e.g., a snorkel) must be positioned at the point of potential vapor release.[6]
-
Safety Showers and Eyewash Stations: Ensure that a compliant and regularly tested safety shower and eyewash station are readily accessible in the immediate work area.[9][10]
Administrative Controls
These are work policies and procedures that reduce exposure risk.
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for this compound must be written and approved. This document should cover all aspects of handling, from receipt to disposal.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP before they are permitted to work with the compound.[11]
-
Restricted Access: Designate specific areas within the lab for the storage and handling of this chemical.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[12] Do not eat, drink, or smoke in areas where chemicals are handled.[3][11]
Protocol for Dispensing this compound
-
Preparation: Don all required PPE as specified in the following section. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place the stock container of this compound and the receiving vessel securely in the center of the fume hood work area.
-
Grounding: If transferring large quantities from a metal container, ensure both the source and receiving containers are grounded to prevent static discharge, a potential ignition source.[11]
-
Transfer: Slowly and carefully pour the required amount of liquid, minimizing splashing. Use a funnel for transfers into narrow-mouthed containers.
-
Closure: Securely cap both the stock and receiving containers immediately after the transfer is complete.
-
Decontamination: Wipe down any external surfaces of the containers and the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.
-
Waste: Dispose of all contaminated wipes and disposable materials in a designated hazardous waste container.
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. It is essential but should not be used as a substitute for engineering and administrative controls.[13]
Table 2: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale and Source |
| Hand Protection | Nitrile or Butyl rubber gloves. | Provides protection against splashes of organic esters.[14][15] Inspect gloves for integrity before each use.[16] |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes that can cause serious eye irritation.[17][18] Standard safety glasses are insufficient. |
| Skin/Body Protection | Flame-resistant laboratory coat. | A lab coat protects the skin on the arms and body from accidental contact.[10] Ensure it is fully buttoned. |
| Respiratory Protection | Not required under normal use with proper engineering controls. | If engineering controls fail or for large-scale emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13] |
Section 4: Storage and Waste Management
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[9]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[3]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[3]
-
Incompatibilities: Segregate from strong oxidizing agents and bases.[9]
Waste Disposal Protocol
-
Collection: Collect all waste this compound and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Dispose of the waste through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3][12]
Section 5: Emergency Procedures
A clear, rehearsed emergency plan is vital.
Spill Response
The appropriate response depends on the scale of the spill. For any large spill, evacuate the area and contact the EHS emergency line.
Caption: Step-by-step workflow for responding to a chemical spill.
Detailed Spill Protocol (Small, Contained Spill):
-
Alert: Immediately alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Cover the spill with an inert absorbent material like sand or a commercial sorbent.[19]
-
Collect: Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean: Clean the spill area with soap and water.
-
Dispose: Seal and label the waste container for pickup by EHS.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek prompt medical attention.[10][20]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and water for at least 15 minutes.[20] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[3][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and drink plenty of water.[3] Seek immediate medical attention.[20]
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6][10]
-
Hazards: Thermal decomposition can produce hazardous gases like carbon monoxide and carbon dioxide.[9][10] Containers may explode when heated.[19]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9][10]
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An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Butyl Cyclohexanecarboxylate
This guide provides a comprehensive technical overview of the safety, handling, and physicochemical properties of Butyl cyclohexanecarboxylate, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.
Chemical Identification and Physicochemical Properties
This compound is an ester characterized by a butyl group attached to a cyclohexanecarboxylate moiety. Its properties can vary slightly depending on the isomer of the butyl group (n-butyl, sec-butyl, tert-butyl). This guide will focus on the n-butyl isomer unless otherwise specified.
Table 1: Chemical Identifiers for n-Butyl cyclohexanecarboxylate
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 6553-81-7 | [1][3][4] |
| Molecular Formula | C11H20O2 | [1][3][4] |
| Molecular Weight | 184.27 g/mol | [1][5] |
| SMILES | CCCCOC(=O)C1CCCCC1 | [1][4] |
| InChIKey | IPGMIYAOWRJGBE-UHFFFAOYSA-N | [1][3] |
The physicochemical properties of a compound are critical for understanding its behavior in experimental settings, including its solubility, volatility, and potential for environmental distribution.
Table 2: Physicochemical Properties of this compound Isomers
| Property | n-Butyl cyclohexanecarboxylate | sec-Butyl cyclohexanecarboxylate | tert-Butyl cyclohexanecarboxylate | Source |
| Boiling Point | 546.92 K (Joback Method) | 220.60 °C (est.) | 232 - 233 °C | [3][6] |
| Flash Point | Not explicitly found | 87.20 °C (est.) | Not explicitly found | [6] |
| Vapor Pressure | 0.0563 hPa @ 20°C (est.) | 0.100000 mmHg @ 25.00 °C (est) | Not explicitly found | [4][6] |
| Density | Not explicitly found | 0.95 g/cm³ | 1.033 g/cm3 (at 25 °C) | [2] |
| Water Solubility | log10ws: -2.94 (Crippen Method) | 18.52 mg/L @ 25 °C (est) | Not explicitly found | [3][6] |
| Solubility in Ethanol | 5509.97 g/L @ 25°C | Soluble | Soluble | [4] |
| logP (o/w) | 2.910 (Crippen Method) | 3.650 (est) | 3.2 (Computed) | [3][5][6] |
Hazard Identification and GHS Classification
GHS Hazard Statements for tert-Butyl cyclohexanecarboxylate: [5]
-
H227: Combustible liquid.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Based on this, it is prudent to handle all isomers of this compound as potentially combustible and irritating to the skin, eyes, and respiratory system.
Logical Workflow for Chemical Hazard Assessment and Mitigation
The following diagram outlines a systematic approach to assessing and mitigating the risks associated with handling a chemical like this compound in a research environment.
Caption: A workflow for chemical hazard assessment and mitigation.
Safe Handling, Storage, and Exposure Controls
The causality behind the following recommendations is rooted in the precautionary principle, assuming the hazards identified for isomers are applicable to all forms of this compound.
Handling
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before use.[7][9]
-
Respiratory Protection: If working outside of a fume hood or in situations with potential for significant aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
-
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in laboratory areas.[10]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.
First Aid and Firefighting Measures
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]
-
In case of skin contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.[8][9]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[9]
-
Specific Hazards: The substance is combustible and may produce hazardous combustion products such as carbon monoxide and carbon dioxide upon burning.[10] Vapors may be heavier than air and can travel to a source of ignition and flash back.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Toxicological and Ecological Information
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain. The primary health concerns are related to its irritant properties.
-
Acute Toxicity: Oral, dermal, and inhalation toxicity data are largely undetermined.[6] Some sources suggest it may be harmful if swallowed.[9]
-
Chronic Toxicity: No information was found regarding the carcinogenic, mutagenic, or reproductive effects of this compound.
The absence of comprehensive toxicological data necessitates handling this chemical with a high degree of caution, assuming it may have unknown long-term health effects.
Ecological Information
-
Persistence and Degradability: Information on the environmental fate of this compound is limited.
-
Bioaccumulation: With a logP (o/w) of around 3-4, there is a potential for bioaccumulation.[3][5][6]
-
Ecotoxicity: Avoid release into the environment as its effects on aquatic life have not been well-characterized.[10]
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol is a self-validating system for accurately preparing a solution of this compound.
-
Preparation and PPE: Before starting, ensure you are in a well-ventilated fume hood and are wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Tare the Balance: Place a clean, dry beaker or flask on an analytical balance and tare it.
-
Weigh the Compound: Carefully weigh the desired amount of this compound into the tared container. Record the exact weight.
-
Add Solvent: Slowly add the desired solvent (e.g., ethanol[4]) to the container, dissolving the compound. Use a magnetic stirrer for efficient mixing if necessary.
-
Transfer to Volumetric Flask: Quantitatively transfer the solution to a volumetric flask of the appropriate size. Rinse the original container with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Dilute to Volume: Add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the solution to a properly labeled storage bottle, including the chemical name, concentration, solvent, date of preparation, and your initials. Store as per the guidelines in Section 3.2.
Protocol for Handling a Small Spill
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the area. Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial spill absorbents to contain the liquid.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for chemical waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Dispose of the waste container and any contaminated materials according to your institution's hazardous waste disposal procedures.
References
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- sec-butyl cyclohexane carboxylate, 6553-82-8 - The Good Scents Company.[Link]
- Tert-butyl cyclohexanecarboxylate | C11H20O2 | CID 11816271 - PubChem - NIH.[Link]
- SAFETY DATA SHEET - Thermo Fisher Scientific.[Link]
- isobutyl cyclohexane carboxylate cyclohexanecarboxylic acid, 2-methylpropyl ester - The Good Scents Company.[Link]
- 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) | C11H20O2 | CID 2060518.[Link]
- Cyclohexanecarboxylic acid, butyl ester - the NIST WebBook.[Link]
- TCI @ ChemBuyersGuide.com, Inc.[Link]
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A Technical Guide to the Applications of Butyl Cyclohexanecarboxylate in Modern Organic Chemistry
Abstract
Butyl cyclohexanecarboxylate, encompassing its various isomers (n-butyl, sec-butyl, and tert-butyl), represents a class of esters with significant, albeit nuanced, applications across organic chemistry. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and multifaceted roles as a reaction solvent, a versatile synthetic intermediate, a precursor in polymer science, and a scaffold for biologically active molecules. We will dissect the causality behind its utility, from the steric influence of the butyl group to the conformational rigidity of the cyclohexane ring. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Core Physicochemical & Structural Characteristics
This compound (C₁₁H₂₀O₂) is an ester formed from cyclohexanecarboxylic acid and a butanol isomer. The identity of the butyl isomer (n-, sec-, or tert-) profoundly influences its steric and electronic properties, and consequently, its applications.[1] The cyclohexane ring is not planar and exists predominantly in a chair conformation, which dictates the spatial arrangement of the ester group (axial vs. equatorial) and influences reactivity.
| Property | Value (n-butyl isomer) | Isomeric Variations & Notes | Source |
| CAS Number | 6553-81-7 | tert-butyl: 16537-05-6; sec-butyl: 6553-82-8 | [1][2][3] |
| Molecular Formula | C₁₁H₂₀O₂ | Consistent across isomers | [2][4] |
| Molecular Weight | 184.27 g/mol | Consistent across isomers | [1][2] |
| Boiling Point | ~220.6°C at 760 mmHg | Varies with branching (tert-butyl is more volatile) | [1] |
| Density | ~0.95 g/cm³ | Lighter than water | [1] |
| Flash Point | ~87.2°C | Classified as a combustible liquid | [1] |
| Solubility | Low in water; Soluble in organic solvents | Good solubility in ethanol, methanol, isopropanol | [5] |
| Odor Profile | Fruity, Green, Apple | Relevant for fragrance and flavor applications | [5] |
Synthesis of this compound Isomers
The primary route to synthesizing this compound is through the acid-catalyzed Fischer-Speier esterification. However, the choice of synthetic strategy can be tailored to the specific isomer desired, particularly to accommodate the acid-sensitivity of the tert-butyl group.
Fischer-Speier Esterification (n-butyl and sec-butyl isomers)
This classic method involves the reaction of cyclohexanecarboxylic acid with the corresponding alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed via azeotropic distillation using a Dean-Stark apparatus.[1]
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: To the flask, add cyclohexanecarboxylic acid (1.0 eq), n-butanol (1.5 eq), a suitable solvent for azeotropic distillation (e.g., toluene, 2-3 mL per gram of acid), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, with the denser water separating to the bottom. Continue reflux until no more water is collected, indicating reaction completion (typically 4-8 hours).
-
Workup: Cool the reaction mixture. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure n-butyl cyclohexanecarboxylate.
Caption: Workflow for Fischer-Speier Esterification.
Synthesis of tert-Butyl Cyclohexanecarboxylate via Thioester Intermediate
The tert-butyl group is susceptible to elimination under strongly acidic conditions. Therefore, a milder, two-step procedure is often employed. First, a thioester is prepared, which is then converted to the desired tert-butyl ester. This avoids the harsh conditions of direct esterification.
This protocol is adapted from established literature procedures.[6][7]
Part A: Synthesis of S-tert-Butyl Cyclohexanecarbothioate
-
Acid Chloride Formation: Convert cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using a standard reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Thioesterification: React the freshly prepared cyclohexanecarbonyl chloride with a thiol salt, such as Thallium(I) 2-methylpropane-2-thiolate, in an anhydrous solvent like benzene.[7] Alternatively, react it directly with 2-methylpropane-2-thiol in the presence of a base like pyridine.
-
Purification: After aqueous workup, the crude thioester is purified by vacuum distillation.
Part B: Conversion to tert-Butyl Cyclohexanecarboxylate
-
Reagent Charging: In a nitrogen-flushed flask, dissolve the S-tert-butyl cyclohexanecarbothioate (1.0 eq) and tert-butyl alcohol (2.7 eq) in anhydrous acetonitrile.
-
Ester Formation: Add mercury(II) trifluoroacetate (2.0 eq) in one portion and stir vigorously for approximately 45 minutes. The mercury salt activates the thioester towards nucleophilic attack by the alcohol.[6]
-
Workup and Purification: Concentrate the mixture via rotary evaporation. Add hexane to precipitate the mercury salts, which are removed by filtration. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography (neutral alumina) or short-path distillation.[6]
Core Applications in Organic Synthesis
Aprotic Reaction Solvent
With a moderate boiling point and polarity, this compound can serve as an aprotic solvent for certain organic reactions.[1] Its ester functionality is relatively stable under neutral or mildly acidic/basic conditions, making it a potential alternative to more common solvents like DMF or DMSO, especially when reactant solubility is a key consideration.
Causality: The choice of a solvent is critical for controlling reaction rates and preventing side reactions.[8] Aprotic solvents are necessary for reactions involving strong bases or organometallics (e.g., Grignard reagents) that would be quenched by acidic protons. This compound's ester group lacks acidic protons, fulfilling this primary requirement. Its moderate polarity can help solubilize a range of organic substrates without being overly reactive.
Synthetic Intermediate and Protecting Group
The true strength of this molecule, particularly the tert-butyl cyclohexanecarboxylate isomer, lies in its role as a sterically hindered building block and a protecting group for carboxylic acids.[1]
Mechanism of Protection: The bulky tert-butyl group provides exceptional steric shielding to the carbonyl carbon of the ester. This makes it highly resistant to nucleophilic attack, such as that from Grignard reagents, organolithiums, or even saponification under mild basic conditions, which would readily cleave less hindered esters (e.g., methyl or ethyl). This allows chemists to perform reactions on other parts of a molecule without affecting the protected carboxylic acid.
Deprotection: The ester can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) via a mechanism that involves the formation of the stable tert-butyl carbocation.
Caption: Use of tert-butyl ester as a protecting group.
Applications in Polymer Chemistry
This compound serves as a precursor to monomers used in the synthesis of advanced polyesters. Specifically, the di-acid or diol derivatives of the cyclohexane ring are incorporated into polymer backbones to impart unique properties.
Enhancing Polymer Properties
Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCHD) and its copolymers are gaining attention as sustainable and high-performance materials.[9] The inclusion of the rigid, alicyclic cyclohexane ring into a polymer chain, such as poly(butylene carbonate) (PBC), has several key effects:
-
Increased Thermal Stability: The rigidity of the ring restricts chain mobility, increasing the glass transition temperature (Tg) and melting temperature (Tm).[10]
-
Improved Mechanical Properties: The rigid structure can lead to higher tensile strength and elastic modulus.[10]
-
Tunable Crystallinity: The stereochemistry of the cyclohexane ring is critical. The trans-isomer is linear and allows for efficient chain packing and crystallization. The cis-isomer introduces a "kink" in the polymer chain, disrupting crystallinity and resulting in more amorphous materials.[11] By controlling the cis/trans ratio during polymerization, the final properties of the polymer can be precisely tuned.
| Polymer Composition | Crystallinity | Glass Transition (Tg) | Tensile Strength | Key Application Insight | Source |
| PBC (Poly(butylene carbonate)) | Low | Low | Moderate | Base polymer, limited thermal properties. | [10] |
| PBCCE (High trans-BCE content) | Semicrystalline | Increased | High | Rapid crystallization, good mechanical strength. Suitable for structural applications. | [10] |
| PBCHD (High cis content) | Amorphous | High | Lower | Lack of crystallinity makes it amorphous, but high Tg due to chain rigidity. | [11] |
This tunability makes these copolymers promising candidates for sustainable packaging, where a balance of flexibility, strength, and barrier properties is required.[9]
Caption: Polymer synthesis using cyclohexane-based monomers.
Specialized Applications and Future Outlook
Fragrance and Flavor Industry
This compound possesses a pleasant fruity and green odor profile.[5] While some industry sources suggest it is not currently in wide use for fragrances,[12][13] the broader class of substituted methyl cyclohexane carboxylates is patented for use in enhancing and modifying perfume compositions.[14][15] This indicates that the cyclohexanecarboxylate scaffold is of significant interest to perfumers, and the butyl ester could serve as a lead compound for the development of new fragrance ingredients.
Pharmaceutical and Agrochemical Research
The cyclohexane ring is a common structural motif in many biologically active compounds. The tert-butyl cyclohexanecarboxylate framework, in particular, has been investigated as a scaffold for molecules with potential antimicrobial and anti-inflammatory activity.[16] Its derivatives can be used as starting materials in the synthesis of more complex molecules for drug discovery pipelines. For example, substituted trans-4-aminocyclohexanecarboxylic acids, derived from related precursors, are valuable building blocks.[17]
Future Directions
-
Green Synthesis: The potential for lipase-catalyzed enzymatic esterification to produce this compound remains largely unexplored and offers a route for a more sustainable, "green" synthesis.[1]
-
Photochemical Applications: The role of this compound in light-mediated reactions or as a component in photocurable polymers warrants further investigation.[1]
-
Bio-based Feedstocks: As cyclohexanedicarboxylic acid can be derived from biomass, polymers based on this monomer are poised to become important materials in the circular economy.[10]
Conclusion
This compound is more than a simple ester; it is a versatile chemical tool whose utility is defined by the interplay between its butyl chain and cyclohexane ring. From providing robust protection in multi-step synthesis to forming the backbone of high-performance, sustainable polymers, its applications are both established and expanding. For the research scientist and drug development professional, understanding the distinct properties of its isomers is key to unlocking its full potential in creating novel molecules and materials.
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"literature review of Butyl cyclohexanecarboxylate research"
An In-depth Technical Guide to the Research Landscape of Butyl Cyclohexanecarboxylate
Introduction and Molecular Architecture
This compound is an ester characterized by a cyclohexane ring linked to a carboxylate group, with a butyl group attached to the ester oxygen. Its molecular formula is C₁₁H₂₀O₂ and it has a molecular weight of approximately 184.28 g/mol [1][2]. The identity and properties of this compound are significantly influenced by the isomeric structure of the butyl group. The main isomers include:
-
n-Butyl cyclohexanecarboxylate (CAS: 6553-81-7): Features a linear butyl chain.
-
sec-Butyl cyclohexanecarboxylate (CAS: 6553-82-8): Contains a branched sec-butyl group[3][4].
-
tert-Butyl cyclohexanecarboxylate (CAS: 16537-05-6): Incorporates a bulky tert-butyl group, which imparts significant steric hindrance and chemical stability[3][5].
This structural variation is pivotal, as it dictates the molecule's physical properties, reactivity, and suitability for various applications. For instance, the steric bulk of the tert-butyl isomer makes it an excellent protecting group for carboxylic acids in multi-step organic synthesis[3].
Physicochemical Properties: An Isomeric Comparison
The choice of isomer for a specific application is governed by its physical properties. The following table summarizes key physicochemical data for the n-butyl, sec-butyl, and tert-butyl isomers, compiled from various sources.
| Property | n-Butyl Cyclohexanecarboxylate | sec-Butyl Cyclohexanecarboxylate | tert-Butyl Cyclohexanecarboxylate |
| CAS Number | 6553-81-7[1][6] | 6553-82-8[3] | 16537-05-6[3][5] |
| Molecular Weight ( g/mol ) | 184.28[1] | 184.275[3] | 184.27[3][5] |
| Boiling Point (°C) | 232.2 (est.)[7] | 220.6 @ 760 mmHg (est.)[3][8] | 91 @ 25 mmHg[9] |
| Flash Point (°C) | 87.1 (est.)[7] | 87.2 (est.)[3][8] | Combustible Liquid (H227)[5] |
| Density (g/cm³) | Not specified | 0.95[3] | Not specified |
| logP (o/w) | 3.776 (est.)[7] | 3.650 (est.)[8] | 3.2 (Computed)[5] |
| Water Solubility (mg/L) | 16.03 @ 25°C (est.)[7] | 18.52 @ 25°C (est.)[8] | Not specified |
Synthesis of this compound: Methodologies and Mechanistic Insights
The primary methods for synthesizing this compound and its isomers are Fischer esterification and transesterification. The synthesis of the precursor, cyclohexanecarboxylic acid, is also a relevant starting point.
Precursor Synthesis: Hydrogenation of Benzoic Acid
Cyclohexanecarboxylic acid, the carboxylic acid precursor, is industrially produced via the catalytic hydrogenation of benzoic acid[10]. This reaction involves reducing the aromatic ring of benzoic acid. While it can be performed without a solvent at high temperatures and pressures, using supported transition metal catalysts like Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) is common[10][11]. The use of supercritical CO₂ as a medium has been shown to increase the reaction rate at lower temperatures (e.g., 323 K)[10].
Fischer Esterification
The most direct and common laboratory-scale synthesis is the Fischer esterification, an acid-catalyzed reaction between cyclohexanecarboxylic acid and the corresponding butanol isomer (n-butanol, sec-butanol, or tert-butanol)[12][13][14].
Causality Behind Experimental Choices: This is an equilibrium reaction. To achieve a high yield of the ester, the equilibrium must be shifted towards the products[12][15]. This is typically accomplished by:
-
Using an Excess of a Reactant: The alcohol is often used as the solvent, providing a large molar excess that drives the reaction forward[13][16].
-
Removing Water: Water, a product of the reaction, can be removed as it forms. This is efficiently done using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture[3][12].
The reaction is catalyzed by strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[12][15].
Caption: Mechanism of Fischer Esterification for this compound Synthesis.
Experimental Protocol: Synthesis of n-Butyl Cyclohexanecarboxylate
-
Setup: Equip a round-bottomed flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: To the flask, add cyclohexanecarboxylic acid (1.0 eq), n-butanol (5.0 eq, serves as reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as it forms, driving the reaction to completion. Monitor the reaction progress by tracking the amount of water collected.
-
Workup: Once the theoretical amount of water is collected, cool the reaction mixture. Wash the solution with aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it using a rotary evaporator. The crude ester can be further purified by vacuum distillation to yield the pure product.
-
Validation: Confirm the product's identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS[6][17].
Transesterification
Transesterification is the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst[18][19]. For example, methyl cyclohexanecarboxylate could be converted to this compound by reacting it with an excess of butanol. This process can be catalyzed by either acids or bases[18].
-
Acid-Catalyzed: The mechanism is similar to Fischer esterification (PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)[18].
-
Base-Catalyzed: This pathway involves the nucleophilic addition of an alkoxide (e.g., butoxide) to the ester, followed by the elimination of the original alkoxy group (e.g., methoxide)[18].
This method is particularly useful when the starting ester is more readily available or cheaper than the corresponding carboxylic acid.
Specialized Synthesis for tert-Butyl Isomer
A specific, high-yield synthesis for tert-butyl cyclohexanecarboxylate has been documented, highlighting a different synthetic strategy[9]. This method avoids the direct esterification which can be slow with bulky tertiary alcohols.
Experimental Protocol: Synthesis of tert-Butyl cyclohexanecarboxylate[9]
-
Setup: A 500-mL round-bottomed flask is equipped with a magnetic stirrer and flushed with nitrogen.
-
Charging Reactants: The flask is charged with S-tert-butyl cyclohexanecarbothioate (0.028 mol), tert-butyl alcohol (0.075 mol), and anhydrous acetonitrile (250 mL).
-
Reaction: The mixture is stirred vigorously, and mercury(II) trifluoroacetate (0.056 mol) is added in one portion. The reaction proceeds for 45 minutes.
-
Workup: The mixture is concentrated on a rotary evaporator. Hexane (250 mL) is added, and the resulting solid is removed by filtration. The filtrate is washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on neutral alumina using chloroform as the eluent. The final product is obtained after solvent removal and can be further purified by short-path distillation to yield the pure O-ester (90% yield)[9].
Applications and Functional Utility
The different isomers of this compound find use in various fields, from perfumery to complex organic synthesis.
-
Fragrance and Flavor: n-Butyl cyclohexanecarboxylate is noted for its fruity, green, and apple-like odor profile[20]. This makes it a component in fragrance compositions for cosmetics, toiletries, and other scented products[20][21]. However, some sources indicate it is not recommended for flavor or fragrance use, suggesting its application may be limited or require specific purity standards[7][8].
-
Organic Synthesis Intermediate: Esters like this compound serve as valuable intermediates[3].
-
Protecting Groups: The tert-butyl variant is particularly useful as a protecting group for carboxylic acids. Its steric bulk prevents the carboxyl group from undergoing unwanted reactions during a multi-step synthesis, and it can be removed under specific conditions[3].
-
Solvents: Their moderate polarity and boiling points make them suitable solvents for reactions that require aprotic conditions[3].
Analytical Characterization
Confirming the identity and purity of synthesized this compound is critical. A combination of spectroscopic techniques is employed for this purpose.
Caption: A typical analytical workflow for the validation of synthesized this compound.
-
Mass Spectrometry (MS): GC-MS is used to determine the molecular weight (m/z of the molecular ion) and fragmentation pattern, which helps confirm the structure[6][17]. The NIST Mass Spectrometry Data Center provides reference spectra for these compounds[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. For n-butyl cyclohexanecarboxylate, one would expect distinct signals for the four different proton groups on the butyl chain and complex multiplets for the cyclohexane ring protons[3].
-
¹³C NMR: Shows the number of unique carbon atoms. Reference spectra are available in databases like SpectraBase[6].
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O (ester) stretching vibration, confirming the presence of the ester functional group[6].
Safety and Handling
-
tert-Butyl cyclohexanecarboxylate is classified as a combustible liquid (H227) and is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5].
-
sec-Butyl cyclohexanecarboxylate is also a combustible material with a flash point of 87.2°C, requiring careful handling[3].
-
Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling these chemicals. Work should be conducted in a well-ventilated fume hood.
Future Research Directions
While this compound is a well-established compound, several avenues for future research remain:
-
Green Synthesis: Exploration of enzymatic esterification using lipases could provide more environmentally friendly and highly selective synthetic routes[3].
-
Catalysis: Developing more efficient and reusable catalysts for the hydrogenation of benzoic acid or for the esterification process itself could have significant industrial impact.
-
Biological Activity: Systematic screening of this compound and its derivatives for antimicrobial, anti-inflammatory, or other biological activities is largely unexplored and could reveal new therapeutic applications[3].
-
Polymer Chemistry: Investigating the role of these molecules as monomers or additives in polymer synthesis could open up new material science applications[3].
References
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- This compound | C11H20O2 | CID 81040 - PubChem. National Institutes of Health (NIH).
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- Cyclohexanecarboxylic acid, butyl ester - Cheméo. Cheméo.
- Tert-butyl cyclohexanecarboxylate | C11H20O2 | CID 11816271 - PubChem. National Institutes of Health (NIH).
- sec-butyl cyclohexane carboxylate, 6553-82-8 - The Good Scents Company. The Good Scents Company.
- Carboxylic Acids + Alcohols → Esters (Fischer Esterification) - OrgoSolver. OrgoSolver.
- This compound - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase.
- Synthesis of trans-4-n-butylcyclohexanecarboxylic acid - PrepChem.com. PrepChem.com.
- butyl cyclohexane carboxylate, 6553-81-7 - The Good Scents Company. The Good Scents Company.
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- How can you synthesize 4-tert-butylcyclohexanone? - Quora. Quora.
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- sec-butyl cyclohexane carboxylate - FlavScents. FlavScents.
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC. National Center for Biotechnology Information (NCBI).
- Transesterification - Master Organic Chemistry. Master Organic Chemistry.
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"discovery and history of Butyl cyclohexanecarboxylate"
An In-depth Technical Guide to the Discovery and History of Butyl Cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, from the historical development of its constituent precursors to its synthesis, physicochemical properties, and diverse applications. While a singular moment of "discovery" for this specific ester is not prominently documented, its emergence is a logical consequence of foundational advancements in organic chemistry. This guide traces the parallel histories of cyclohexanecarboxylic acid and butanol, the development of esterification chemistry, and the subsequent utilization of this compound in various industrial and research settings. Detailed experimental protocols for its synthesis and characterization are provided, alongside an exploration of its role as a solvent, fragrance component, and a scaffold in medicinal chemistry.
Historical Context: A Convergence of Chemical Advances
The history of this compound is not that of a singular breakthrough, but rather the confluence of progress in the synthesis of its parent molecules: cyclohexanecarboxylic acid and butanol.
The Journey of Cyclohexanecarboxylic Acid: From Benzene to a Saturated Ring
Cyclohexanecarboxylic acid, the acidic backbone of the ester, is primarily synthesized through the hydrogenation of benzoic acid. This process involves the saturation of the aromatic ring, a significant challenge for early organic chemists.
The development of catalytic hydrogenation in the late 19th and early 20th centuries was pivotal. While the direct hydrogenation of benzoic acid was explored, early methods were often harsh and lacked selectivity. Significant advancements in catalyst technology, employing metals like platinum, palladium, and ruthenium, have since enabled the efficient and selective conversion of benzoic acid to cyclohexanecarboxylic acid under milder conditions[1][2][3][4][5]. Modern methods continue to refine this process, utilizing novel catalysts and reaction media like supercritical CO2 to enhance efficiency and sustainability[5].
The Story of Butanol: From Fermentation to Petrochemicals
The history of butanol production is a fascinating journey from biological processes to large-scale petrochemical synthesis.
-
The Age of Fermentation: In the early 20th century, the demand for acetone, a key component in the production of cordite (a smokeless gunpowder), surged, particularly during World War I[6][7]. This spurred the industrialization of the Acetone-Butanol-Ethanol (ABE) fermentation process, which utilized the bacterium Clostridium acetobutylicum[7][8]. Butanol was initially a byproduct of this process, but its value as a solvent, particularly for the burgeoning nitrocellulose lacquer industry, soon became apparent[3][8][9][10].
-
The Rise of Petrochemical Synthesis: Following World War II, the petrochemical industry developed more economical routes to butanol. The oxo process, involving the hydroformylation of propylene, became a dominant method for producing butyraldehyde, which is then hydrogenated to butanol[11]. Another significant development was the Guerbet reaction , discovered by Marcel Guerbet, which allows for the dimerization of primary alcohols to their β-alkylated counterparts[12][13][14][15]. This reaction has been applied to the conversion of ethanol to butanol, offering a potential route from bio-ethanol to a more energy-dense biofuel[13][14].
The Art of Esterification: Connecting Acid and Alcohol
The formation of an ester from a carboxylic acid and an alcohol is a cornerstone of organic synthesis. The development of efficient esterification methods was the final piece of the puzzle for the emergence of this compound.
-
Fischer-Speier Esterification (1895): This classical method, developed by Emil Fischer and Arthur Speier, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol[9][16]. The reaction is an equilibrium process, and various techniques, such as the removal of water using a Dean-Stark apparatus, are employed to drive the reaction to completion.
-
Schotten-Baumann Reaction (1883): While primarily known for amide synthesis, the Schotten-Baumann reaction conditions, involving the use of an acid chloride and a base, can also be applied to the synthesis of esters from alcohols[2][4][6][7][8]. This method is particularly useful when the carboxylic acid is difficult to esterify directly.
Synthesis and Physicochemical Properties
The most common and industrially viable method for the synthesis of this compound is the Fischer-Speier esterification of cyclohexanecarboxylic acid with n-butanol.
Synthesis of this compound
The reaction proceeds via the acid-catalyzed nucleophilic acyl substitution mechanism.
Caption: Fischer-Speier esterification of this compound.
Experimental Protocol: Fischer-Speier Esterification
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reactant Charging: To the round-bottom flask, add cyclohexanecarboxylic acid (1.0 equivalent), n-butanol (1.5-2.0 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C11H20O2 | [17] |
| Molecular Weight | 184.28 g/mol | [17] |
| IUPAC Name | This compound | [17] |
| CAS Number | 6553-81-7 | [17] |
| Appearance | Colorless liquid | |
| Boiling Point | 226-228 °C | |
| Density | 0.936 g/mL at 25 °C | |
| Solubility | Insoluble in water, soluble in organic solvents |
Isomeric Variations: The Case of tert-Butyl Cyclohexanecarboxylate
The tert-butyl isomer of this compound is of particular importance in organic synthesis, where it serves as a protecting group for carboxylic acids[18]. The bulky tert-butyl group provides steric hindrance, preventing the carboxyl group from undergoing unwanted reactions.
Synthesis of tert-Butyl Cyclohexanecarboxylate
Due to the steric hindrance of tert-butanol, Fischer esterification is less efficient. A common method for its synthesis involves the reaction of cyclohexanecarbonyl chloride with potassium tert-butoxide or by using coupling agents like dicyclohexylcarbodiimide (DCC) in a Steglich-type esterification.
Caption: Steglich esterification for tert-Butyl cyclohexanecarboxylate.
Applications: From Fragrance to Pharmaceuticals
The applications of this compound and its derivatives have evolved over time, reflecting the changing needs of various industries.
Fragrance and Flavors
With its fruity and sweet odor profile, this compound and related esters have found use in the fragrance and flavor industry[19]. However, its use in fragrances is often limited, with some sources indicating it is not for fragrance use[19].
Solvents and Plasticizers
The historical demand for butanol as a solvent for nitrocellulose lacquers suggests that butyl esters, in general, were explored for similar applications[3][9][10]. The properties of this compound, such as its relatively high boiling point and good solvency for organic compounds, make it a suitable candidate for use as a specialty solvent or plasticizer in certain formulations.
Intermediate in Organic Synthesis
This compound can serve as a versatile intermediate in the synthesis of more complex molecules. The ester functionality can be hydrolyzed back to the carboxylic acid or converted to other functional groups.
Drug Development and Medicinal Chemistry
Derivatives of cyclohexanecarboxylic acid are of significant interest in drug discovery. The cyclohexane ring provides a rigid scaffold that can be functionalized to interact with biological targets. Some derivatives have been investigated for their potential as antidysrhythmic agents and for the treatment of inflammatory diseases[15]. The synthesis of various substituted cyclohexanecarboxylic acid derivatives for biological evaluation is an active area of research[20].
Analytical Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure, confirming the presence of the butyl and cyclohexyl groups and their connectivity through the ester linkage.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm-1 is characteristic of the C=O stretching vibration of the ester functional group.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Gas Chromatography (GC): Used to determine the purity of the compound and to monitor the progress of its synthesis.
Future Outlook
The future of this compound and its derivatives is likely to be driven by the increasing demand for sustainable and bio-based chemicals. With the development of efficient biocatalytic routes to both cyclohexanecarboxylic acid and butanol, the synthesis of "green" this compound is becoming increasingly feasible. In the realm of drug discovery, the cyclohexanecarboxylic acid scaffold will continue to be explored for the development of new therapeutic agents. Further research into the biological activities of this compound and its derivatives may uncover novel applications in the pharmaceutical and agrochemical industries.
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Abstract
This technical guide provides a comprehensive exploration of butyl cyclohexanecarboxylate, its primary isomers (n-butyl, sec-butyl, isobutyl, and tert-butyl), and structurally related analogs. Intended for researchers, scientists, and professionals in drug development and chemical industries, this document delves into the synthesis, spectroscopic characterization, physicochemical properties, and applications of these compounds. By synthesizing technical data with practical insights, this guide aims to serve as a valuable resource for the informed design and utilization of this versatile chemical scaffold. We will explore the nuances of their molecular architecture, the causal relationships behind their varied properties, and their potential in fields ranging from medicinal chemistry to fragrance science.
Introduction to the Cyclohexanecarboxylate Scaffold
The cyclohexanecarboxylate moiety is a recurring structural motif in a diverse array of chemical entities, from pharmaceuticals to industrial solvents and fragrances. Its prevalence stems from the unique combination of a flexible, non-planar cyclohexane ring and a polar ester group. This arrangement imparts a balance of lipophilicity and hydrophilicity, influencing solubility, membrane permeability, and intermolecular interactions. This compound, with the general formula C₁₁H₂₀O₂, serves as a foundational example of this class of compounds. The isomeric variations of the butyl group introduce subtle yet significant changes in steric hindrance, electronic effects, and overall molecular topology, leading to a spectrum of distinct physicochemical and biological properties. Understanding these structure-property relationships is paramount for the rational design of molecules with tailored functionalities.
The Isomers of this compound: A Comparative Analysis
The four primary isomers of this compound—n-butyl, sec-butyl, isobutyl, and tert-butyl—share the same molecular formula but differ in the connectivity of the butyl group to the carboxylate oxygen. This seemingly minor variation has profound implications for their physical and chemical characteristics.
Physicochemical Properties
The branching of the butyl chain significantly influences the intermolecular forces, which in turn dictates the macroscopic properties of the isomers.
| Property | n-Butyl Cyclohexanecarboxylate | sec-Butyl Cyclohexanecarboxylate | Isothis compound | tert-Butyl Cyclohexanecarboxylate |
| CAS Number | 6553-81-7 | 6553-82-8 | 37139-85-8 | 16537-05-6 |
| Molecular Weight | 184.28 g/mol | 184.28 g/mol | 184.28 g/mol | 184.28 g/mol |
| Boiling Point (°C) | ~228 | ~220.6 | ~220.6 | ~91 (at 25 mmHg) |
| Density (g/mL) | ~0.94 | ~0.95 | Not readily available | Not readily available |
| Structure | Linear butyl chain | Branched at the first carbon | Branched at the second carbon | Highly branched tertiary structure |
Note: Some physical properties are estimated or not widely reported and may vary with experimental conditions.
The linear n-butyl isomer exhibits the strongest van der Waals interactions, resulting in the highest boiling point. As branching increases from sec-butyl to isobutyl, the molecules become more compact, leading to a slight decrease in boiling point. The highly branched and sterically hindered tert-butyl isomer has the lowest boiling point due to its reduced surface area for intermolecular contact.
Synthesis of this compound Isomers
The most common and direct method for synthesizing these esters is the Fischer-Speier esterification, an acid-catalyzed reaction between cyclohexanecarboxylic acid and the corresponding butyl alcohol.[1]
Diagrammatic Representation of Fischer-Speier Esterification:
Caption: General workflow for the synthesis of this compound isomers.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine cyclohexanecarboxylic acid (1.0 eq), the respective butyl alcohol (n-butanol, sec-butanol, isobutanol, or tert-butanol; 3.0-5.0 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by fractional distillation under vacuum.
Causality in Experimental Choices: The use of an excess of the alcohol and the removal of water are crucial for maximizing the yield in this equilibrium-controlled reaction. The aqueous work-up is essential to remove the acid catalyst and any unreacted carboxylic acid.
Due to the steric hindrance of tert-butanol, alternative methods are sometimes employed for the synthesis of the tert-butyl ester. One such method involves the reaction of S-tert-butyl cyclohexanecarbothioate with tert-butyl alcohol in the presence of mercury(II) trifluoroacetate.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve S-tert-butyl cyclohexanecarbothioate (1.0 eq) and tert-butyl alcohol (2.7 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add mercury(II) trifluoroacetate (2.0 eq) in one portion with vigorous stirring.
-
Reaction: Stir the mixture for 45 minutes at room temperature.
-
Work-up: Concentrate the reaction mixture on a rotary evaporator. Add hexane to precipitate the mercury salts and filter. Wash the filtrate with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on neutral alumina using chloroform as the eluent, followed by distillation.[2]
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of these isomers.
The NMR spectra of the four isomers exhibit distinct patterns, particularly in the signals corresponding to the butyl group.
Diagrammatic Representation of Key NMR Structural Correlations:
Caption: Key 2D NMR correlations for structural assignment.
Expected Chemical Shifts (in CDCl₃, δ in ppm):
| Group | n-Butyl Isomer | sec-Butyl Isomer | Isobutyl Isomer | tert-Butyl Isomer |
| ¹H NMR | ||||
| -O-CH ₂- (α-H) | ~4.0 | -O-CH - ~4.8 | ~3.8 | N/A |
| -CH ₃ (terminal) | ~0.9 | ~0.9 & ~1.2 | ~0.9 | ~1.4 (s, 9H) |
| Cyclohexyl protons | ~1.2-2.3 | ~1.2-2.3 | ~1.2-2.3 | ~1.2-2.3 |
| ¹³C NMR | ||||
| C =O | ~176 | ~175 | ~176 | ~175 |
| -O-C H₂- (α-C) | ~64 | -O-C H- ~72 | ~70 | -O-C (CH₃)₃ ~80 |
| Cyclohexyl carbons | ~25-43 | ~25-43 | ~25-43 | ~25-43 |
Note: These are approximate values and can vary based on the solvent and instrument.
The most diagnostic signals are the singlet at ~1.4 ppm in the ¹H NMR for the nine equivalent protons of the tert-butyl group, and the corresponding quaternary carbon signal around 80 ppm in the ¹³C NMR.[3][4][5]
The IR spectra of all isomers are dominated by a strong C=O stretching vibration characteristic of esters, typically appearing in the range of 1730-1740 cm⁻¹. The C-O stretching vibrations are also prominent between 1100-1300 cm⁻¹.
Electron ionization mass spectrometry (EI-MS) of these esters will show a molecular ion peak (M⁺) at m/z 184. The fragmentation patterns are influenced by the structure of the butyl group. Common fragmentation pathways include the loss of the butoxy group or the butyl group, and rearrangements such as the McLafferty rearrangement, particularly for the n-butyl isomer. The fragmentation of the cyclohexane ring will also contribute to the overall spectrum, with characteristic ions at m/z 83 and 55.[6]
Analogs of this compound
The versatility of the cyclohexanecarboxylate scaffold allows for extensive structural modifications to fine-tune its properties for specific applications. These modifications can be broadly categorized into alterations of the cyclohexane ring and variations of the ester moiety.
Ring-Modified Analogs
Modifications to the cyclohexane ring can introduce rigidity, alter polarity, and introduce new functional groups for further derivatization.
-
Substituted Cyclohexane Rings: Introduction of substituents on the cyclohexane ring, such as in 4-tert-butylcyclohexanecarboxylic acid, can lock the ring in a specific conformation. This is a valuable strategy in drug design to reduce conformational flexibility and improve binding affinity to biological targets.[3]
-
Unsaturated Rings: Analogs like butyl cyclohex-3-ene-1-carboxylate introduce unsaturation into the ring, which can serve as a handle for further chemical transformations.
-
Bioisosteric Replacements: In medicinal chemistry, the cyclohexane ring can be replaced by bioisosteres to improve pharmacokinetic properties. Examples include bicyclo[1.1.1]pentane and cubane systems, which can mimic the spatial arrangement of substituents on the cyclohexane ring while offering improved metabolic stability and solubility.[2][7]
Ester-Modified Analogs
Varying the alcohol component of the ester provides a straightforward way to modulate the compound's properties. Longer or more complex alkyl chains can increase lipophilicity, while the introduction of functional groups like hydroxyl or ether moieties can enhance water solubility.
Applications and Future Perspectives
The isomers and analogs of this compound find utility in a range of industrial and research settings.
Fragrance and Flavor Industry
Many simple alkyl cyclohexanecarboxylates possess pleasant, fruity odors and are used as fragrance ingredients in perfumes, cosmetics, and other consumer products.[8] Their volatility and odor profile can be tuned by modifying the ester and ring components.
Medicinal Chemistry and Drug Discovery
The cyclohexanecarboxylate scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities. The rigid conformation of certain analogs, such as those derived from 4-tert-butylcyclohexanecarboxylic acid, makes them attractive for designing potent and selective ligands for various biological targets.
Diagrammatic Representation of the Role in Drug Discovery:
Caption: The role of this compound isomers and analogs in drug discovery.
Industrial Applications
Certain cyclohexanecarboxylate esters are used as plasticizers and solvents due to their favorable physical properties and relatively low toxicity.
Conclusion
The isomers and analogs of this compound represent a rich and versatile class of chemical compounds. The subtle interplay of steric and electronic effects arising from the isomeric forms of the butyl group, coupled with the potential for extensive modification of the cyclohexane ring and ester functionality, provides a vast chemical space for exploration. A thorough understanding of the synthesis, characterization, and structure-property relationships of these compounds is crucial for their effective application in diverse fields, from the creation of novel fragrances to the development of next-generation therapeutics. This guide has aimed to provide a solid foundation for researchers and scientists working with this important chemical scaffold.
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Methodological & Application
Application Notes and Protocols: Cyclohexanecarboxylate Esters as Sterically-Informed Protecting Groups in Organic Synthesis
Introduction: Navigating Selectivity with Steric Hindrance
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo- and regioselectivity.[1][2] A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions, only to be removed later in the synthetic sequence.[1][2] The ideal protecting group is characterized by its ease of introduction and removal in high yields, and its stability under a range of reaction conditions.[3]
This guide details the application of the cyclohexanecarboxylate moiety, introduced via its acyl chloride, as a robust protecting group for alcohols and amines. The inherent steric bulk of the cyclohexane ring provides significant stability to the resulting ester or amide, influencing its reactivity and cleavage conditions. By leveraging this steric hindrance, the cyclohexanecarboxylate group offers a valuable tool for chemists navigating complex synthetic challenges.
Core Principles: The Role of Steric Hindrance
The effectiveness of the cyclohexanecarboxylate protecting group is rooted in the steric congestion provided by the cyclohexane ring. This bulkiness can:
-
Shield the protected functional group: The cyclohexyl moiety can physically block the approach of reagents to the protected alcohol's oxygen or the amide's nitrogen.
-
Influence reaction rates: The steric hindrance can slow down or prevent undesired side reactions at or near the protected site.[4]
-
Dictate deprotection conditions: The cleavage of the sterically hindered cyclohexanecarboxylate ester or amide often requires more forcing conditions compared to less bulky analogs, allowing for orthogonal deprotection strategies.[5][6][7]
Part 1: Protection of Alcohols with Cyclohexanecarbonyl Chloride
The protection of alcohols as cyclohexanecarboxylate esters is a straightforward process involving the acylation of the alcohol with cyclohexanecarbonyl chloride in the presence of a non-nucleophilic base.
Mechanism of Alcohol Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol oxygen attacks the electrophilic carbonyl carbon of the cyclohexanecarbonyl chloride. Deprotonation by a base and subsequent elimination of the chloride leaving group yields the protected cyclohexanecarboxylate ester.
Caption: Mechanism of Alcohol Protection.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes the general procedure for the protection of a primary alcohol, such as 1-butanol, with cyclohexanecarbonyl chloride.
Materials:
-
1-Butanol
-
Cyclohexanecarbonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and drying.
Procedure:
-
To a solution of 1-butanol (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add cyclohexanecarbonyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude butyl cyclohexanecarboxylate can be purified by column chromatography on silica gel if necessary.
| Reactant/Reagent | Molar Eq. | Purpose |
| 1-Butanol | 1.0 | Substrate |
| Cyclohexanecarbonyl chloride | 1.1 | Protecting group precursor |
| Pyridine | 1.2 | Base to neutralize HCl byproduct |
| Dichloromethane (DCM) | - | Anhydrous solvent |
Table 1: Reagents for Alcohol Protection.
Part 2: Protection of Amines with Cyclohexanecarbonyl Chloride
Primary and secondary amines can be effectively protected as cyclohexanecarboxamides. The resulting amide bond is generally more robust than the corresponding ester linkage.
Mechanism of Amine Protection
The mechanism is analogous to that of alcohol protection, involving the nucleophilic attack of the amine nitrogen on the carbonyl carbon of cyclohexanecarbonyl chloride.
Caption: Mechanism of Amine Protection.
Experimental Protocol: Protection of a Primary Amine
This protocol outlines the general procedure for the protection of a primary amine, such as butylamine.
Materials:
-
Butylamine
-
Cyclohexanecarbonyl chloride
-
Triethylamine (or an excess of the substrate amine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware.
Procedure:
-
Dissolve butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.5 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting N-butylcyclohexanecarboxamide can be purified by recrystallization or column chromatography.
| Reactant/Reagent | Molar Eq. | Purpose |
| Butylamine | 1.0 | Substrate |
| Cyclohexanecarbonyl chloride | 1.1 | Protecting group precursor |
| Triethylamine | 1.2 | Base to scavenge the HCl byproduct |
| Dichloromethane (DCM) | - | Anhydrous solvent |
Table 2: Reagents for Amine Protection.
Part 3: Deprotection Strategies
The steric hindrance of the cyclohexanecarboxylate group necessitates specific conditions for its removal. The choice of deprotection method will depend on the stability of the rest of the molecule.
Deprotection of Cyclohexanecarboxylate Esters
Standard saponification of sterically hindered esters can be sluggish. More forcing conditions or alternative reagents are often required.
Acidic Cleavage:
Strong Lewis acids can effectively cleave sterically hindered esters.[5]
-
Reagents: Boron trichloride (BCl₃) in DCM.
-
General Conditions: Treatment of the ester with an excess of BCl₃ at low temperatures (e.g., 0 °C to room temperature).
-
Caution: BCl₃ is a corrosive and moisture-sensitive reagent and should be handled with appropriate care in a fume hood.
Basic Hydrolysis (Forced Conditions):
While challenging, basic hydrolysis can be achieved under more vigorous conditions.
-
Reagents: A strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or with a phase-transfer catalyst.[7]
-
General Conditions: Heating the reaction mixture for an extended period.
Deprotection of Cyclohexanecarboxamides
Amides are significantly more stable than esters and require harsh conditions for cleavage.
Acidic Hydrolysis:
-
Reagents: Concentrated strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water or a protic solvent.
-
General Conditions: Refluxing the amide in the acidic solution for several hours to days.
Basic Hydrolysis:
-
Reagents: Concentrated aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide.
-
General Conditions: Prolonged heating at reflux.
Orthogonality Considerations:
The cyclohexanecarboxylate group can be considered orthogonal to acid-labile protecting groups (e.g., Boc, trityl) if basic deprotection conditions are employed, and orthogonal to base-labile groups (e.g., Fmoc) if acidic deprotection is used. However, the harsh conditions required for cleavage may limit its orthogonality in the presence of other sensitive functional groups.
Caption: General Deprotection Workflow.
Summary and Outlook
The use of the cyclohexanecarbonyl group for the protection of alcohols and amines offers a strategy rooted in the principles of steric hindrance. The resulting cyclohexanecarboxylate esters and cyclohexanecarboxamides exhibit enhanced stability, which can be advantageous in complex syntheses where mild protecting groups may not survive. While the deprotection requires more forcing conditions, this can be exploited to achieve orthogonality with more labile protecting groups.
Further research into milder and more selective cleavage methods for sterically hindered esters and amides will undoubtedly enhance the utility of the cyclohexanecarboxylate protecting group in the synthetic chemist's toolbox.
References
- Manchand, P. S. Cleavage of Sterically Hindered Esters with Boron Trichloride. J. Chem. Soc., Chem. Commun.1971, (12), 667.
- McMurry, J. E.; Wong, G. B. Ester Cleavages via SN2‐Type Dealkylation. J. Org. Chem.1973, 38 (23), 4057–4059.
- Theodorou, V.; et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc2018, 2018 (7), 308-319.
- YouTube. (2021, December 28). Hydrolysis of esters - Mechanisms.
- Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to s...
- Google Patents. (n.d.). DE102009045969A1 - Cleavage of esters, amides or thioesters of formic acid...
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Bode, J. W. (2019). OC II (FS 2019). ETH Zurich.
- Kocienski, P. J. (1994). Protective Groups in Synthetic Organic Chemistry.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Pearson, K. M., & Franzyk, H. (2007). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. The Journal of organic chemistry, 72(19), 7257–7260.
- Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines...
- Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
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- National Center for Biotechnology Information. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757.
- MDPI. (n.d.).
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
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- YouTube. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry.
- Davies, S. G., et al. (1998). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (21), 3535-3544.
- YouTube. (2020, April 8). Acid Chloride reacting with amine to synthesize amide.
- Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols.
- Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes. Amines.
- Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.
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- Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides.
- Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability.
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Application Notes and Protocols for the Deprotection of Butyl Cyclohexanecarboxylate Esters
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Butyl cyclohexanecarboxylate esters serve as robust protecting groups for carboxylic acids, offering stability across a range of reaction conditions. However, the efficient and selective removal of this group—a process known as deprotection—is a critical final step to unveil the desired carboxylic acid functionality. This guide provides a detailed exploration of the primary methods for the deprotection of this compound esters, with a focus on the underlying chemical principles, field-proven protocols, and comparative data to inform your experimental design.
Introduction to this compound Esters in Synthesis
The cyclohexanecarboxylate moiety is a common structural motif in pharmaceuticals and other bioactive molecules. The butyl ester, in its various isomeric forms (n-butyl, sec-butyl, isobutyl, and tert-butyl), offers a versatile means of protecting the carboxylic acid. The choice of the specific butyl isomer can influence the steric hindrance around the ester linkage and, consequently, the conditions required for its cleavage. Of these, the tert-butyl ester is particularly common due to its unique acid-lability, which allows for deprotection under mild conditions that often leave other functional groups intact. This guide will cover methodologies applicable to butyl esters in general, with specific considerations for the highly utilized tert-butyl variant.
I. Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a classical and effective method for the deprotection of this compound esters. The reaction proceeds via the reverse of a Fischer esterification mechanism.[1] The ester is heated in the presence of an acid catalyst and an excess of water, which drives the equilibrium towards the formation of the carboxylic acid and butanol.[2]
Mechanistic Insights
The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of butanol regenerate the acid catalyst and yield the desired cyclohexanecarboxylic acid.[3] For tert-butyl esters, the mechanism can proceed through a stable tertiary carbocation intermediate, allowing for milder reaction conditions.[4]
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Experimental Protocol: Acid-Catalyzed Deprotection
This protocol is adapted from standard procedures for the hydrolysis of cycloalkyl esters and is suitable for n-butyl cyclohexanecarboxylate.[5]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), 3 M aqueous solution
-
Dioxane or Tetrahydrofuran (THF) as a co-solvent
-
Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like dioxane or THF.
-
Add an excess of aqueous strong acid (e.g., 3 M H₂SO₄, 5-10 volumes).
-
Heat the mixture to reflux (80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution to remove residual acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude cyclohexanecarboxylic acid.
-
The product can be further purified by recrystallization or distillation.
For tert-butyl cyclohexanecarboxylate , milder conditions are often sufficient. A common and highly effective method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6]
Protocol for tert-Butyl Ester Deprotection with TFA:
-
Dissolve the tert-butyl ester substrate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS; the reaction is often complete within 1-3 hours.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting carboxylic acid can then be purified as needed.
II. Base-Catalyzed Hydrolysis (Saponification)
Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8] This method is generally faster and irreversible compared to acid-catalyzed hydrolysis.[3] The term "saponification" originates from its use in soap making.[2]
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the butoxide anion as the leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the butoxide or another hydroxide ion to form a stable carboxylate salt. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[9] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid.[10]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Experimental Protocol: Saponification
This protocol is a general procedure for the saponification of alkyl esters and is applicable to this compound.[5]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M or 3 M
-
Ethyl acetate or Diethyl ether for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (5-10 volumes).
-
Add an aqueous solution of NaOH or KOH (1.1 - 1.5 eq).
-
Stir the mixture at room temperature or heat to reflux (60-80 °C) to increase the reaction rate.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 2 volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the crude cyclohexanecarboxylic acid.
-
Further purification can be achieved by recrystallization or distillation.
III. Enzymatic Hydrolysis
Enzymatic deprotection offers a mild and highly selective alternative to chemical methods, often proceeding at room temperature and neutral pH.[4] Lipases are a class of enzymes that catalyze the hydrolysis of esters and are widely used in organic synthesis for their chemo-, regio-, and enantioselectivity.[11]
Mechanistic Insights and Enzyme Selection
Lipases, such as those from Candida antarctica (Lipase B, CALB) and Pseudomonas cepacia (PCL), are effective catalysts for ester hydrolysis.[12][13] The enzymatic reaction occurs at the active site of the lipase, which typically contains a catalytic triad of amino acids (e.g., serine, histidine, and aspartate). The serine hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This is followed by the release of the alcohol and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.
Caption: General Workflow for Enzymatic Ester Deprotection.
Experimental Protocol: Lipase-Catalyzed Deprotection
This protocol provides a general framework for the enzymatic hydrolysis of this compound. Optimal conditions, including the choice of lipase, pH, and temperature, may require screening.
Materials:
-
This compound
-
Lipase (e.g., immobilized Candida antarctica lipase B or Pseudomonas cepacia lipase)
-
Phosphate buffer (e.g., 0.1 M, pH 7-8)
-
A water-miscible co-solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) if the substrate has low aqueous solubility
-
Ethyl acetate for extraction
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in a minimal amount of a co-solvent (if necessary), add phosphate buffer (pH 7-8).
-
Add the lipase (typically 10-50% by weight of the substrate for immobilized enzymes).
-
Stir the suspension at room temperature or a slightly elevated temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by TLC, GC, or HPLC. The reaction time can vary from a few hours to several days depending on the substrate and enzyme activity.
-
Upon completion, remove the immobilized enzyme by filtration.
-
Acidify the aqueous phase to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the cyclohexanecarboxylic acid.
Comparative Summary of Deprotection Methods
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Enzymatic Hydrolysis |
| Reagents | Strong acid (H₂SO₄, HCl, TFA) | Strong base (NaOH, KOH, LiOH) | Lipase/Esterase |
| Stoichiometry | Catalytic | Stoichiometric | Catalytic |
| Reversibility | Reversible | Irreversible | Generally Irreversible |
| Conditions | High temperature (reflux) | Room temp to reflux | Mild (room temp, neutral pH) |
| Reaction Time | Several hours to overnight | Generally faster (1-4 hours) | Hours to days |
| Selectivity | Can affect other acid-labile groups | Can affect other base-labile groups | High chemo-, regio-, and enantioselectivity |
| Work-up | Extraction | Acidification then extraction | Filtration, acidification, extraction |
| Typical Yield | >90% | >95% | Substrate dependent, can be >95% |
Conclusion
The deprotection of this compound esters is a fundamental transformation that can be achieved through several reliable methods. The choice of deprotection strategy should be guided by the overall synthetic route, the presence of other functional groups in the molecule, and the desired scale of the reaction.
-
Acid-catalyzed hydrolysis is a robust and widely applicable method, particularly for tert-butyl esters where mild conditions can be employed.
-
Saponification offers the advantage of being faster and irreversible, often leading to higher yields.
-
Enzymatic hydrolysis provides an exceptionally mild and selective approach, which is ideal for complex molecules with sensitive functionalities.
By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and implement the most appropriate deprotection strategy for their specific synthetic challenges.
References
- OperaChem. (2024).
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters (II). [Link]
- Kaul, R., Brouillette, Y., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
- Juhl, B., Pleiss, J., & Bornscheuer, U. T. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 483-489. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. [Link]
- Chemguide. (n.d.). Hydrolysis of Esters. [Link]
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
- Kowalczyk, R., & Skarżyński, J. (2022). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester.
- OperaChem. (2024).
- Lundt, I., & Petersen, J. (1990). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 36(5), 493–501. [Link]
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
- Bornscheuer, U., Reif, O. W., Lausch, R., Freitag, R., Scheper, T., Kolisis, F. N., & Menge, U. (1994). Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. Biochimica et biophysica acta, 1201(1), 55–60. [Link]
- Quyen, D. V., Nguyen, T. T. T., & Le, T. N. (2018). High-Level Formation of Active Pseudomonas cepacia Lipase after Heterologous Expression of the Encoding Gene and Its Modified Chaperone in Escherichia coli and Rapid In Vitro Refolding. Applied and environmental microbiology, 84(18), e01157-18. [Link]
- Master Organic Chemistry. (2022).
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: useful biocatalysts for the preparation of pharmaceuticals.
- Master Organic Chemistry. (2022).
- Palomo, J. M. (2014). Burkholderia cepacia lipase: a versatile catalyst in synthesis reactions.
- Ghamgui, H., Miled, N., & Gargouri, Y. (2004). Lipase-Catalyzed Hydrolysis of Esters in Presence of Organic Co-Solvents. Journal of Chemical Technology & Biotechnology, 79(7), 749-754. [Link]
- Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. [Link]
- Juhl, B., Pleiss, J., & Bornscheuer, U. T. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 483-489. [Link]
- Alum, B. N. (2024). Saponification Process and Soap Chemistry. INOSR APPLIED SCIENCES, 12(2), 51-56. [Link]
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Application Notes and Protocols: Butyl Cyclohexanecarboxylate in the Synthesis of Nematic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis and application of butyl cyclohexanecarboxylate as a key component in the formulation of nematic liquid crystals. We will explore the synthetic pathway via Fischer esterification, detailing a comprehensive, step-by-step protocol. Furthermore, we will delve into the molecular architecture of liquid crystals and elucidate the specific role of the cyclohexyl moiety and the butyl alkyl chain in influencing the mesomorphic properties, such as the nematic range and clearing point. This guide is intended to provide both the practical steps for synthesis and the theoretical understanding necessary for the rational design of novel liquid crystal materials.
Introduction to Nematic Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] This state, often referred to as a mesophase, is characterized by the long-range orientational order of its constituent molecules, while lacking long-range positional order.[2][3] Among the various types of liquid crystal phases, the nematic phase is the simplest and most widely utilized, particularly in display technologies.[1][2]
In the nematic phase, the elongated, rod-like molecules (mesogens) align, on average, along a common axis known as the director, but their centers of mass are randomly distributed, allowing them to flow like a liquid.[2][4] This combination of fluidity and anisotropy in physical properties, such as dielectric constant and refractive index, is the basis for their application in electro-optical devices. The temperature range over which a substance exhibits the nematic phase is a critical parameter, bounded by the melting point (transition from solid to liquid crystal) and the clearing point (transition from liquid crystal to isotropic liquid).[5]
The molecular structure of a mesogen is paramount in determining its liquid crystalline properties. Typically, it consists of a rigid core, which provides the necessary structural anisotropy, and flexible terminal groups, which influence the melting point and the stability of the mesophase.[6] this compound serves as an important building block or additive in liquid crystal mixtures, where its specific structural features contribute to the desired mesomorphic behavior.
Synthesis of this compound via Fischer Esterification
The most common and direct method for synthesizing this compound is the Fischer esterification of cyclohexanecarboxylic acid with n-butanol, catalyzed by a strong acid. This is a reversible condensation reaction where a carboxylic acid and an alcohol react to form an ester and water.[7] To drive the equilibrium towards the product side, an excess of one reactant (typically the alcohol) is used, and the water formed during the reaction is removed.[7]
Causality of Experimental Choices
-
Acid Catalyst (Sulfuric Acid): A strong acid like sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
-
Excess n-Butanol: Using n-butanol as both a reactant and a solvent ensures a high concentration of the alcohol, shifting the reaction equilibrium towards the formation of the ester according to Le Châtelier's principle.
-
Reflux Conditions: The reaction is heated to reflux to increase the reaction rate. The reflux temperature is determined by the boiling point of the excess reactant, n-butanol.
-
Work-up Procedure: The post-reaction work-up is crucial for isolating a pure product. Washing with sodium bicarbonate solution neutralizes the acidic catalyst and any unreacted carboxylic acid. A subsequent wash with brine removes any remaining water-soluble impurities. Finally, drying with an anhydrous salt like magnesium sulfate removes trace amounts of water from the organic phase.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexanecarboxylic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine cyclohexanecarboxylic acid (e.g., 0.1 mol) and an excess of n-butanol (e.g., 0.4 mol).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-3 hours.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Washing:
-
Wash the organic layer with 50 mL of water.
-
Carefully wash with 50 mL of saturated sodium bicarbonate solution. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently. Repeat this wash until no more gas evolves.
-
Wash the organic layer with 50 mL of brine.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess n-butanol.
-
Purification (Optional): The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
Diagram of the Fischer Esterification Workflow:
Caption: Workflow for the synthesis of this compound.
Role of this compound in Liquid Crystal Formulations
This compound is a valuable component in liquid crystal mixtures, primarily for formulating nematic phases. Its molecular structure, comprising a bulky, non-aromatic cyclohexyl ring and a flexible butyl chain, allows for the fine-tuning of the mesomorphic properties of the final mixture.
Influence of the Cyclohexyl Ring
The presence of the saturated cyclohexyl ring is a key feature. Unlike aromatic rings (like benzene) which are planar and promote strong π-π stacking interactions leading to higher melting points and often smectic phases, the cyclohexyl ring is three-dimensional and conformationally flexible. This non-planar structure disrupts the close packing of the mesogens, which can:
-
Lower the melting point: By hindering crystallization, the cyclohexyl group can reduce the temperature at which the material transitions from a solid to a liquid crystal phase.
-
Suppress smectic phases: The steric bulk of the cyclohexyl ring can prevent the formation of the layered structures characteristic of smectic phases, thereby favoring the less ordered nematic phase.
-
Modify optical anisotropy (birefringence): Saturated rings generally lead to lower birefringence compared to aromatic rings. This is an important consideration in the design of liquid crystal displays (LCDs).
Influence of the Butyl Alkyl Chain
The length of the terminal alkyl chain plays a crucial role in determining the stability and temperature range of the nematic phase. The butyl group, with its four carbon atoms, provides a degree of flexibility to the molecule. In general, as the alkyl chain length increases in a homologous series of liquid crystals:
-
Melting points tend to decrease initially and then may show an odd-even effect.
-
Clearing points (the transition from nematic to isotropic liquid) often decrease. A longer alkyl chain can disrupt the parallel alignment of the mesogens, making the nematic phase less stable at higher temperatures.[8][9]
The choice of a butyl group is therefore a deliberate design choice to achieve a specific balance of properties. A shorter chain might lead to a more stable nematic phase but a higher melting point, while a much longer chain could excessively lower the clearing point or promote smectic phases.
Table 1: General Effect of Alkyl Chain Length on Nematic Phase Properties
| Alkyl Chain Length | Melting Point | Nematic-Isotropic Transition (Clearing Point) | Tendency for Smectic Phases |
| Short (e.g., Methyl, Ethyl) | Generally higher | Generally higher | Lower |
| Medium (e.g., Propyl, Butyl, Pentyl) | Often lower, may show odd-even effect | Decreases with increasing length | Moderate |
| Long (e.g., Hexyl and longer) | Variable, may increase | Continues to decrease | Increases |
This table illustrates the general trends observed, and the specific transition temperatures will depend on the overall molecular structure of the liquid crystal mesogen.
Diagram of this compound in a Liquid Crystal Mixture:
Caption: Role of this compound in a liquid crystal formulation.
Characterization of Liquid Crystals Containing this compound
To evaluate the effect of incorporating this compound into a liquid crystal mixture, several analytical techniques are employed:
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures (melting and clearing points) and the associated enthalpy changes.[5]
-
Polarized Optical Microscopy (POM): POM is essential for identifying the type of liquid crystal phase by observing the characteristic textures that form as the sample is heated and cooled.[5] Nematic phases typically exhibit schlieren or marbled textures.[2]
-
Spectroscopic Methods (FT-IR, NMR): These methods are used to confirm the chemical structure and purity of the synthesized this compound and the final liquid crystal mixture.
Conclusion
This compound is a versatile component in the synthesis of nematic liquid crystals. Its synthesis via Fischer esterification is a robust and well-established method. The unique combination of a bulky, non-planar cyclohexyl ring and a flexible butyl chain provides a means to rationally tune the mesomorphic properties of liquid crystal mixtures. By understanding the structure-property relationships, researchers can effectively utilize this compound and its derivatives to design novel liquid crystal materials with tailored properties for a wide range of applications, from advanced display technologies to stimuli-responsive materials in drug delivery.
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Application Notes and Protocols: The Strategic Role of Butyl Cyclohexanecarboxylate Esters in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The cyclohexanecarboxylate moiety is a foundational structural motif in medicinal chemistry, prized for its conformational rigidity and synthetic versatility. Within this class, butyl cyclohexanecarboxylate and its isomers, particularly tert-butyl cyclohexanecarboxylate, have emerged as critical reagents and intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of their applications, moving beyond simple definitions to explain the causal relationships behind their utility in modern drug development. We will dissect their roles as robust protecting groups, pivotal synthetic building blocks, and specialized solvents, supported by detailed, field-tested protocols. The defining feature of the tert-butyl variant is its sterically hindering group, which imparts exceptional stability, a crucial attribute for shielding carboxylic acid functionalities during intricate, multi-step synthetic campaigns.[1] This document serves as a comprehensive resource for scientists aiming to leverage these powerful tools in their pharmaceutical synthesis workflows.
Physicochemical Properties: A Comparative Overview
Understanding the physical and chemical properties of this compound and its tert-butyl isomer is fundamental to their effective application. These properties dictate their behavior in reaction media, their suitability as solvents, and the conditions required for their transformation.
| Property | This compound | tert-Butyl Cyclohexanecarboxylate | Rationale for Importance in Synthesis |
| Molecular Formula | C₁₁H₂₀O₂[2] | C₁₁H₂₀O₂[3] | Defines molar mass for stoichiometric calculations. |
| Molecular Weight | 184.27 g/mol [2] | 184.27 g/mol [3] | Essential for accurate reagent measurement. |
| CAS Number | 6553-81-7[2] | 16537-05-6[1][3] | Unique identifier for sourcing and regulatory tracking. |
| Boiling Point | 220.6°C at 760 mmHg[4] | 91°C at 25 mmHg[5] | Determines purification methods (distillation) and solvent suitability. |
| Density | ~0.95 g/cm³[4] | N/A | Influences phase separation during aqueous workups. |
| Key Structural Feature | n-butyl ester | tert-butyl ester[4] | The bulky tert-butyl group provides significant steric hindrance. |
Core Applications in Pharmaceutical Synthesis
The utility of cyclohexanecarboxylate esters is multifaceted. While the n-butyl version can serve as a specialty solvent, the tert-butyl isomer's true value lies in its role as a key intermediate and a sterically-hindered protecting group.
The Tert-butyl Ester as a Premier Carboxylic Acid Protecting Group
In multi-step API synthesis, it is often necessary to temporarily mask a reactive functional group, such as a carboxylic acid, to prevent it from interfering with reactions elsewhere in the molecule. The tert-butyl ester is an exemplary protecting group for this purpose.
Causality of Effectiveness:
-
Steric Hindrance: The bulky tert-butyl group physically blocks the approach of nucleophiles and other reactants to the carbonyl carbon of the ester.[1][4] This makes the group exceptionally stable under a wide range of reaction conditions, including basic hydrolysis, reduction, and organometallic reactions, that would cleave simpler esters (e.g., methyl or ethyl).
-
Controlled Deprotection: Despite its stability, the tert-butyl group can be removed cleanly and efficiently under specific acidic conditions.[1] The mechanism involves the formation of a stable tert-butyl carbocation, which proceeds readily without requiring harsh conditions that might damage the rest of the molecule.
Caption: General workflow for carboxylic acid protection and deprotection using a tert-butyl group.
A Versatile Building Block for API Scaffolds
Beyond its role as a protecting group, the tert-butyl cyclohexanecarboxylate framework is a valuable starting point for constructing more complex molecular architectures. The cyclohexane ring provides a rigid, three-dimensional scaffold that is prevalent in many drug molecules.
Application Example: Synthesis of Key Pharmaceutical Intermediates
Tert-butyl cyclohexanecarboxylate is a known precursor in the synthesis of molecules like trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.[1][6] This intermediate is a crucial component in the development of various therapeutic agents, including Bruton's tyrosine kinase (BTK) inhibitors used in oncology.[7] The synthesis leverages the stability of the tert-butyl ester while other parts of the cyclohexane ring are functionalized.
Caption: Logical progression from a simple ester to a complex pharmaceutical scaffold.
This compound as a Specialty Solvent
The n-butyl isomer, while less common as a synthetic intermediate, possesses properties that make it a candidate for a process solvent. Its moderate polarity and boiling point, combined with its aprotic nature, are advantageous in specific contexts.[4]
Causality of Utility:
-
Aprotic Nature: The absence of acidic protons prevents the solvent from participating in or interfering with reactions that are sensitive to proton sources, such as those involving Grignard reagents or strong bases.
-
Moderate Boiling Point: A boiling point of 220.6°C allows for reactions to be conducted at elevated temperatures to increase reaction rates, while still being removable under vacuum without excessive energy input.[4]
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and use of tert-butyl cyclohexanecarboxylate. Researchers should always perform a thorough safety assessment before conducting any chemical reaction.
Protocol 1: Synthesis of tert-Butyl Cyclohexanecarboxylate
This protocol is adapted from established chemical literature for the synthesis of the tert-butyl ester from a thioester precursor, a method noted for its high yield.[5]
Objective: To synthesize tert-butyl cyclohexanecarboxylate.
Materials:
-
S-tert-butyl cyclohexanecarbothioate (0.028 mol)
-
tert-butyl alcohol (0.075 mol)[5]
-
Mercury(II) trifluoroacetate (0.056 mol)[5]
-
Anhydrous acetonitrile (250 mL)
-
Hexane (300 mL)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Neutral alumina
-
Chloroform
Equipment:
-
500 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Rotary evaporator
-
Chromatography column (4.5 cm x 30 cm)
-
Short-path distillation apparatus
Procedure:
-
Flush a 500 mL round-bottomed flask with nitrogen to ensure an inert atmosphere.[5]
-
Charge the flask with S-tert-butyl cyclohexanecarbothioate (0.028 mol), tert-butyl alcohol (0.075 mol), and 250 mL of anhydrous acetonitrile.[5]
-
Begin vigorous stirring and add mercury(II) trifluoroacetate (0.056 mol) in a single portion.[5]
-
Stir the resulting mixture vigorously at room temperature for 45 minutes.[5]
-
Concentrate the mixture to a volume of approximately 50-75 mL using a rotary evaporator.[5]
-
To the concentrated mixture, add 250 mL of hexane. An orange solid will precipitate.[5]
-
Remove the solid by filtration, washing the filter cake with an additional 50 mL of hexane.[5]
-
Combine the filtrate and washings. Wash the combined organic layer with 50 mL of saturated sodium chloride solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield a pale-yellow liquid.[5]
Purification:
-
Prepare a chromatography column (4.5 cm x 30 cm) with neutral alumina.
-
Load the crude product onto the column and elute with chloroform. The desired product will move with the solvent front.[5]
-
Collect the first 300-350 mL of eluant, which contains the product.
-
Remove the solvent to yield the purified product. For ultimate purity, a short-path distillation can be performed (bp 91°C at 25 mm).[5] A yield of approximately 90% can be expected.
Protocol 2: General Procedure for Deprotection of tert-Butyl Esters
Objective: To cleave the tert-butyl ester and regenerate the free carboxylic acid.
Materials:
-
tert-Butyl ester substrate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (5-10 equiv)
-
Dichloromethane (DCM) or other suitable solvent
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester substrate in dichloromethane.
-
Add trifluoroacetic acid to the solution at room temperature and stir.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully concentrate the reaction mixture on a rotary evaporator to remove the solvent and excess TFA.
-
The resulting crude carboxylic acid can then be purified by recrystallization or chromatography as required by its specific properties.
Trustworthiness Note: The progress of both reactions should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to validate the consumption of starting materials and the formation of the desired product, ensuring the protocol is self-validating.
Conclusion and Future Perspectives
This compound and, more significantly, its tert-butyl isomer are indispensable tools in the pharmaceutical synthesis toolkit. Their value is derived from a combination of steric and electronic properties that allow for the strategic protection of carboxylic acids and the construction of rigid molecular scaffolds.[1][8] The protocols and principles outlined in this guide demonstrate their reliability and versatility. Future research may focus on novel applications, such as the selective functionalization of the typically inert C-H bonds within the tert-butyl group itself, potentially transforming it from a passive protecting group into an active functional handle for further synthetic elaboration.[1] As drug design becomes more complex, the strategic application of such foundational building blocks will remain paramount to the efficient and successful synthesis of next-generation therapeutics.
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Application Note: Structural Characterization of Butyl Cyclohexanecarboxylate using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This application note provides a comprehensive guide to the characterization of butyl cyclohexanecarboxylate using ¹H and ¹³C NMR spectroscopy. We will delve into the principles of NMR, predict the spectral features of the target molecule, provide detailed experimental protocols, and discuss the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing NMR for routine structural verification and in-depth analysis.
Introduction to NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful method that exploits the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption is highly dependent on the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.
The key parameters obtained from an NMR spectrum are:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: The area under a signal, which is proportional to the number of nuclei giving rise to the signal.
-
Multiplicity (Splitting Pattern): Arises from the interaction of neighboring nuclei (spin-spin coupling) and provides information about the connectivity of atoms.
-
Coupling Constant (J): The distance between the split lines, which gives information about the geometry of the molecule.[3]
Predicted NMR Spectra of this compound
The structure of this compound with the IUPAC numbering for the butyl chain and Greek lettering for the cyclohexyl ring is shown below.
Caption: Structure of this compound with atom labeling.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the butyl group and the cyclohexyl ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Butyl Chain | |||
| H-d (CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |
| H-c (CH₂) | 1.3 - 1.5 | Sextet | 2H |
| H-b (CH₂) | 1.6 - 1.8 | Quintet | 2H |
| H-a (OCH₂) | 3.7 - 4.1 | Triplet (t) | 2H |
| Cyclohexyl Ring | |||
| H-α | 2.2 - 2.5 | Multiplet (m) | 1H |
| H-β, H-ζ | 1.2 - 2.0 | Multiplet (m) | 10H |
Rationale for Chemical Shifts and Multiplicities:
-
H-a (OCH₂): These protons are adjacent to the ester oxygen, which is an electron-withdrawing group, causing them to be deshielded and appear downfield in the range of 3.7-4.1 ppm.[4] They are coupled to the two H-b protons, resulting in a triplet.
-
H-α: This proton is on the carbon attached to the carbonyl group and is therefore deshielded, appearing around 2.2-2.5 ppm.[4] Due to the complexity of couplings with the adjacent axial and equatorial protons on the cyclohexane ring, this signal is expected to be a multiplet.
-
H-β, H-ζ: The remaining ten protons on the cyclohexane ring are in a complex spin system and will appear as a broad multiplet in the aliphatic region (1.2-2.0 ppm).[5]
-
H-b, H-c, H-d: These protons of the butyl chain will show characteristic splitting patterns. The terminal methyl group (H-d) will be a triplet, and the methylene groups (H-b and H-c) will appear as multiplets (quintet and sextet, respectively).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ester Group | |
| C=O | 175 - 177 |
| Butyl Chain | |
| C-a (OCH₂) | 63 - 65 |
| C-b | 30 - 32 |
| C-c | 19 - 21 |
| C-d (CH₃) | 13 - 15 |
| Cyclohexyl Ring | |
| C-α | 42 - 44 |
| C-β, C-ζ | 28 - 30 |
| C-γ, C-ε | 25 - 26 |
| C-δ | 25.0 - 25.5 |
Rationale for Chemical Shifts:
-
C=O: The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.[6][7]
-
C-a (OCH₂): The carbon attached to the ester oxygen is also deshielded.
-
Cyclohexyl and Butyl Carbons: The remaining carbons of the cyclohexyl ring and butyl chain appear in the typical aliphatic region.[8][9]
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[10]
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[11]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.[12]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.[10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).[1]
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrument Setup and Data Acquisition
The following are general guidelines for setting up an NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and model.
-
Instrument Login and Sample Insertion: Log in to the spectrometer software and carefully insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth. Place the sample in the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent.[13] Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is essential for sharp spectral lines.[12]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).[14]
-
Spectral Width: Typically 0 to 220 ppm.[14]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (D1): 2-5 seconds.[14]
-
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the workflow for the characterization of this compound using NMR spectroscopy.
Caption: Workflow for this compound Characterization by NMR.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm assignments, 2D NMR techniques are invaluable.[15][16][17]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons and trace out the spin systems of the butyl and cyclohexyl fragments.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, allowing for the unambiguous assignment of protonated carbons.[15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton.[15][16]
Safety in the NMR Laboratory
Adherence to safety protocols is paramount when working in an NMR facility.[18][19]
-
Magnetic Field: The strong magnetic fields can turn ferromagnetic objects into dangerous projectiles. Keep all metallic objects, including tools, credit cards, and electronic devices, away from the magnet.[19]
-
Cryogens: NMR magnets are cooled with liquid helium and nitrogen. Wear appropriate personal protective equipment, such as safety glasses and cryogenic gloves, when handling cryogens.[19]
-
Sample Handling: Always prepare samples in a fume hood and ensure NMR tubes are properly sealed.[20] Do not bring open chemicals into the spectrometer room.[20]
Conclusion
NMR spectroscopy is an essential tool for the structural characterization of organic compounds like this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The interpretation of these spectra, aided by the predicted chemical shifts and multiplicities, allows for the confident verification of the molecular structure. For more complex analyses, advanced 2D NMR techniques can provide unambiguous assignments.
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Application Note: Structural Elucidation of Butyl Cyclohexanecarboxylate using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. This application note provides a detailed guide to the interpretation of the one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra of Butyl Cyclohexanecarboxylate. We will dissect the molecular structure to predict the spectral features, including chemical shifts, signal multiplicities, and integration. Furthermore, this document furnishes a robust, field-proven protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible NMR data for researchers, chemists, and professionals in drug development.
Introduction to this compound and NMR
This compound (C₁₁H₂₀O₂) is an ester comprised of a cyclohexane carboxylic acid moiety and a butanol-derived butyl group.[1][2] Its structure presents several distinct chemical environments, making it an excellent subject for demonstrating the power of NMR spectroscopy.
-
¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and the connectivity to neighboring protons.
-
¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms and their respective chemical environments, offering a complementary view of the molecular skeleton.[3]
The combination of these two techniques allows for a comprehensive and confident structural assignment.
Molecular Structure and Symmetry Analysis
To accurately interpret the NMR spectra, we must first analyze the structure of this compound and identify all chemically non-equivalent protons and carbons.
Figure 1: Annotated Structure of this compound.
The molecule has a plane of symmetry passing through C₁, C₄, and the ester group, assuming rapid chair-flipping of the cyclohexane ring at room temperature. This simplifies the spectrum:
-
Cyclohexane Ring: C₂/C₆ and C₃/C₅ are chemically equivalent pairs. The protons on these carbons (axial and equatorial) are often diastereotopic, leading to complex signals.
-
Butyl Chain: All four carbons (C₈, C₉, C₁₀, C₁₁,) and their attached protons are chemically distinct.
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum is interpreted based on chemical shift (δ), integration, and multiplicity.
Causality of Chemical Shifts
The chemical shift of a proton is dictated by its local electronic environment. Electronegative atoms, like oxygen, withdraw electron density from nearby protons, "deshielding" them from the applied magnetic field and causing their signal to appear at a higher frequency (further downfield).[4]
-
Hₑ (~4.05 ppm): These two protons are on the carbon (C₈) directly attached to the ester oxygen. This oxygen atom exerts a strong inductive effect, causing the most significant downfield shift in the spectrum.[5]
-
Hₐ (~2.28 ppm): This single proton is on the carbon (C₁) alpha to the carbonyl group (C=O). The carbonyl group is electron-withdrawing, deshielding this proton.
-
Hբ, H₉, Hₙ (~1.2 - 1.9 ppm): This region contains the overlapping signals from the remaining cyclohexane ring protons (on C₂, C₃, C₄, C₅, C₆) and the two central methylene groups of the butyl chain (Hբ and H₉). The proton signals of the cyclohexane ring are notoriously complex due to small differences in chemical shifts and intricate spin-spin coupling.[6]
-
Hₕ (~0.93 ppm): These three protons belong to the terminal methyl group (C₁₁) of the butyl chain. Being furthest from the electronegative ester group, they are the most shielded and appear furthest upfield.[7]
Predicted ¹H NMR Data
| Assigned Protons | Predicted δ (ppm) | Integration | Multiplicity | Rationale |
| Hₕ (on C₁₁) | ~0.93 | 3H | Triplet (t) | Coupled to 2 adjacent Hբ protons (n+1=3). Most shielded position. |
| Hₙ, Hₙ', Hₙ'' (on C₂,₃,₄,₅,₆) | ~1.20 - 1.95 | 10H | Multiplet (m) | Complex overlapping signals from the cyclohexane ring protons.[6] |
| H₉ (on C₁₀) | ~1.40 | 2H | Sextet (or m) | Coupled to Hբ (2H) and Hₕ (3H). Will appear as a complex multiplet. |
| Hբ (on C₉) | ~1.65 | 2H | Quintet (or m) | Coupled to Hₑ (2H) and H₉ (2H). Will appear as a complex multiplet. |
| Hₐ (on C₁) | ~2.28 | 1H | Multiplet (m) | Alpha to carbonyl; coupled to protons on C₂ and C₆. |
| Hₑ (on C₈) | ~4.05 | 2H | Triplet (t) | Coupled to 2 adjacent Hբ protons. Deshielded by adjacent oxygen.[5][8] |
Interpreting the ¹³C NMR Spectrum
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The chemical shift depends on the carbon's hybridization and electronic environment.
Causality of Chemical Shifts
-
Carbonyl Carbon (C₇, ~176 ppm): The C=O carbon is sp² hybridized and bonded to two electronegative oxygen atoms, making it highly deshielded and causing it to appear furthest downfield.[9][10]
-
Ester Methylene Carbon (C₈, ~64 ppm): This carbon is directly attached to an oxygen atom, resulting in a significant downfield shift into the 50-90 ppm region.[11]
-
Cyclohexane & Alkyl Carbons (C₁-C₆, C₉-C₁₁, ~13-44 ppm): These sp³ hybridized carbons appear in the upfield region of the spectrum.[12][13] The carbon alpha to the carbonyl (C₁) will be the most deshielded of this group (~43 ppm). The terminal methyl carbon (C₁₁) will be the most shielded (~13 ppm).
Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C₇ (C=O) | ~176.3 | Carbonyl carbon in an ester, highly deshielded.[9][14] |
| C₈ (-OC H₂) | ~64.1 | Carbon bonded to ester oxygen.[15] |
| C₁ (-C H-C=O) | ~43.3 | Alpha-carbon to the carbonyl group. |
| C₃,₅ | ~29.1 | Cyclohexane ring carbons. |
| C₉ (-CH₂-) | ~30.7 | Butyl chain methylene carbon. |
| C₄ | ~25.8 | Cyclohexane ring carbon. |
| C₂,₆ | ~25.5 | Cyclohexane ring carbons. |
| C₁₀ (-CH₂-) | ~19.2 | Butyl chain methylene carbon. |
| C₁₁ (-CH₃) | ~13.7 | Terminal methyl carbon, most shielded. |
Experimental Protocols
Protocol: NMR Sample Preparation
This protocol ensures the preparation of a high-quality sample for routine ¹H and ¹³C NMR analysis of small molecules like this compound.[16]
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[16]
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube and cap[17]
-
Glass Pasteur pipette and bulb
-
Small vial
Procedure:
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.[18] Gently swirl the vial until the sample is completely dissolved. A homogeneous solution is critical for good spectral resolution.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. If any particulate matter is present, filter the solution through a small cotton plug placed in the pipette.[19]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a unique identifier.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[19]
Figure 2: Workflow for NMR Sample Preparation and Analysis.
Protocol: 1D NMR Data Acquisition
This is a general procedure for a modern Fourier Transform NMR spectrometer. Specific parameters may vary based on the instrument manufacturer and desired experimental outcome.
-
Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent (CDCl₃). This step stabilizes the magnetic field. The instrument then shims the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.[16]
-
¹H Spectrum Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
Set the number of scans (e.g., 8 or 16 scans for a moderately concentrated sample).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C Spectrum Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
Set the number of scans (e.g., 128 to 1024 scans, as ¹³C is much less sensitive than ¹H).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier Transform to convert the FID (time-domain data) into the spectrum (frequency-domain data).
-
Phase the spectrum to ensure all peaks are positive and have a proper Lorentzian shape.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.[20]
-
Conclusion
The structural elucidation of this compound is straightforward using a combined ¹H and ¹³C NMR approach. The ¹H NMR spectrum clearly distinguishes the protons on the butyl chain's terminal methyl and oxygen-adjacent methylene groups, while the complex multiplet in the aliphatic region confirms the presence of the cyclohexane ring. The ¹³C NMR spectrum provides a distinct signal for each of the nine unique carbon environments, with the carbonyl and oxygen-bound carbons appearing at characteristic downfield shifts. By following the detailed protocols and interpretative guidelines presented, researchers can confidently assign the structure of this molecule and apply these fundamental principles to more complex chemical entities.
References
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Application Note: A Robust HPLC Method for the Quantification of Butyl Cyclohexanecarboxylate
Introduction
Butyl cyclohexanecarboxylate is an ester recognized for its applications in various industries, from flavorings and fragrances to its use as a plasticizer and in chemical synthesis. Its molecular formula is C₁₁H₂₀O₂ with a molecular weight of approximately 184.28 g/mol .[1][2][3] The purity and concentration of this compound are critical quality attributes that necessitate a reliable and accurate analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering high resolution and sensitivity for the analysis of non-volatile compounds.[4]
This application note details a robust reversed-phase HPLC (RP-HPLC) method developed for the determination of this compound. The narrative explains the scientific rationale behind the methodological choices, provides a detailed step-by-step protocol, and establishes a framework for ensuring data integrity and trustworthiness.
Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties.
Analyte Characteristics: this compound is a relatively non-polar molecule, a characteristic indicated by its calculated LogP (octanol/water partition coefficient) value, which is in the range of 2.9 to 3.6.[2][5] This inherent hydrophobicity makes it an excellent candidate for Reversed-Phase HPLC, where the stationary phase is non-polar and the mobile phase is polar.[6] The molecule lacks a significant chromophore in the upper UV range, which necessitates detection at lower wavelengths where the carboxyl group exhibits some absorbance.
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was selected for this method. C18 columns are the most common and versatile type of reversed-phase column, providing excellent retention for non-polar to moderately polar compounds through hydrophobic interactions.[7] The long alkyl chains of the C18 phase offer a high degree of interaction with the non-polar cyclohexyl and butyl groups of the analyte, ensuring adequate retention and separation from potential polar impurities.
Mobile Phase Optimization: The mobile phase consists of a mixture of acetonitrile and water. In reversed-phase chromatography, the organic solvent (acetonitrile) is the "strong" solvent, and its proportion in the mobile phase is the primary determinant of analyte retention.[7][8] Acetonitrile is often preferred over methanol due to its lower viscosity and lower UV cutoff wavelength, which is advantageous for detecting compounds at low UV wavelengths.[8] An isocratic elution, where the mobile phase composition remains constant, was chosen for its simplicity and robustness, which is suitable for the analysis of a single target compound. While this compound is a neutral molecule, the addition of a small amount of acid, such as formic acid, to the mobile phase is a common practice to improve peak shape and ensure consistent silanol activity on the silica-based stationary phase. Formic acid is also volatile, making it an excellent choice for methods that may be transferred to mass spectrometry (MS) detection.[4]
Detector and Wavelength Selection: Given the absence of a strong UV-absorbing chromophore in this compound, a UV-Vis detector set to a low wavelength is required. The ester functional group provides some absorbance in the far UV region. A detection wavelength of 210 nm was selected as it offers a suitable balance between sensitivity for the analyte and minimizing background noise from the mobile phase.[4]
Experimental Protocol: Quantification of this compound
This protocol provides a self-validating system through the inclusion of system suitability checks, ensuring the reliability of the generated data.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis detector is suitable.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (≥98% purity).
-
Standard: Certified reference standard of this compound.
-
Filters: 0.45 µm syringe filters for sample preparation.[9]
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
| Run Time | 10 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase, carefully measure 700 mL of HPLC grade acetonitrile and 300 mL of HPLC grade water.
-
Add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL by accurately weighing the standard and dissolving it in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or the mobile phase) to achieve an expected concentration within the calibration range.[10]
-
Ensure the sample is completely dissolved, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter, which is crucial for protecting the HPLC column and system from blockages.[9][10]
-
-
System Suitability and Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Perform at least five replicate injections of a mid-range calibration standard. The system is deemed suitable if the relative standard deviation (RSD) for retention time and peak area is less than 2%.
-
Inject the calibration standards in order of increasing concentration to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
Periodically inject a check standard during the sequence to monitor system performance.
-
Workflow and Data Management
A logical workflow ensures reproducibility and minimizes error. The process from sample receipt to final data analysis is outlined below.
Caption: Workflow for this compound Analysis.
Conclusion
The reversed-phase HPLC method described in this application note provides a reliable, efficient, and robust approach for the quantitative analysis of this compound. The method's foundation on the analyte's specific physicochemical properties ensures its specificity and accuracy. By following the detailed protocol and implementing system suitability checks, researchers, scientists, and drug development professionals can achieve high-quality, reproducible results suitable for quality control and research applications.
References
- SIELC Technologies. (n.d.). Separation of Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Cheméo. (2025). Cyclohexanecarboxylic acid, butyl ester.
- The Good Scents Company. (n.d.). sec-butyl cyclohexane carboxylate.
- National Center for Biotechnology Information. (n.d.). Tert-butyl cyclohexanecarboxylate. PubChem Compound Database.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.
- Bar-El, D., & Kanias, G. (2014). Reversed-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in Molecular Biology, 1153, 169-178.
- Dolan, J. W. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 20(6), 534-542.
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- LCGC. (2017). Improving Sample Preparation in HPLC.
- Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography.
- LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
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"reaction kinetics of Butyl cyclohexanecarboxylate formation"
An Application Guide to the Reaction Kinetics of Butyl Cyclohexanecarboxylate Formation
This document provides a detailed exploration of the methodologies and principles for studying the reaction kinetics of this compound formation. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this guide moves beyond simple procedural lists to explain the causal logic behind experimental design and data interpretation. Our focus is on establishing a robust, self-validating protocol for generating high-quality kinetic data essential for process optimization, scale-up, and mechanistic understanding.
Introduction: The Significance of Kinetic Analysis
This compound is an ester with applications as a solvent and a synthetic intermediate.[1] Its formation, typically through the Fischer-Speier esterification of cyclohexanecarboxylic acid with butanol, is a classic equilibrium-limited reaction.[2][3] A thorough understanding of its reaction kinetics is paramount for industrial applications. Kinetic data allows for the rational design of reactors, optimization of reaction conditions (temperature, catalyst loading, reactant ratios) to maximize yield and throughput, and minimization of energy consumption and side-product formation.[4][5][6] This guide provides the theoretical framework and practical protocols to achieve this.
Mechanistic Underpinnings & Kinetic Model
The formation of this compound via Fischer esterification is an acid-catalyzed process involving several equilibrium steps. A precise understanding of this mechanism is crucial for interpreting kinetic data correctly.
The Fischer-Speier Reaction Mechanism
The reaction proceeds through a well-established pathway involving the nucleophilic attack of butanol on a protonated carboxylic acid.[2][3]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of cyclohexanecarboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of n-butanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.
Caption: Acid-catalyzed Fischer-Speier esterification pathway.
The Kinetic Rate Law
The esterification is a reversible reaction. The net rate of reaction can be described by a second-order reversible model:
Cyclohexanecarboxylic Acid (A) + n-Butanol (B) ⇌ this compound (C) + Water (D)
The rate law is given by: Rate = k₁[A][B] - k₂[C][D]
Where:
-
k₁ is the forward reaction rate constant.
-
k₂ is the reverse reaction (hydrolysis) rate constant.
To simplify the analysis, experiments are often conducted with a large excess of one reactant (typically the alcohol, n-butanol), allowing the reaction to be treated with pseudo-first-order kinetics.[7] This is a critical experimental choice that simplifies data analysis significantly.
Experimental Design: Materials and Protocols
A robust experimental setup is the foundation of reliable kinetic data. This section details the necessary materials and provides step-by-step protocols for data acquisition and analysis.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Cyclohexanecarboxylic Acid (≥98%) | Jacketed glass batch reactor (e.g., 500 mL) |
| n-Butanol (≥99%, anhydrous) | Overhead or magnetic stirrer |
| Sulfuric Acid (98%, catalyst) | Reflux condenser |
| Toluene (optional, for azeotropic removal of water) | Circulating water bath or heating mantle with controller |
| Sodium Bicarbonate solution (5% w/v, for quenching) | Syringes and needles for sampling |
| Sodium Hydroxide (0.1 M, standardized for titration) | Gas Chromatograph (GC) with FID detector or HPLC |
| Phenolphthalein indicator | Analytical balance |
| Anhydrous Sodium Sulfate (for drying) | Standard laboratory glassware (burettes, pipettes, vials) |
Protocol 1: Isothermal Batch Reactor Experiment
This protocol describes the procedure for carrying out the esterification reaction under controlled isothermal conditions to collect concentration-time data.
-
Reactor Setup: Assemble the jacketed reactor with the stirrer, reflux condenser, and a temperature probe. Connect the jacket to the circulating bath set to the desired reaction temperature (e.g., 80°C).
-
Charge Reactants: Charge the reactor with a pre-determined molar ratio of cyclohexanecarboxylic acid and n-butanol (e.g., 1:5 to ensure pseudo-first-order conditions with respect to the acid). Allow the mixture to reach thermal equilibrium with constant stirring.
-
Initiate Reaction: Once the temperature is stable, carefully add the acid catalyst (e.g., 1% by weight of the total reactants). This marks time zero (t=0) for the kinetic run.
-
Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.5 mL) of the reaction mixture using a syringe. The frequency of sampling should be higher in the initial phase of the reaction where concentration changes are most rapid.
-
Quench Reaction: Immediately transfer the collected sample into a vial containing a known volume of cold 5% sodium bicarbonate solution. This neutralizes the acid catalyst, effectively stopping the reaction. This step is critical to ensure the measured concentrations accurately reflect the state of the reaction at the time of sampling.
-
Sample Preparation for Analysis: Prepare the quenched samples for analysis by GC. This may involve extraction into a suitable organic solvent and drying with anhydrous sodium sulfate.
Protocol 2: Quantitative Analysis by Gas Chromatography (GC)
GC is a powerful technique for monitoring the concentrations of reactants and products over time.
-
Calibration: Prepare a series of standard solutions with known concentrations of cyclohexanecarboxylic acid, n-butanol, and this compound. Inject these standards into the GC to generate calibration curves that correlate peak area to concentration.
-
GC Method:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 15°C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Sample Analysis: Inject the prepared samples from Protocol 1 into the GC.
-
Quantification: Use the established calibration curves to convert the integrated peak areas of each component in the chromatograms into their respective molar concentrations.
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- 7. ijarsct.co.in [ijarsct.co.in]
Catalytic Methods for the Synthesis of Butyl Cyclohexanecarboxylate: Application Notes and Protocols
This technical guide provides a comprehensive overview of catalytic methodologies for the synthesis of Butyl Cyclohexanecarboxylate, a valuable compound in various chemical industries. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols for achieving this synthesis through various catalytic routes. We will explore the nuances of catalyst selection, reaction optimization, and mechanistic pathways, ensuring a thorough understanding of the synthetic process.
Introduction: The Significance of this compound
This compound is an ester characterized by a cyclohexane ring and a butyl ester functional group. Its derivatives are integral to the fragrance, polymer, and pharmaceutical industries. For instance, the structurally related tert-butyl cyclohexanecarboxylate is a key intermediate in the synthesis of pharmacologically active molecules, where precise stereochemical control is often crucial for biological activity[1]. The synthesis of such esters serves as a model for understanding catalytic processes in organic chemistry.
This guide will focus on two primary catalytic pathways for the synthesis of this compound:
-
Direct Esterification: The reaction of cyclohexanecarboxylic acid with butanol.
-
Reductive Esterification/Hydrogenation: The hydrogenation of a suitable aromatic precursor, such as butyl benzoate.
We will delve into homogeneous, heterogeneous, and biocatalytic approaches for these transformations, providing detailed protocols for each.
Catalytic Pathways to this compound
The choice of synthetic route to this compound is often dictated by the availability of starting materials, desired purity, and scalability. The following diagram illustrates the two main catalytic approaches:
Caption: Primary catalytic routes to this compound.
Direct Esterification: The Fischer-Speier Approach
The most direct and atom-economical route to this compound is the Fischer-Speier esterification of cyclohexanecarboxylic acid with butanol. This is an acid-catalyzed equilibrium reaction where the removal of water drives the reaction towards the product.[2][3]
Mechanistic Insights
The Fischer esterification proceeds via a series of reversible steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Butanol: The alcohol (butanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group, regenerating the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Simplified mechanism of acid-catalyzed esterification.
Catalyst Selection
Both homogeneous and heterogeneous acid catalysts can be employed for this transformation.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, p-TsOH | High activity, mild conditions | Difficult to separate from product, corrosive |
| Heterogeneous | Amberlyst-15, Nafion-NR50, Zeolites | Easily separable, reusable, less corrosive | Lower activity, may require higher temperatures |
Protocol: Homogeneous Catalysis using Sulfuric Acid
This protocol outlines the synthesis of this compound using concentrated sulfuric acid as the catalyst.
Materials:
-
Cyclohexanecarboxylic acid
-
n-Butanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add cyclohexanecarboxylic acid (e.g., 0.1 mol, 12.82 g).
-
Reagent Addition: Add an excess of n-butanol (e.g., 0.3 mol, 22.24 g, 27.5 mL) and a suitable solvent such as toluene (50 mL) to facilitate azeotropic removal of water.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester. Continue reflux until no more water is collected (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (1 x 50 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Expected Yield: 75-90%
Catalytic Hydrogenation of Aromatic Precursors
An alternative route to this compound involves the catalytic hydrogenation of butyl benzoate. This method is particularly useful if the aromatic ester is a readily available starting material. The key challenge is the selective hydrogenation of the aromatic ring without affecting the ester functionality.
Catalyst Systems for Aromatic Ring Hydrogenation
The hydrogenation of benzoic acid and its derivatives to the corresponding cyclohexanecarboxylic compounds is well-documented.[5][6] Supported transition metal catalysts are commonly employed for this purpose.
| Catalyst | Support | Typical Conditions | Selectivity |
| Rhodium (Rh) | Carbon (C) | 323 K, scCO₂ | High selectivity to cyclohexanecarboxylic acid[5] |
| Ruthenium (Ru) | Carbon (C), Al₂O₃ | 493 K, 6.89 MPa H₂ | Good selectivity, can be influenced by solvent[6] |
| Palladium (Pd) | Carbon (C) | 423 K, 15 MPa H₂ | Effective at higher temperatures and pressures[5] |
Rhodium on carbon (Rh/C) has shown excellent activity and selectivity for the ring hydrogenation of benzoic acid at relatively low temperatures in supercritical CO₂, suggesting its potential for the hydrogenation of butyl benzoate.[5]
Protocol: Heterogeneous Hydrogenation using Rh/C
This protocol describes the hydrogenation of butyl benzoate to this compound using a rhodium on carbon catalyst.
Materials:
-
Butyl benzoate
-
5% Rhodium on activated carbon (Rh/C)
-
Ethanol (or a suitable solvent)
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Glass liner for the autoclave
-
Magnetic or mechanical stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Charging: To the glass liner of a high-pressure autoclave, add butyl benzoate (e.g., 0.05 mol, 8.91 g) and ethanol (50 mL).
-
Catalyst Addition: Carefully add 5% Rh/C catalyst (e.g., 5 mol% Rh relative to the substrate).
-
Reaction Setup: Place the liner in the autoclave, seal the reactor, and purge several times with nitrogen followed by hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa) and heat to the reaction temperature (e.g., 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop or by taking samples (if the reactor allows) for analysis by GC or TLC.
-
Work-up:
-
After the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified by vacuum distillation.
Expected Yield: >95%
Caption: Experimental workflow for catalytic hydrogenation.
Biocatalytic Synthesis: An Emerging Alternative
Biocatalysis offers a green and highly selective alternative for ester synthesis.[7][8] Enzymes such as lipases can catalyze the esterification of cyclohexanecarboxylic acid with butanol under mild conditions. This approach is particularly advantageous for producing enantiomerically pure esters if a chiral substrate or enzyme is used.
Lipase-Catalyzed Esterification
Lipases are enzymes that hydrolyze fats in nature but can be used to catalyze ester formation in non-aqueous media. The use of immobilized lipases is preferred for industrial applications as it allows for easy separation and reuse of the biocatalyst.
Advantages of Biocatalysis:
-
High Selectivity: Enzymes can be highly chemo-, regio-, and stereoselective.
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption.
-
Environmentally Friendly: Biocatalysts are biodegradable and often used in greener solvents.
Protocol: Immobilized Lipase-Catalyzed Synthesis
This protocol provides a general procedure for the synthesis of this compound using an immobilized lipase, such as Novozym 435 (immobilized Candida antarctica lipase B).
Materials:
-
Cyclohexanecarboxylic acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435)
-
A suitable organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, for water removal)
Equipment:
-
Orbital shaker incubator or stirred reaction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a screw-capped flask, combine cyclohexanecarboxylic acid (e.g., 10 mmol, 1.28 g) and n-butanol (e.g., 12 mmol, 0.89 g, 1.1 mL) in a suitable organic solvent (20 mL).
-
Biocatalyst Addition: Add the immobilized lipase (e.g., 10% w/w of the substrates). If desired, add activated molecular sieves to remove the water produced during the reaction.
-
Incubation: Place the flask in an orbital shaker incubator at a controlled temperature (e.g., 40-50 °C) and agitate at a constant speed (e.g., 150-200 rpm).
-
Reaction Monitoring: Monitor the conversion of the carboxylic acid to the ester by taking small aliquots of the reaction mixture and analyzing them by GC or HPLC.
-
Work-up:
-
Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or vacuum distillation.
Expected Yield: Variable, can be >90% depending on conditions and reaction time.
Conclusion
The synthesis of this compound can be effectively achieved through several catalytic methods. The choice of method depends on factors such as starting material availability, cost, desired purity, and environmental considerations.
-
Fischer Esterification with homogeneous or heterogeneous acid catalysts is a robust and scalable method.
-
Catalytic Hydrogenation of butyl benzoate offers an alternative route, with catalysts like Rh/C showing high efficiency.
-
Biocatalysis using lipases presents a green and highly selective option, particularly valuable for stereospecific syntheses.
The protocols provided in this guide serve as a starting point for laboratory synthesis. Optimization of reaction parameters such as catalyst loading, temperature, pressure, and reaction time may be necessary to achieve the desired outcomes for specific applications.
References
- A Comparative Guide to the Stereoselective Synthesis of Tert-Butyl Cyclohexanecarboxylate Deriv
- Synthesis of tert-Butyl cyclohexanecarboxyl
- Stereoselective Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid: Applic
- Butyl cyclohexanecarboxyl
- CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino)
- Carboxylic Acids + Alcohols → Esters (Fischer Esterific
- How can you synthesize 4-tert-butylcyclohexanone? - Quora.
- An In-depth Technical Guide to the Synthesis of Methyl Cyclohexanecarboxylate from Cyclohexanecarboxylic Acid - Benchchem.
- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C
- Homogeneous catalysis as a tool for organic synthesis - Pure and Applied Chemistry.
- Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous c
- Recyclable Homogeneous Catalysis Enabled by Dynamic Coordination on Rhodium(II) Axial Sites of Metal‐Organic Polyhedra.
- Biocatalysis: Enzymatic Synthesis for Industrial Applic
- Applications of homogeneous catalysis in organic synthesis | Request PDF - ResearchG
- (PDF)
- Homogeneous and heterogeneous catalysts for multicomponent reactions - RSC Publishing.
- This compound | C11H20O2 | CID 81040 - PubChem - NIH.
- Biocatalysis: Enzymatic Synthesis for Industrial Applic
- Ester synthesis by esterific
- Biocatalysis: Enzymatic Synthesis for Industrial Applic
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Design, Engineering & Application of Bioc
- Hybrid Catalysts for CO2 Conversion into Cyclic Carbon
- Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions - MDPI.
- Conversion of Carboxylic Acids into Esters without Use of Alcohols - ResearchG
- Designing a Novel Heterogeneous Catalytic System for Cyclohexane Autoxidation | Request PDF - ResearchG
- Tert-butyl cyclohexanecarboxylate | C11H20O2 | CID 11816271 - PubChem - NIH.
- US5942645A - Hydrogenation of aromatic compounds in which at least one hydroxyl group is bonded to an aromatic ring - Google P
- Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropri
- Highly Selective Hydrogenation of Butyl Sorbate to Butyl cis-hex-3-Enoate Using Cp*-Ruthenium (II)
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- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Fischer Esterification of Cyclohexanecarboxylic Acid
Introduction
The Fischer esterification is a cornerstone reaction in organic synthesis, providing a direct and acid-catalyzed route to esters from carboxylic acids and alcohols.[1][2] First described by Emil Fischer and Arthur Speier in 1895, this reversible reaction is a classic example of nucleophilic acyl substitution.[1][2] Its industrial and academic importance cannot be overstated, as esters are prevalent in pharmaceuticals, fragrances, polymers, and serve as crucial synthetic intermediates.[2][3]
This application note provides a detailed experimental protocol for the synthesis of ethyl cyclohexanecarboxylate from cyclohexanecarboxylic acid and ethanol. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step laboratory procedure, and discuss the critical aspects of reaction workup, purification, and product characterization. The causality behind each experimental choice is explained to ensure a robust and reproducible outcome for researchers, scientists, and professionals in drug development.
Pillar 1: The Underlying Science - Mechanism and Rationale
The Fischer esterification operates under equilibrium conditions.[4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using one of the reactants, usually the alcohol, in large excess or by actively removing water as it is formed.[2][5]
The reaction mechanism proceeds through several distinct, reversible steps:[5][6]
-
Catalytic Activation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[1][6]
-
Nucleophilic Attack: A lone pair of electrons from the alcohol's oxygen atom attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, known as an oxonium ion.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton shuttle converts a poor leaving group (-OH) into an excellent one (H₂O).[2][4]
-
Elimination of Water: The protonated hydroxyl group departs as a water molecule, and the tetrahedral intermediate collapses, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst, allowing it to continue the catalytic cycle.[2][6]
Caption: The acid-catalyzed mechanism of Fischer Esterification.
Pillar 2: The Experimental Protocol
This protocol is designed to be a self-validating system. Each step, from reagent quantities to purification washes, is included to address a specific chemical challenge and ensure the integrity of the final product.
Materials and Reagents
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | CAS No. | Supplier Example |
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 | 98-89-5 | Sigma-Aldrich |
| Ethanol (Absolute, 200 proof) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |
| Sulfuric Acid (Concentrated, 98%) | H₂SO₄ | 98.08 | 7664-93-9 | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR |
| Sodium Bicarbonate (Saturated Sol.) | NaHCO₃ | 84.01 | 144-55-8 | VWR |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | 7647-14-5 | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
Quantitative Data for Synthesis
| Reactant/Catalyst | Amount Used | Moles (mmol) | Molar Ratio | Justification |
| Cyclohexanecarboxylic acid | 5.12 g | 40.0 | 1.0 | Limiting Reagent |
| Ethanol | 20 mL | 342 | ~8.5 | Serves as reactant and solvent; excess drives equilibrium. |
| Conc. Sulfuric Acid | 1.0 mL | ~18 | Catalyst | Provides the necessary acidic environment. |
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the synthesis of ethyl cyclohexanecarboxylate.
1. Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.12 g (40.0 mmol) of cyclohexanecarboxylic acid.
-
Add 20 mL of absolute ethanol to the flask. Stir the mixture until the carboxylic acid dissolves.
-
Place the flask in an ice-water bath. While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise. Causality: This exothermic addition must be controlled to prevent excessive heat generation.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
2. Reaction Execution:
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of ethanol (~78 °C).
-
Maintain the reflux with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
3. Workup and Extraction:
-
After the reflux period, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a 125 mL separatory funnel containing 50 mL of deionized water.
-
Rinse the reaction flask with ~20 mL of diethyl ether and add this to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Causality: Diethyl ether is used to extract the nonpolar ester product from the aqueous phase.[7]
-
Allow the layers to separate and drain the lower aqueous layer.
4. Neutralization and Washing:
-
Wash the remaining organic layer in the separatory funnel with 30 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Be cautious , as the neutralization of residual acid will evolve carbon dioxide (CO₂) gas. Shake gently at first and vent frequently.[2][8] Causality: This wash neutralizes the sulfuric acid catalyst, preventing the reverse reaction (ester hydrolysis) from occurring.
-
Drain the aqueous layer.
-
Wash the organic layer with 30 mL of brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic layer.[2]
-
Drain the brine layer.
5. Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (or sodium sulfate) to the flask and swirl. Add more drying agent until it no longer clumps together. Causality: This step removes trace amounts of water dissolved in the organic solvent.[2]
-
Filter the dried solution to remove the drying agent.
-
Remove the diethyl ether and any excess ethanol using a rotary evaporator to yield the crude ethyl cyclohexanecarboxylate as an oil.[7][8]
Product Characterization
The final product, ethyl cyclohexanecarboxylate, should be a clear, colorless liquid.[9] Further purification can be achieved via distillation if high purity is required.
| Property | Expected Value |
| CAS Number | 3289-28-9[7] |
| Molecular Formula | C₉H₁₆O₂[10] |
| Molecular Weight | 156.22 g/mol [10] |
| Boiling Point | 194-196 °C at 760 mmHg[11] |
| Density | ~0.955 g/cm³[3] |
| Refractive Index | ~1.441-1.442[3][11] |
| ¹H NMR (Predicted) | Peaks corresponding to the ethyl group (triplet and quartet) and cyclohexyl protons (multiplets).[11] |
| IR Spectroscopy | Strong C=O stretch (~1730 cm⁻¹), C-O stretch (~1180 cm⁻¹). |
Pillar 3: Safety and Handling
A thorough understanding and implementation of safety protocols are paramount for the successful and safe execution of this experiment.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these chemicals.[12][13]
-
Ventilation: All steps, especially the handling of concentrated sulfuric acid and diethyl ether, should be performed in a well-ventilated chemical fume hood.[13]
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe chemical burns.[12] It is also a strong dehydrating agent. Always add acid slowly to the alcohol/water, never the other way around, to control the exothermic reaction.[13][14] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][13]
-
Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no open flames or spark sources nearby. Heat the reaction using a heating mantle or oil bath, not a Bunsen burner.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to your institution's guidelines. Aqueous layers should be neutralized before disposal.[12]
References
- Ethyl cyclohexano
- Fischer Esterific
- Fischer Esterific
- Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. [Link]
- Give a detailed, stepwise mechanism for the Fischer esterification of cyclohexanecarboxylic acid with methanol. Chegg. [Link]
- Fischer Esterification. University of Michigan-Dearborn. [Link]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Method for preparing cyclohexane carboxylic acids.
- Sulphuric acid - Safety D
- Fischer Esterification-Typical Procedures. OperaChem. [Link]
- Safety Protocols For Handling Sulfuric Acid in Labor
- Ethyl cyclohexanecarboxylate, CAS No. 3289-28-9. iChemical. [Link]
- Ethyl 2-oxocyclohexanecarboxylate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- Ethyl 4-oxocyclohexanecarboxyl
- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
- cyclohexylidenecyclohexane. Organic Syntheses Procedure. [Link]
- ethyl cyclohexyl carboxylate, 3289-28-9. The Good Scents Company. [Link]
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- 14. CCOHS: Sulfuric Acid [ccohs.ca]
"use of Butyl cyclohexanecarboxylate as a fragrance intermediate"
An In-Depth Guide to the Application of Butyl Cyclohexanecarboxylate as a Fragrance Intermediate
For professionals in research, chemical synthesis, and fragrance development, this compound (BCHC) serves as a valuable ester with a distinct and versatile olfactory profile. This document provides a comprehensive overview of its synthesis, characterization, and application, grounded in established chemical principles and industry practices. It is designed to function as a detailed application note, offering both theoretical understanding and practical protocols for scientists and developers.
Introduction to this compound
This compound (CAS No. 6553-81-7) is an ester recognized for its complex and pleasant aroma.[1][2][3] Its scent is predominantly characterized by fruity notes, often described as apple-like, complemented by significant green, floral, and sweet undertones.[1] These qualities make it a useful modifier in a wide range of fragrance compositions, capable of imparting freshness and lift.[4][5][6] As an intermediate, it acts as a building block that perfumers blend with other natural and synthetic ingredients to achieve a desired final scent profile.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of BCHC is essential for its synthesis, purification, and application. These properties dictate its behavior in solution, its volatility, and its stability in formulations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |
| Molecular Weight | 184.28 g/mol | [2][3] |
| CAS Number | 6553-81-7 | [1][2][3] |
| Boiling Point | ~220.6 °C @ 760 mmHg (est.) | [7] |
| Flash Point | ~87.2 °C (189 °F) (est.) | [7] |
| Vapor Pressure | ~0.0879 hPa @ 25 °C (est.) | [1] |
| logP (o/w) | 3.4 - 3.65 (est.) | [1][7] |
| Solubility | Soluble in ethanol; sparingly soluble in water. | [1][7] |
| Appearance | Colorless liquid (est.) | [8] |
Synthesis Protocol: Fischer-Speier Esterification
The most common and industrially scalable method for producing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[9][10][11]
Principle of the Reaction
Fischer esterification is an equilibrium reaction.[11] In this specific synthesis, cyclohexanecarboxylic acid reacts with n-butanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction produces this compound and water.[9]
Reaction: Cyclohexanecarboxylic Acid + n-Butanol ⇌ this compound + Water
To maximize the yield of the ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is practically achieved by either using an excess of one reactant (typically the less expensive alcohol) or by removing water as it is formed.[9][11] The use of a Dean-Stark apparatus is the standard method for continuous water removal via azeotropic distillation with a solvent like toluene.[9]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Cyclohexanecarboxylic acid (CAS 98-89-5)[12]
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Charging the Reactor: To the flask, add cyclohexanecarboxylic acid (1.0 eq), n-butanol (1.5 eq), and toluene (approx. 2 mL per gram of carboxylic acid). The excess n-butanol helps drive the equilibrium towards the product. Toluene serves as the azeotropic solvent to facilitate water removal.
-
Catalyst Addition: Carefully add the acid catalyst. For sulfuric acid, use a catalytic amount (e.g., 1-2% of the carboxylic acid weight).
-
Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. As the azeotrope condenses, the water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Reaction Monitoring: The reaction is complete when water ceases to collect in the trap. This typically takes several hours.
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully wash with a saturated solution of sodium bicarbonate. This step is crucial to neutralize the strong acid catalyst and any unreacted cyclohexanecarboxylic acid. Vent the funnel frequently to release CO₂ gas produced during neutralization.
-
Workup - Washing: Wash the organic layer with brine. This helps to remove residual water and water-soluble impurities.
-
Drying: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate. The drying agent removes trace amounts of water.
-
Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the toluene. The resulting crude ester is then purified by vacuum distillation to yield the final high-purity product. Distillation under reduced pressure is necessary to prevent decomposition at the high temperatures required for boiling at atmospheric pressure.
Analytical Characterization and Quality Control
Post-synthesis, it is imperative to verify the identity and purity of the this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile compounds like esters.[13] GC separates the components of the sample, and the MS provides a mass spectrum that serves as a molecular fingerprint, confirming the identity. The peak area in the chromatogram is proportional to the concentration, allowing for accurate purity assessment.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the functional groups present. A successful esterification is confirmed by the appearance of a strong, sharp absorption band characteristic of an ester carbonyl (C=O) group, typically around 1735 cm⁻¹, and the disappearance of the broad O-H stretch from the carboxylic acid starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the final product by showing the specific chemical environment of each proton and carbon atom.
Expected Analytical Data
| Analysis Type | Expected Result |
| GC Retention Index | Kovats (non-polar): ~1305 - 1309 |
| IR Spectroscopy | Strong C=O stretch ~1735 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M+) at m/z = 184 |
Application in Fragrance Formulations
The true utility of this compound is realized in its application within complex fragrance compositions.
Olfactory Role and Blending
As a fragrance intermediate, BCHC is rarely used in isolation. Its primary role is to act as a modifier, adding a specific character to a fragrance blend.
-
Top and Middle Notes: Due to its moderate volatility, it influences the top and middle notes of a perfume, providing a fresh, fruity, and slightly green lift.
-
Blending Synergies: It blends exceptionally well with other fruity esters, floral components (like jasmine and rose notes), and green notes. For example, it can enhance the natural crispness of an apple accord or add a juicy nuance to a berry-themed fragrance.
-
Versatility: Its profile is suitable for a wide array of products, from fine fragrances and colognes to personal care items like soaps and lotions, as well as air care products.[4]
Logical Relationships in Perfumery
Caption: Olfactory contributions and applications of this compound.
Safety and Handling
While this compound is used in consumer products, proper industrial hygiene and safety practices must be followed during its synthesis and handling in concentrated form.
-
Precautionary Measures:
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]
This document is intended for research and development professionals. All procedures should be carried out by trained personnel in a suitably equipped laboratory, adhering to all relevant safety guidelines.
References
- Vertex AI Search. (n.d.). This compound (CAS 6553-81-7): Odor profile, Properties, & IFRA compliance.
- Cheméo. (2025). Cyclohexanecarboxylic acid, butyl ester.
- LookChem. (n.d.). Synthesis of tert-Butyl cyclohexanecarboxylate. Chempedia.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- The Good Scents Company. (n.d.). sec-butyl cyclohexane carboxylate, 6553-82-8.
- OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
- Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet - Cyclohexanecarboxylic acid.
- Thermo Fisher Scientific. (2010). Safety Data Sheet.
- Google Patents. (2009). US20090326079A1 - Methyl cyclohexane carboxylates and their use in perfume compositions.
- Google Patents. (n.d.). EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons.
- Google Patents. (n.d.). US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate, 3289-28-9.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Methyl Cyclohexanecarboxylate Quantification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
Sources
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- 3. This compound | C11H20O2 | CID 81040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20090326079A1 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]
- 5. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]
- 6. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]
- 7. sec-butyl cyclohexane carboxylate, 6553-82-8 [thegoodscentscompany.com]
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Introduction: The Role of Cycloaliphatic Moieties in Advanced Polymers
An in-depth guide for researchers, scientists, and drug development professionals on the role of cyclohexanecarboxylate derivatives in polymer chemistry, with a focus on their application as monomers and property modifiers.
In the pursuit of high-performance polymers, the incorporation of cyclic aliphatic moieties represents a key strategy for tailoring material properties. These structures offer a unique balance, bridging the gap between the rigidity of aromatic compounds and the flexibility of linear aliphatic chains. Cyclohexanecarboxylate derivatives, in particular, are a versatile class of compounds that can be integrated into polymers to enhance thermal stability, mechanical strength, and barrier properties, making them valuable in fields ranging from sustainable packaging to biomedical applications.
While the specific compound "Butyl cyclohexanecarboxylate" is primarily utilized as a fragrance and flavoring agent, its structural relatives, especially 1,4-cyclohexanedicarboxylic acid, are pivotal monomers in the synthesis of advanced polyesters. This guide will explore the multifaceted roles of cyclohexanecarboxylate structures in polymer chemistry, providing detailed application notes and protocols for their synthesis, characterization, and evaluation. We will delve into their function as integral building blocks in polyester backbones and their potential as property-modifying additives like plasticizers.
Part 1: Cyclohexanedicarboxylates as Core Building Blocks in Polyesters
The most significant role of cyclohexanecarboxylate derivatives in polymer chemistry is as a dicarboxylic acid monomer in condensation polymerization. Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE) and its copolymers are prime examples of this class, offering a bio-based and potentially biodegradable alternative to traditional petroleum-based polyesters.
Application Note: Engineering Polymer Properties with the Cyclohexane Ring
The integration of the 1,4-cyclohexanedicarboxylate moiety into a polyester backbone, such as in PBCE, imparts a unique combination of properties that can be finely tuned.
-
Thermal Properties: The rigid cycloaliphatic ring increases the glass transition temperature (Tg) compared to linear aliphatic polyesters, providing better dimensional stability at elevated temperatures. However, Tg is typically lower than that of their aromatic counterparts (e.g., PBT), which allows for a broader processing window.[1]
-
Mechanical Flexibility: The non-planar, chair-like conformation of the cyclohexane ring introduces kinks into the polymer chain, which can disrupt packing and reduce crystallinity. This leads to increased flexibility and reduced brittleness compared to highly crystalline polymers.[1][2]
-
Stereoisomerism as a Control Parameter: The 1,4-cyclohexane ring exists as cis and trans isomers. The stereochemistry of the monomer has a profound impact on the final polymer structure and properties. Polymers rich in the trans isomer tend to be semi-crystalline due to the linear and more regular chain structure it promotes. Conversely, a higher content of the cis isomer disrupts chain packing, leading to fully amorphous materials with different mechanical and barrier characteristics. This isomeric ratio is a powerful tool for tailoring polymer performance.
-
Barrier Properties: Copolymerization of PBCE with other diols or diacids can significantly enhance gas barrier properties. For instance, introducing co-units with long side alkyl groups can disrupt the crystalline structure in a way that creates a more tortuous path for gas molecules, leading to an outstanding improvement in barrier performance against gases like O₂, N₂, and CO₂.[2]
-
Biodegradability and Sustainability: Polyesters based on cycloaliphatic units are recognized for their potential biodegradability, making them attractive for sustainable applications like food packaging.[3] Monomers such as 1,4-cyclohexanedicarboxylic acid can be derived from bio-based sources, further enhancing their green credentials.[1]
Protocol 1: Synthesis of Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE) via Melt Polycondensation
This protocol describes a standard two-stage melt polycondensation process for synthesizing PBCE, a representative cycloaliphatic polyester.
Materials:
-
trans-1,4-cyclohexanedicarboxylic acid (t-CHDCA)
-
1,4-butanediol (BD) (typically a 20 mol% excess is used)
-
Catalyst: Titanium tetrabutoxide (Ti(OBu)₄) (approx. 150-400 ppm)
-
Nitrogen gas supply
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a collection trap.
Procedure:
Stage 1: Esterification
-
Charge the glass reactor with t-CHDCA, 1,4-butanediol, and the Ti(OBu)₄ catalyst.
-
Begin stirring and purge the reactor with a steady flow of nitrogen gas to create an inert atmosphere.
-
Heat the reactor to 180°C.
-
Maintain this temperature for approximately 120 minutes, or until at least 90% of the theoretical amount of water, the byproduct of esterification, has been collected in the trap.[2][3]
Stage 2: Polycondensation
-
After the esterification is complete, gradually increase the temperature to 200-220°C.[4]
-
Simultaneously, slowly reduce the pressure inside the reactor to approximately 0.1 mbar.[2][3] This vacuum facilitates the removal of excess 1,4-butanediol and drives the polymerization reaction towards a higher molecular weight.
-
Continue the reaction under these conditions for an additional 2.5 to 4 hours. The progress of the reaction can be monitored by observing the increase in torque on the mechanical stirrer, which correlates with the increasing viscosity of the polymer melt.
-
Once a high and constant torque value is reached, stop the reaction by introducing nitrogen gas to bring the reactor back to atmospheric pressure.
-
Extrude or carefully remove the molten polymer from the reactor.
Sources
- 1. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Barrier Properties of Poly(Propylene Cyclohexanedicarboxylate) Random Eco-Friendly Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Flexible Random Copolymers of Poly(butylene trans-1,4-ciclohexanedicarboxylate) Containing Pripol Moiety as Potential Candidates for Vascular Applications: Solid-State Characterization and Preliminary In Vitro Biocompatibility and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Butyl Cyclohexanecarboxylate
Abstract
Butyl cyclohexanecarboxylate is a versatile chemical intermediate whose value in organic synthesis is significantly enhanced through targeted derivatization. The ester functionality serves as a key handle for a variety of chemical transformations, enabling access to a diverse range of molecular scaffolds. This guide provides detailed application notes and validated protocols for the derivatization of this compound, targeting researchers, chemists, and professionals in the pharmaceutical and fine chemical industries. Core strategies discussed include hydrolysis to the parent carboxylic acid, transesterification, reduction to the primary alcohol, reaction with organometallics, amide bond formation, and an analysis of alpha-functionalization strategies. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and explains the causality behind methodological choices to ensure reliable and reproducible outcomes.
Introduction: The Synthetic Potential of this compound
This compound, with the chemical formula C₁₁H₂₀O₂, is an ester comprised of a cyclohexane carboxylic acid backbone and a butyl ester group.[1][2] Its saturated carbocyclic ring is a common motif in pharmacologically active molecules, valued for its ability to impart favorable properties such as lipophilicity and metabolic stability. The true synthetic utility of this molecule, however, lies in the reactivity of its ester group.
Derivatization of this compound is a critical step in the synthesis of more complex molecules. By transforming the ester, chemists can introduce new functional groups, extend carbon chains, and build precursors for a wide array of target compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[3][4][5] This guide details several fundamental and reliable derivatization pathways.
Core Derivatization Strategies and Protocols
This section provides detailed protocols for key transformations of this compound. The choice of strategy depends on the desired final product and the subsequent reaction steps planned.
Strategy 1: Hydrolysis (Saponification) to Cyclohexanecarboxylic Acid
The most fundamental derivatization is the hydrolysis of the butyl ester to yield cyclohexanecarboxylic acid. This transformation is pivotal as the resulting carboxylic acid is a versatile precursor for the synthesis of acid chlorides, amides, and other esters.[6] Base-catalyzed hydrolysis, or saponification, is generally preferred as it is an irreversible and typically faster process compared to acid-catalyzed hydrolysis.[7]
Scientific Principle: Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the butoxide anion as the leaving group. In the final, irreversible step, the butoxide (a strong base) deprotonates the newly formed carboxylic acid to yield a carboxylate salt and butanol. An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.
Protocol 1: Base-Catalyzed Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Deionized Water
-
Hydrochloric acid (HCl), 3M
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (5-10 volumes).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 eq) to the flask. The mixture should become homogeneous.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Workup - Extraction: Dilute the remaining aqueous residue with water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted starting material and the butanol byproduct.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~2 by adding 3M HCl. The cyclohexanecarboxylic acid will precipitate as a white solid or oil.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cyclohexanecarboxylic acid.
-
Purification: The product can be further purified by recrystallization from hexanes or water, or by distillation.
Diagram: Workflow for Base-Catalyzed Hydrolysis
Caption: Workflow for Base-Catalyzed Hydrolysis.
Strategy 2: Reduction to (Cyclohexyl)methanol
Reducing the ester functionality to a primary alcohol, (cyclohexyl)methanol, provides a versatile building block for subsequent reactions such as etherification or oxidation. Lithium aluminum hydride (LiAlH₄, LAH) is a potent reducing agent capable of efficiently converting esters to primary alcohols.
Scientific Principle: The reduction involves a two-stage nucleophilic attack by hydride ions (H⁻) from LiAlH₄.[5][8] The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, eliminating the butoxide group to form an aldehyde intermediate. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an aluminum alkoxide. A careful aqueous workup then protonates the alkoxide to yield the final product, (cyclohexyl)methanol.[8]
Protocol 2: LiAlH₄ Reduction of this compound
CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. This procedure must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate (for quenching)
-
Sodium sulfate, decahydrate (Glauber's salt) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
Inert Atmosphere Setup: Assemble and flame-dry a three-necked flask equipped with a dropping funnel, condenser, nitrogen inlet, and magnetic stir bar. Allow to cool to room temperature under a stream of nitrogen.
-
Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (0.75 eq) in anhydrous THF (10 volumes). Cool the suspension to 0°C using an ice bath.
-
Ester Addition: Dissolve this compound (1.0 eq) in anhydrous THF (3-5 volumes) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Quenching (Fieser method): EXTREME CAUTION - HIGHLY EXOTHERMIC. Cool the reaction mixture back to 0°C. Quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate until bubbling subsides. Following this, add water dropwise (X mL, where X = grams of LiAlH₄ used). Then, add 15% aqueous NaOH (X mL). Finally, add water again (3X mL).
-
Filtration and Isolation: A granular white precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Drying and Concentration: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (cyclohexyl)methanol.[1]
-
Purification: The product can be purified by vacuum distillation.
Diagram: LiAlH₄ Reduction Workflow
Caption: Experimental workflow for LiAlH₄ reduction.
Strategy 3: Grignard Reaction for Tertiary Alcohol Synthesis
The reaction of this compound with a Grignard reagent is a powerful C-C bond-forming reaction that produces a tertiary alcohol. This strategy allows for the introduction of two identical alkyl or aryl groups at the former carbonyl carbon.
Scientific Principle: The Grignard reaction with an ester proceeds via two sequential nucleophilic additions.[9]
-
First Addition: The Grignard reagent (R-MgX) attacks the ester carbonyl, forming a tetrahedral intermediate.
-
Elimination: This intermediate is unstable and collapses, expelling the butoxide group to form a ketone.
-
Second Addition: The ketone intermediate is highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition to form a magnesium alkoxide.
-
Protonation: An acidic workup protonates the alkoxide to yield the final tertiary alcohol. It is crucial to use at least two equivalents of the Grignard reagent to ensure the reaction proceeds to the tertiary alcohol.[9]
Protocol 3: Reaction with a Grignard Reagent (e.g., Methylmagnesium Bromide)
CAUTION: Grignard reagents are highly reactive, moisture-sensitive, and potentially pyrophoric. All operations must be conducted under an inert atmosphere using anhydrous techniques.
Materials:
-
This compound
-
Magnesium turnings
-
Bromomethane (or other alkyl/aryl halide)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry all glassware and cool under an inert atmosphere. Place magnesium turnings (2.5 eq) in the three-necked flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of the alkyl/aryl halide (e.g., bromomethane, 2.3 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (~10%) of the halide solution to the magnesium. Initiation is indicated by bubble formation and a gentle reflux. Gentle warming may be required.
-
Once initiated, add the remaining halide solution dropwise to maintain a steady reflux. After addition, stir for another 30-60 minutes to ensure complete formation.
-
-
Reaction with Ester:
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Add the ester solution dropwise to the stirred Grignard reagent at 0°C.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by column chromatography or distillation.
-
Strategy 4: Amide Bond Formation via Aminolysis
Converting esters directly to amides (aminolysis) is an atom-economical approach to forming the crucial amide bond. While direct aminolysis often requires harsh conditions, the reaction can be facilitated by catalysts or by first converting the ester to the more reactive carboxylic acid. A common and reliable two-step approach is hydrolysis followed by amide coupling.
Scientific Principle (Two-Step Approach):
-
Hydrolysis: The ester is first hydrolyzed to cyclohexanecarboxylic acid as described in Protocol 1 .
-
Amide Coupling: The carboxylic acid is then activated to make the carbonyl carbon more electrophilic. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used.[9][10] The activated acid then readily reacts with a primary or secondary amine to form the stable amide bond.
Protocol 4: Two-Step Synthesis of N-Benzylcyclohexanecarboxamide
Step A: Hydrolysis
-
Prepare cyclohexanecarboxylic acid from this compound following Protocol 1 .
Step B: Amide Coupling using DCC CAUTION: DCC is a potent skin sensitizer. Always handle with appropriate gloves.
Materials:
-
Cyclohexanecarboxylic acid (from Step A)
-
Benzylamine
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0°C in an ice bath.
-
Amine Addition: Add benzylamine (1.05 eq) to the solution.
-
Coupling Agent Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Workup - Filtration: Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Strategy 5: Alpha-Functionalization - Principles and Challenges
Alpha-functionalization involves forming a new bond at the carbon atom adjacent to the ester carbonyl (the α-carbon). This is a powerful method for building molecular complexity.
Scientific Principle: The reaction requires the removal of an α-proton by a strong base to form an enolate nucleophile. This enolate can then react with an electrophile (e.g., an alkyl halide) in an Sₙ2 reaction.[11]
Challenges with this compound:
-
Acidity: The α-protons of a simple ester like this compound are not highly acidic (pKa ~25). This requires the use of very strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to generate the enolate in sufficient concentration.
-
Side Reactions: Self-condensation (the Claisen condensation) can be a significant side reaction, where one enolate molecule attacks the carbonyl of another ester molecule. Using a strong, sterically hindered base like LDA at low temperatures (-78°C) helps to minimize this.
Due to these complexities, a universally applicable, high-yielding protocol for the direct α-alkylation of this compound is challenging to prescribe without specific optimization. More advanced methods often employ palladium catalysts for α-arylation or specialized substrates to increase the acidity of the α-proton.[12] For researchers pursuing this route, the general approach involves the slow addition of the ester to a freshly prepared solution of LDA in anhydrous THF at -78°C, followed by the addition of the electrophile.
Comparative Summary of Derivatization Strategies
| Strategy | Key Reagents | Product Functional Group | Typical Conditions | Key Advantages | Considerations |
| Hydrolysis | NaOH or KOH, H₂O/MeOH | Carboxylic Acid | Reflux, 1-4 h | High yield, irreversible, creates versatile intermediate | Requires acidic workup to isolate product. |
| Reduction | LiAlH₄, Anhydrous THF | Primary Alcohol | 0°C to RT, 1-3 h | Highly efficient for esters | Reagent is pyrophoric; requires strict anhydrous conditions and careful quenching. |
| Grignard Reaction | R-MgX (≥2 eq), Anhydrous Ether | Tertiary Alcohol | 0°C to RT, 1-2 h | Forms new C-C bonds; introduces two new R-groups | Reagent is moisture-sensitive; requires anhydrous conditions. |
| Amide Formation | 1. NaOH2. Amine, DCC | Amide | RT, 12-18 h (coupling) | Forms stable, biologically relevant amide bonds | Often a two-step process; coupling reagents can be sensitizers. |
| α-Functionalization | LDA, Anhydrous THF, R-X | α-Substituted Ester | -78°C | Forms C-C bond at the α-position | Requires strong, hindered base and cryogenic temperatures; side reactions are common. |
Conclusion
This compound is a readily available and synthetically flexible starting material. The derivatization strategies outlined in this guide—hydrolysis, reduction, Grignard addition, and amide formation—provide reliable and well-established pathways to a variety of important chemical intermediates. By understanding the principles behind each transformation and adhering to the detailed protocols, researchers can effectively leverage this compound as a foundational building block for the synthesis of complex target molecules in drug discovery and materials science.
References
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
- Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 81, 345-355.
- Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Butyl cyclohex-3-ene-1-carboxylate. National Center for Biotechnology Information.
- Google Patents. (n.d.). US4348410A - Cyclohexane carboxylic acid derivatives.
- Tinker, J. (1951). New Compounds. Derivatives of Cyclohexanecarboxylic Acid. Journal of the American Chemical Society, 73(8), 4050.
- University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
- Mighion, J. D., et al. (n.d.). Intramolecular C-H Functionalization of α-Alkyl-α-diazoesters towards the Synthesis of Lactones. ChemRxiv.
- NIST. (n.d.). Cyclohexanecarboxylic acid, butyl ester. NIST Chemistry WebBook.
- University of Bath. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
- Khan Academy. (2014, February 1). Preparation of amides using DCC. YouTube.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Hartwig, J. F., et al. (2010). Diastereoselective Palladium-Catalyzed α-Arylation of 4-Substituted Cyclohexyl Esters. Journal of the American Chemical Society, 132(34), 11914-11916.
- Serban, G., et al. (2020). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 25(15), 3485.
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Analytical Standards for Butyl Cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl cyclohexanecarboxylate (BCC), a butyl ester of cyclohexanecarboxylic acid, is a compound with applications in various industries, including as a fragrance ingredient and a specialty solvent.[1] In the context of pharmaceutical development, it may be encountered as a raw material, an intermediate, or a potential impurity. Accurate and reliable analytical methods are therefore essential for its identification, quantification, and purity assessment to ensure the quality, safety, and efficacy of pharmaceutical products.
This document provides a comprehensive guide to the analytical standards for this compound, detailing protocols for its analysis using modern chromatographic and spectroscopic techniques. The methodologies described herein are designed to be robust, reproducible, and fit for purpose in a research and quality control setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [2][3][4] |
| Molecular Weight | 184.28 g/mol | [4] |
| CAS Number | 6553-81-7 | [2][3][4] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 220.6 °C at 760 mmHg (for sec-butyl isomer) | [1] |
| LogP | 3.4 | [3] |
| Solubility | Soluble in ethanol |
Reference Standards and Material Qualification
Protocol for In-House Reference Standard Qualification:
-
Procurement: Obtain a high-purity batch of this compound from a reputable supplier.
-
Identity Confirmation:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum to confirm the presence of functional groups, particularly the ester carbonyl group.
-
-
Purity Assessment:
-
Chromatographic Purity (GC-FID/MS and HPLC-UV/MS): Employ orthogonal chromatographic techniques to determine the percentage purity and identify any potential impurities.
-
Water Content: Determine the water content by Karl Fischer titration.
-
Residual Solvents: Analyze for residual solvents using headspace GC.
-
Inorganic Impurities: Determine the content of inorganic impurities by sulfated ash/residue on ignition.
-
-
Assigned Purity: Based on the results from the above tests, assign a purity value to the in-house reference standard. This is typically calculated by the mass balance approach: Purity (%) = 100% - (% Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities).
-
Documentation: Maintain a comprehensive certificate of analysis for the qualified in-house reference standard, including all analytical data and the assigned purity value with its uncertainty.
Analytical Methodologies
The choice of analytical methodology for this compound will depend on the specific requirements of the analysis, such as the nature of the sample matrix, the expected concentration of the analyte, and the purpose of the testing (e.g., identification, purity, or quantification).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and definitive identification capabilities.
Experimental Protocol: GC-MS for Identification and Purity
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-1 or DB-5, 30 m x 0.256 mm, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Interpretation:
-
Identification: The retention time of the major peak in the sample chromatogram should match that of the this compound reference standard. The mass spectrum of the sample peak should be compared to the reference spectrum in the NIST library or an in-house spectral library.[2]
-
Purity: The area percentage of the main peak in the total ion chromatogram (TIC) provides an estimate of the purity. Impurities can be tentatively identified by their mass spectra.
Analytical Workflow for this compound
Caption: A typical analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantification and purity assessment of this compound, particularly in complex matrices or for the analysis of less volatile impurities.
Experimental Protocol: RP-HPLC for Quantification
-
Instrumentation: An HPLC system with a UV detector or a mass spectrometer.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start with a suitable percentage of Mobile Phase B (e.g., 40%).
-
Linearly increase to a higher percentage (e.g., 95%) over a defined period (e.g., 15 minutes).
-
Hold at the high percentage for a few minutes.
-
Return to the initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 210 nm (Note: sensitivity may be limited due to the weak chromophore).
-
MS: Electrospray Ionization (ESI) in positive mode.
-
Data Analysis and System Suitability:
-
Quantification: A calibration curve should be prepared using the in-house reference standard at a minimum of five concentration levels. The peak area of this compound in the samples is then used to determine its concentration from the linear regression of the calibration curve.
-
System Suitability: Before sample analysis, system suitability must be established. This includes parameters such as tailing factor (should be ≤ 2.0), theoretical plates (should be ≥ 2000), and repeatability of injections (%RSD ≤ 2.0%).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
Data Interpretation:
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of this compound.
Purity and Impurity Profiling
The purity of this compound is a critical quality attribute. Potential impurities can arise from the synthesis process or degradation.
Potential Impurities:
-
Starting Materials: Unreacted cyclohexanecarboxylic acid and butanol.
-
By-products: Isomers of this compound (e.g., sec-butyl, isobutyl, tert-butyl cyclohexanecarboxylate) if isomeric butanols are present as impurities in the starting material.[1]
-
Residual Solvents: Solvents used in the synthesis and purification process.
-
Degradation Products:
-
Cyclohexanecarboxylic acid and Butanol: Resulting from hydrolysis of the ester linkage. Acid-catalyzed hydrolysis is a known reaction for similar esters.
-
Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of this compound.
Stability-Indicating Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. For this compound, this would typically be an HPLC method that can separate the intact molecule from its potential degradation products and process-related impurities.
Protocol for Developing a Stability-Indicating HPLC Method:
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions to intentionally induce degradation. This typically includes:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid or solution.
-
Photolytic Stress: Exposing the solution to UV and visible light.
-
-
Method Development and Optimization: Develop an HPLC method (as described in the HPLC section) that can resolve the main peak of this compound from all the degradation product peaks formed during the forced degradation studies.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer to assess the peak purity of the this compound peak in the chromatograms of the stressed samples. This ensures that no degradation products are co-eluting with the main peak.
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes validation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
The analytical standards and protocols outlined in this document provide a comprehensive framework for the reliable analysis of this compound. The use of qualified in-house reference standards, coupled with validated chromatographic and spectroscopic methods, is essential for ensuring the quality and consistency of this compound in research, development, and manufacturing environments. The development of a stability-indicating method is particularly crucial for assessing the shelf-life and storage conditions of materials containing this compound.
References
- National Institute of Standards and Technology (NIST). Cyclohexanecarboxylic acid, butyl ester. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- National Center for Biotechnology Information (2023).
- Studies in Stability Indicating Chromatographic Method Development and Validation. International Journal of Pharmaceutical Sciences and Research.
- Cheméo. Cyclohexanecarboxylic acid, butyl ester. [Link]
- CPAChem. Single Component in Solution. [Link]
- LookChem.
- Chapman, N. B.; Shorter, J.; Toyne, K. J. Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of some Cyclohexanecarboxylic Esters. J. Chem. Soc.1961, 489-496. [Link]
- Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- National Center for Biotechnology Information (2023).
- Vignaduzzo, S. E.; Castellano, P. M.; Kaufman, T. S. Stability-indicating methods: a review. Trends in Analytical Chemistry. 2013, 49, 153-164.
- The Good Scents Company.
- National Institute of Standards and Technology (NIST). Cyclohexanecarboxylic acid, butyl ester - Gas Chromatography. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- The Good Scents Company.
- Organic Chemistry Portal. tert-Butyl Esters. [Link]
Sources
Troubleshooting & Optimization
"common side reactions in the synthesis of Butyl cyclohexanecarboxylate"
Welcome to the technical support guide for the synthesis of Butyl Cyclohexanecarboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification process. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification of cyclohexanecarboxylic acid and n-butanol, using a strong acid catalyst.[1][2][3] While seemingly straightforward, this equilibrium-driven reaction is often accompanied by side reactions that can impact yield and purity. This guide provides a question-and-answer-based troubleshooting framework to address these specific issues.
Primary Synthesis Reaction: Fischer Esterification
The target reaction involves the condensation of a carboxylic acid and an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it susceptible to nucleophilic attack by the alcohol.[2][4]
Caption: Fischer-Speier esterification of this compound.
Troubleshooting Guide & FAQs
Q1: My final yield of this compound is consistently low. What are the likely causes?
A1: Low yields in Fischer esterification are most often traced back to two primary factors: the reversible nature of the reaction and the occurrence of competing side reactions that consume your starting materials.
1. Unfavorable Equilibrium: The Fischer esterification is a classic equilibrium process.[1][5][6] To achieve a high yield, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's Principle.[2]
-
Troubleshooting - Use Excess Reactant: The most common strategy is to use one of the reactants in a large excess.[1] Since n-butanol is typically less expensive and more easily removed than cyclohexanecarboxylic acid, it is often used as the limiting reagent's solvent.
-
Troubleshooting - Water Removal: The reaction produces water as a byproduct.[5] Actively removing this water as it forms will drive the reaction to completion. This is effectively achieved by using a Dean-Stark apparatus during reflux, often with a solvent like toluene that forms an azeotrope with water.[3]
2. Competing Side Reactions: Your starting alcohol, n-butanol, can undergo acid-catalyzed side reactions, primarily dehydration to form either dibutyl ether or butene isomers. These pathways compete with the desired esterification, consuming the alcohol and reducing the potential yield of your ester.
Q2: I've identified Dibutyl ether in my product mixture. How is this formed and how can I prevent it?
A2: The formation of di-n-butyl ether is a classic side reaction in acid-catalyzed reactions of primary alcohols.[7][8]
Causality - The Mechanism: Under acidic conditions, one molecule of butanol is protonated, forming a good leaving group (water). A second molecule of butanol then acts as a nucleophile, attacking the protonated butanol in an SN2 reaction to form the ether.[7][8]
Caption: Acid-catalyzed formation of di-n-butyl ether from n-butanol.
Troubleshooting Strategies:
-
Temperature Control: Ether formation is generally favored at higher temperatures than esterification. Maintain the reaction temperature at the minimum required for a reasonable esterification rate. Forcing the reaction with excessive heat will promote this side reaction.
-
Catalyst Concentration: Use the lowest effective concentration of the acid catalyst. Higher acid concentrations can increase the rate of both ether formation and the dehydration reaction discussed next.
-
Stoichiometry: While using excess alcohol drives the esterification equilibrium, it also provides more substrate for ether formation. This is a balancing act. If ether formation is a significant issue, consider using near-stoichiometric amounts of reactants and relying solely on water removal to drive the reaction.
Q3: My reaction produces a volatile, non-polar byproduct with a gas-like odor. Could it be an alkene?
A3: Yes, it is highly probable. The acid-catalyzed dehydration (elimination reaction) of n-butanol to form butene isomers is a common competing side reaction.[9][10]
Causality - The Mechanism: This E1 or E2 elimination pathway is also initiated by the protonation of the alcohol's hydroxyl group.[10] Instead of being attacked by another alcohol molecule (as in ether formation), a proton is abstracted from an adjacent carbon, leading to the formation of a double bond and the elimination of water. This process can yield a mixture of 1-butene, cis-2-butene, and trans-2-butene.[11][12] While tertiary alcohols are most susceptible to this reaction, primary alcohols like butanol can also undergo elimination under sufficiently acidic and high-temperature conditions.[13]
Caption: Acid-catalyzed dehydration of n-butanol to butenes.
Troubleshooting Strategies:
-
Maintain Lowest Effective Temperature: This is the most critical factor. Dehydration is significantly more pronounced at higher temperatures.
-
Choice of Catalyst: While strong acids like sulfuric acid are common, they are also strong dehydrating agents.[14] If alkene formation is a persistent issue, consider a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or using an alternative esterification method that does not require strong acid catalysis.
Q4: How do I effectively remove unreacted starting materials from my final product after the reaction is complete?
A4: A proper workup procedure is critical for isolating a pure product. The goal is to separate the desired ester from unreacted starting materials (cyclohexanecarboxylic acid, butanol), the acid catalyst, and water. A standard liquid-liquid extraction is the method of choice.[15][16]
Recommended Workup Protocol:
-
Cooling & Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a non-polar organic solvent in which your ester is soluble (e.g., diethyl ether, ethyl acetate).
-
Neutralization (Acid Removal): Transfer the diluted mixture to a separatory funnel and wash it with a weak basic solution, such as saturated sodium bicarbonate (NaHCO₃).[16] The bicarbonate will react with the acidic catalyst and the unreacted cyclohexanecarboxylic acid, converting them into their respective sodium salts, which are soluble in the aqueous layer.
-
Alcohol Removal: Wash the organic layer with water, followed by a saturated sodium chloride solution (brine). These washes help to remove the majority of the unreacted butanol and any remaining water-soluble salts.[17]
-
Drying: Separate the organic layer and dry it over an anhydrous salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any residual water.
-
Solvent Removal & Purification: Filter off the drying agent and remove the organic solvent using a rotary evaporator. The final purification of this compound is typically achieved by vacuum distillation, which separates the ester from less volatile impurities and any remaining high-boiling side products like dibutyl ether.[16]
Caption: Standard purification workflow for this compound.
Q5: Is transesterification a potential side reaction I should be concerned about?
A5: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[18][19] It can be catalyzed by either acid or base.[20]
In the specific synthesis of this compound from cyclohexanecarboxylic acid and butanol, transesterification is not a primary side reaction . It becomes a concern only if there is another alcohol present in the reaction mixture as an impurity. For example, if your butanol was contaminated with ethanol, you would likely form a small amount of Ethyl cyclohexanecarboxylate.
However, this reaction is an important consideration for the stability and subsequent use of your purified this compound. If you later subject your product to another reaction in the presence of a different alcohol (e.g., methanol) and an acid or base catalyst, you risk converting your product into the corresponding methyl ester.
Data Summary for Purification
The success of the final purification by distillation relies on the differing boiling points of the components in the crude product mixture.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Role |
| 1-Butene | 56.11 | -6.3 | Side Product |
| n-Butanol | 74.12 | 117.7 | Reactant |
| Di-n-butyl ether | 130.23 | 142 | Side Product |
| Cyclohexanecarboxylic acid | 128.17 | 233 | Reactant |
| This compound | 184.28 | ~220-230 (est.) [21] | Product |
Data sourced from PubChem and other chemical suppliers where available.[21][22] The significant difference in boiling points between the desired ester and the major reactants and side products illustrates the effectiveness of distillation as a final purification step.
References
- Dumesic, J. A., et al. (2008). Dehydration of butanol to butene over solid acid catalysts in high water environments.
- López-Tomàs, C., et al. (2019). Reaction Mechanisms of 2-Butanol Dehydration over a Phosphorus-Containing Activated Carbon Acid Catalyst. The Journal of Physical Chemistry C.
- LookChem. (n.d.).
- LibreTexts Chemistry. (2023).
- Tyler DeWitt. (2018).
- Vedantu. (n.d.). Acid catalysed dehydration of tbutanol is faster than class 12 chemistry CBSE.
- One Part of Chemistry. (2011).
- Spring EVEN. (2017). [Chemistry] Using a reaction mechanism, show how di n butyl ether is formed as a definite byproduct [Video]. YouTube.
- Esterific
- Google Patents. (2007).
- Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
- HSC Chemistry. (2021).
- ResearchG
- OUCI. (n.d.). Applications of Transesterification in the Synthesis of Commercial and Noncommercial β-Ketoesters/Esters.
- Chegg. (2021).
- Reddit. (2022).
- Science Ready. (n.d.).
- Total Organic Chemistry. (2020). Properties and Synthesis of Ethers | Organic Chemistry Lessons [Video]. YouTube.
- Master Organic Chemistry. (2020).
- Master Organic Chemistry. (2022).
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III.
- Wikipedia. (n.d.).
- BYJU'S. (n.d.).
- OrgoSolver. (n.d.).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Tert-butyl cyclohexanecarboxylate.
- Chemguide. (n.d.).
- ResearchGate. (2021). Conversion of Carboxylic Acids into Esters without Use of Alcohols.
- Student Academic Success. (n.d.).
- It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube.
- MDPI. (2022). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production.
- BenchChem. (n.d.).
- Google Patents. (2023). Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
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Technical Support Center: Optimizing Reaction Conditions for Butyl Cyclohexanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of butyl cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the synthesis of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the scale of the reaction, the desired purity, and the available starting materials. The three primary routes we will discuss are:
-
Fischer-Speier Esterification: The classical acid-catalyzed reaction between cyclohexanecarboxylic acid and butanol. It is a cost-effective and straightforward method, particularly for large-scale synthesis.[1][2]
-
Coupling Agent-Mediated Esterification: This method utilizes coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the ester formation under milder conditions.[3][4][5] This is often preferred for sensitive substrates where harsh acidic conditions are undesirable.[1]
-
Transesterification: This involves the conversion of another ester of cyclohexanecarboxylic acid (e.g., methyl or ethyl ester) to the butyl ester.[6][7]
Below is a workflow diagram illustrating these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Low Yield in Fischer Esterification
Question: My Fischer esterification of cyclohexanecarboxylic acid with butanol is resulting in a consistently low yield. What are the probable causes and how can I optimize the reaction?
Answer: Low yields in Fischer esterification are a common issue, primarily due to the reversible nature of the reaction.[8] The equilibrium between the reactants (carboxylic acid and alcohol) and products (ester and water) can be shifted towards the product side by applying Le Chatelier's principle.[8][9][10][11]
Here are the key factors to investigate and optimize:
-
Water Removal: The presence of water, a byproduct of the reaction, can drive the equilibrium backward, hydrolyzing the ester back to the starting materials.[12][13]
-
Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene or hexane) to azeotropically remove water as it is formed.[1][10] This is one of the most effective methods to drive the reaction to completion.[10][14] Alternatively, using molecular sieves can also effectively sequester the water byproduct.[1]
-
-
Reactant Stoichiometry: Using a stoichiometric 1:1 ratio of carboxylic acid to alcohol will likely result in an equilibrium mixture with significant amounts of unreacted starting materials.[10]
-
Solution: Use a large excess of one of the reactants, typically the less expensive one.[2][12][15] In this case, using an excess of butanol (which can also serve as the solvent) will shift the equilibrium towards the formation of this compound.[1][9] A 10-fold excess of the alcohol can significantly increase the yield.[10]
-
-
Catalyst Choice and Concentration: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by butanol.[9]
-
Reaction Temperature and Time: The reaction may be proceeding too slowly if the temperature is too low or the reaction time is insufficient.
-
Solution: The reaction is typically carried out at reflux temperature, which will depend on the boiling point of the alcohol or the azeotropic solvent used.[1][2] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time, which can range from 1 to 10 hours.[1][16]
-
Comparative Data for Fischer Esterification Conditions
| Parameter | Condition A (Excess Alcohol) | Condition B (Azeotropic Distillation) |
| Cyclohexanecarboxylic Acid | 1.0 equivalent | 1.0 equivalent |
| Butanol | 10-20 equivalents (serves as solvent) | 1.5-2.0 equivalents |
| Catalyst | Conc. H₂SO₄ (0.1-0.2 equiv.) | p-TsOH (catalytic) |
| Solvent | None (Butanol is the solvent) | Toluene or Hexane |
| Temperature | Reflux (~118°C, bp of butanol) | Reflux (bp of azeotrope) |
| Water Removal | None (driven by mass action) | Dean-Stark Trap |
| Typical Reaction Time | 4-10 hours | 1-5 hours |
| Expected Yield | >90%[16] | High |
Challenges with Coupling Agent-Mediated Esterification
Question: I am using DCC as a coupling agent to synthesize this compound, but I am having trouble with the purification. What are the common issues and solutions?
Answer: Dicyclohexylcarbodiimide (DCC) is an effective reagent for forming esters under mild conditions.[3][4][5] The primary challenge with DCC-mediated couplings is the removal of the dicyclohexylurea (DCU) byproduct.[3][4]
-
DCU Solubility: DCU is a white solid that is largely insoluble in many common organic solvents, which facilitates its removal by filtration.[3][4] However, some DCU can remain in solution, complicating purification.
-
Solution: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU before filtration. Wash the filtrate with a dilute acid (like 1M HCl) to remove any unreacted DCC and other basic impurities.
-
-
Side Reactions: A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to form an N-acylurea, which is unreactive towards the alcohol and can be difficult to remove.[17]
Caption: Steglich esterification workflow and potential side reaction.
Question: Are there alternatives to DCC that might simplify the workup?
Answer: Yes, several other coupling agents are available, each with its own advantages.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide.[3][4] The corresponding urea byproduct is also water-soluble, allowing for its easy removal with an aqueous wash.[3][4] This is a significant advantage over DCC, especially for products that are not sensitive to aqueous workups.[3]
-
N,N'-Diisopropylcarbodiimide (DIC): DIC is similar to DCC, but the resulting diisopropylurea byproduct is more soluble in organic solvents, which can be advantageous in solid-phase synthesis but may require chromatographic purification in solution-phase synthesis.[4][18]
FAQs on Transesterification
Question: When is transesterification a suitable method for preparing this compound?
Answer: Transesterification is a good option when the corresponding methyl or ethyl ester of cyclohexanecarboxylic acid is readily available or more cost-effective than the carboxylic acid itself. It involves reacting the starting ester with an excess of butanol in the presence of an acid or base catalyst.[6]
Question: What are the typical catalysts used for transesterification?
Answer: Both acid and base catalysts can be used.
-
Acid Catalysis: Similar to Fischer esterification, strong acids like H₂SO₄ or p-TsOH can be used. The mechanism is also reversible and requires driving the equilibrium, for instance, by distilling off the lower-boiling alcohol byproduct (methanol or ethanol).[6]
-
Base Catalysis: Alkoxides such as sodium butoxide (NaOBu) are effective base catalysts. The reaction under basic conditions is typically faster than under acidic conditions.[6] It's important to use anhydrous conditions as water can hydrolyze the ester.
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Trap
-
Reaction Setup: To a round-bottom flask, add cyclohexanecarboxylic acid (1.0 equiv.), butanol (1.5 equiv.), and a catalytic amount of p-toluenesulfonic acid. Add toluene to the flask (enough to fill the Dean-Stark trap).
-
Apparatus Assembly: Equip the flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[10] Continue reflux until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).[2][19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[16][19] The crude this compound can be further purified by vacuum distillation.[16]
Protocol 2: Steglich Esterification (DCC/DMAP)
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclohexanecarboxylic acid (1.0 equiv.), butanol (1.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of DCC (1.1 equiv.) in DCM dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to precipitate the DCU byproduct. Filter off the DCU solid and wash it with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or vacuum distillation.[20]
Analytical Monitoring
To effectively optimize and troubleshoot your synthesis, it is crucial to monitor the reaction progress and characterize the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring the disappearance of starting materials and the appearance of the product due to the volatility of this compound.[21][22] It can also help in identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): While the product lacks a strong UV chromophore, HPLC with UV detection at low wavelengths (~210 nm) or coupled with a mass spectrometer (LC-MS) can be used.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: The appearance of a strong ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch are indicative of a successful reaction.[14]
By understanding the principles behind the synthesis of this compound and employing these troubleshooting strategies, you can significantly improve your reaction yields and product purity.
References
- LookChem. Synthesis of tert-Butyl cyclohexanecarboxylate - Chempedia.
- Hopax Fine Chemicals. DCC vs. Other Coupling Reagents: Choosing the Right One for Your Synthesis.
- Aapptec Peptides. Coupling Reagents.
- Wikipedia. Fischer–Speier esterification.
- Organic Chemistry Portal. Fischer Esterification.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
- Singh, A. et al. The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ACS Omega. 2023.
- Wikipedia. Steglich esterification.
- PrepChem.com. Synthesis of trans-4-n-butylcyclohexanecarboxylic acid.
- Esterification Lab Answers. Esterification Lab Answers.
- JoVE. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
- National Institutes of Health (NIH). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Google Patents. WO2010148080A2 - Cyclohexane 1,4 carboxylates.
- Chemistry Steps. Fischer Esterification.
- Chemistry LibreTexts. Fischer Esterification.
- Organic Syntheses Procedure. is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h.
- Master Organic Chemistry. Transesterification.
- Organic Syntheses Procedure. 6.
- Organic Chemistry Portal. Ester synthesis by transesterification.
- Google Patents. Transesterification process - US4289896A.
- PubMed. Analytical methods for the monitoring of solid phase organic synthesis.
- OUCI. Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally Important Heterocycles and Production of Biodiesel.
- WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
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- Cheméo. Cyclohexanecarboxylic acid, butyl ester.
- Organic Syntheses Procedure. 19.
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Technical Support Center: Removing Unreacted Butanol from Butyl Cyclohexanecarboxylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of purifying butyl cyclohexanecarboxylate from residual unreacted butanol following esterification. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize the purification process effectively.
Section 1: Initial Diagnosis and Strategy Selection
The first step in any purification is to assess the scale of the problem. The choice of method depends heavily on the concentration of the butanol impurity and the desired final purity of the ester. The following decision tree provides a logical workflow for selecting the most appropriate purification strategy.
Caption: Decision workflow for purifying this compound.
Section 2: Physicochemical Properties Overview
Understanding the fundamental physical properties of your product and impurity is critical for designing an effective separation protocol. The significant difference in boiling points and the partial water solubility of butanol are the key levers we can use for purification.
| Property | n-Butanol | This compound | Significance for Separation |
| Molecular Formula | C₄H₁₀O[1] | C₁₁H₂₀O₂[2] | - |
| Molecular Weight | 74.12 g/mol [1] | 184.27 g/mol [2] | The large mass difference contributes to the significant boiling point gap. |
| Boiling Point (1 atm) | ~117.7 °C[3] | ~228-230 °C (est.) | The >100°C difference makes distillation a highly effective separation method. |
| Solubility in Water | ~7.3 g/100 mL at 25°C[4] | Insoluble (estimated)[5] | Butanol's partial solubility allows for its removal via aqueous extraction (washing). |
| Density | ~0.81 g/cm³[6] | ~0.95 g/cm³ (est.) | The ester is denser than butanol but less dense than water, dictating which layer is which during an extraction. |
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My crude product smells strongly of butanol. What is the most efficient first step to remove the bulk of it?
A1: The most efficient initial step is a liquid-liquid extraction using water, commonly referred to as an aqueous wash. Butanol has moderate solubility in water (approx. 7.3 g/100 mL), whereas this compound is virtually insoluble[4]. By washing your crude product (dissolved in an immiscible organic solvent like diethyl ether or ethyl acetate) with water, the butanol will partition into the aqueous phase. Because the solubility is finite, multiple washes are essential for effective removal. A subsequent wash with brine (saturated NaCl solution) helps to remove residual dissolved water from the organic layer and break any emulsions that may have formed[7].
Q2: Why is simple distillation at atmospheric pressure not recommended for separating butanol from the ester?
A2: While the boiling point difference is large, this compound has a high boiling point (~228-230°C). Heating an organic compound to such high temperatures for an extended period risks thermal decomposition or side reactions, which can lower your yield and introduce new impurities. Vacuum distillation is the preferred method because reducing the pressure above the liquid dramatically lowers its boiling point[8]. This allows you to distill the ester at a much lower, safer temperature, preserving its integrity.
Q3: I performed a water wash, but my NMR spectrum still shows a significant amount of butanol. What went wrong?
A3: This is a common issue stemming from the partitioning equilibrium. A single wash will only remove a fraction of the butanol. The effectiveness of extraction is governed by the partition coefficient of butanol between the organic and aqueous phases. To drive the equilibrium and remove more butanol, you must perform multiple, sequential washes with fresh portions of water. For example, three 50 mL washes are far more effective than one 150 mL wash.
Q4: During the workup, I noticed a persistent emulsion between the organic and aqueous layers. How can I resolve this?
A4: Emulsion formation is common when residual acidic or basic species act as surfactants. The best way to break an emulsion is to add a saturated aqueous solution of sodium chloride (brine)[7]. The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out and causing the layers to separate more cleanly. In stubborn cases, allowing the mixture to stand for an extended period or gentle swirling (rather than vigorous shaking) can help.
Q5: When should I consider using column chromatography?
A5: Column chromatography is a high-resolution technique best suited for final polishing when very high purity is required, or for removing impurities with boiling points very close to your product[9][10]. It is generally not efficient for removing large quantities of a relatively volatile impurity like butanol. The ideal workflow is to first remove the bulk of the butanol by extraction and/or vacuum distillation, and then use flash column chromatography on the resulting nearly-pure product if needed. This compound is a relatively non-polar ester, so a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) would effectively separate it from any remaining polar butanol or other polar byproducts[11].
Q6: Can the ester hydrolyze back to cyclohexanecarboxylic acid and butanol during the workup?
A6: Yes, ester hydrolysis is a risk, particularly under harsh acidic or basic conditions. To mitigate this, use a mild base like saturated sodium bicarbonate solution to neutralize any unreacted acid catalyst[12]. Avoid using strong bases (e.g., NaOH, KOH) for washing, as they can significantly accelerate saponification (base-catalyzed hydrolysis). Additionally, minimize the contact time between your organic layer and the aqueous wash solutions.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction (Aqueous & Base Wash)
This protocol is designed to remove water-soluble impurities like butanol and acidic impurities like unreacted cyclohexanecarboxylic acid.
Caption: Step-by-step liquid-liquid extraction workflow.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel. If no reaction solvent was used, dissolve the mixture in 2-3 volumes of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Removal: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent immediately to release CO₂ pressure. Shake gently and vent periodically. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash until no more gas evolution is observed upon addition of the bicarbonate solution[12].
-
Butanol Removal: Add an equal volume of deionized water to the organic layer. Shake vigorously for 30-60 seconds, venting occasionally. Allow the layers to separate and drain the aqueous layer. Repeat the water wash at least two more times to maximize butanol removal.
-
Drying Prep: Wash the organic layer with one volume of brine. This helps pull residual water from the organic phase[7].
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it sit for 10-15 minutes.
-
Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the washed product.
Protocol 2: Purification by Vacuum Distillation
This protocol is for separating the high-boiling ester from any remaining butanol and other low-boiling impurities.
Procedure:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and ground glass joints are properly sealed with vacuum grease. Use a Claisen adapter to minimize bumping[13].
-
Transfer: Transfer the crude ester (post-extraction) into a round-bottom flask (the "pot"), adding a magnetic stir bar or boiling chips. The flask should not be more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum source (e.g., water aspirator or vacuum pump). Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin heating the pot using a heating mantle. Stir the liquid continuously.
-
Collect Fractions:
-
Forerun: The first fraction to distill will be any remaining volatile solvents and butanol. Collect this separately and monitor the temperature at the still head.
-
Product Fraction: Once the temperature stabilizes at the expected boiling point of your ester at the applied pressure, switch to a new receiving flask. Collect the pure this compound.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before venting the vacuum to atmospheric pressure.
-
Protocol 3: High-Purity Polish by Flash Column Chromatography
This protocol is for achieving the highest possible purity after the bulk of the butanol has been removed.
Procedure:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives good separation between your ester and any remaining impurities. A good starting point is a mixture of hexanes and ethyl acetate. The desired product (ester) should have an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, most non-polar eluent.
-
Sample Loading: Dissolve your semi-purified ester in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Add eluent to the top of the column and apply gentle positive pressure (using air or nitrogen). Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product[14].
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 5: Safety Precautions
-
n-Butanol: is a flammable liquid and vapor[1][3][15]. Keep away from heat, sparks, and open flames. It can cause serious eye damage and skin irritation, as well as respiratory irritation[3][15].
-
This compound: May cause skin and eye irritation. The toxicological properties have not been fully investigated[16].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (such as butyl rubber for butanol) when handling these chemicals.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Vacuum Distillation: This procedure carries an implosion risk. Ensure your glassware has no cracks or star fractures before starting. It is good practice to use a blast shield.
References
- Agilent Technologies. (2024, July 7).
- Carl ROTH. (n.d.).
- LookChem. (n.d.).
- Luyben, W. L. (2010). Control of the Heterogeneous Azeotropic n-Butanol/Water Distillation System. Energy & Fuels, 24(8), 4659–4665. [Link]
- Lin, C. R., et al. (2005). Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds.
- Science Ready. (n.d.).
- Pathiranage, A. L., et al. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Martínez-Soria, V., et al. (2022). Liquid-liquid extraction of n-butanol and n-butyl acetate with ionic liquid and thermodynamic modeling with COSMO-RS and NRTL. Journal of Molecular Liquids, 367, 120530. [Link]
- Tsunoda, K., et al. (1981).
- Othman, N., et al. (2016). Optimization Study for Butanol Extraction from Butanol-Water Using Fatty Acid Methyl Ester (FAME) as Solvent. Malaysian Journal of Analytical Sciences, 20(5), 1163-1172. [Link]
- Massachusetts Institute of Technology. (1981). Separation of Alcohol-Water Mixtures Using Salts. OSTI.gov. [Link]
- Matsuo, S., et al. (1980). Process for preparing esters.
- Tiei Extraction. (2025, August 8).
- Roffler, S. R., et al. (1987). Butanol recovery from fermentations by liquid-liquid extraction and membrane solvent extraction. Bioprocess Engineering, 2, 1-12. [Link]
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- European Patent Office. (1994).
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- Columbia University. (n.d.).
- Adhami, A., et al. (2012). Liquid–Liquid Extraction of Butanol from Dilute Aqueous Solutions Using Soybean-Derived Biodiesel. Energy & Fuels, 26(2), 1206-1211. [Link]
- ElectronicsAndBooks. (2009, August 7). Liquid–Liquid Extraction of Butanol from Dilute Aqueous Solutions Using Soybean-Derived Biodiesel. [Link]
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- Organic Syntheses. (n.d.).
- The Good Scents Company. (n.d.).
- Busch Global. (n.d.).
- National Center for Biotechnology Information. (n.d.). 1-Butanol.
- EC-UNDP. (n.d.).
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- University of Rochester. (2021, May 17).
- University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
- Solubility of Things. (n.d.). Sec-butanol. [Link]
- National Center for Biotechnology Information. (n.d.). (+-)-2-Butanol.
- Cheméo. (n.d.). Cyclohexanecarboxylic acid, butyl ester. [Link]
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Technical Support Center: Troubleshooting Low Yield in Butyl Cyclohexanecarboxylate Esterification
Welcome to the technical support center dedicated to addressing challenges in the synthesis of butyl cyclohexanecarboxylate via Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields. We will delve into the mechanistic principles of the reaction and provide practical, field-tested solutions to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you might encounter during the esterification process in a question-and-answer format.
Q1: My reaction has stalled, and the yield of this compound is significantly lower than expected. What are the primary causes?
Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction.[1][2] The reaction between cyclohexanecarboxylic acid and butanol establishes an equilibrium with the products, this compound and water.[3][4] To achieve a high yield, this equilibrium must be shifted towards the product side.
Core Issues & Solutions:
-
Water Accumulation: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants through hydrolysis, thus lowering the ester yield.[1][5][6]
-
Solution: Implement continuous water removal. The most effective method is using a Dean-Stark apparatus with an azeotropic solvent like toluene.[3][7][8][9] As the reaction mixture is heated to reflux, the water-toluene azeotrope distills over, condenses, and collects in the trap. Since water is denser than toluene, it separates and can be removed, preventing it from re-entering the reaction.[3][10]
-
-
Insufficient Catalyst Activity: The esterification is acid-catalyzed, and an inadequate amount or a weak acid catalyst will result in a slow and incomplete reaction.[2][11]
-
Solution: Ensure you are using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) in sufficient quantity.[12][13] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by butanol.[11][14][15]
-
-
Suboptimal Reaction Temperature: Like most chemical reactions, Fischer esterification has an activation energy that must be overcome.[2]
-
Solution: The reaction should be conducted at a temperature sufficient to maintain a steady reflux, typically between 60-110 °C.[13] This ensures the reaction proceeds at a reasonable rate and facilitates the azeotropic removal of water.
-
Q2: I'm observing the formation of byproducts. How can I minimize them?
Byproduct formation can compete with the desired esterification reaction, leading to a lower yield and complicating purification.
Common Byproducts & Mitigation Strategies:
-
Ether Formation: At elevated temperatures, the acid catalyst can promote the dehydration of butanol to form dibutyl ether.
-
Solution: Maintain careful temperature control. Avoid excessive heating and ensure the reaction temperature is just sufficient for a steady reflux.
-
-
Dehydration of Cyclohexanecarboxylic Acid: While less common under typical esterification conditions, strong heating in the presence of a dehydrating acid could potentially lead to side reactions involving the cyclohexyl ring.
-
Solution: Adhere to the recommended temperature range for the esterification.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the optimal molar ratio of butanol to cyclohexanecarboxylic acid?
According to Le Châtelier's principle, using a large excess of one of the reactants can shift the equilibrium towards the products.[1] In Fischer esterification, it is common practice to use an excess of the alcohol, in this case, butanol.[3][16] Using butanol as the limiting reagent is also possible if cyclohexanecarboxylic acid is less expensive or more readily available. A 3 to 5-fold excess of the alcohol is often sufficient to significantly improve the yield.[3]
Q2: How does the removal of water drive the reaction forward?
The Fischer esterification is an equilibrium process:
Cyclohexanecarboxylic Acid + Butanol ⇌ this compound + Water
By removing water as it is formed, the reverse reaction (hydrolysis of the ester) is suppressed.[3][4] This continuous removal of a product forces the equilibrium to shift to the right, favoring the formation of more ester to re-establish equilibrium, thus driving the reaction towards completion.[1][9]
Q3: Can I use a drying agent instead of a Dean-Stark apparatus?
Yes, adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture is an alternative method for removing water.[1][13] However, the efficiency may be lower than a Dean-Stark apparatus for larger-scale reactions, and the drying agent will need to be separated from the reaction mixture during workup.
Q4: What is the mechanism of the acid-catalyzed esterification?
The mechanism of Fischer esterification involves several key steps:[3][15]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the cyclohexanecarboxylic acid, making the carbonyl carbon more electrophilic.[11][14]
-
Nucleophilic Attack: The nucleophilic oxygen atom of butanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[13][15]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[13]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[3]
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Butanol:Acid) | 3:1 to 5:1 | Shifts equilibrium to favor product formation.[3] |
| Catalyst | H₂SO₄ or p-TsOH | Strong acids that effectively catalyze the reaction.[12][13] |
| Catalyst Loading | 1-5 mol% (relative to the limiting reagent) | Sufficient to catalyze the reaction without promoting side reactions. |
| Solvent | Toluene (for azeotropic water removal) | Forms a low-boiling azeotrope with water for efficient removal.[13] |
| Temperature | Reflux (typically 80-120 °C) | Ensures a reasonable reaction rate and facilitates water removal.[4][13] |
| Reaction Time | 2-8 hours (monitor by TLC or GC) | Varies depending on scale and specific conditions.[13] |
Step-by-Step Protocol for Optimized Esterification
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[7][8]
-
Reagents: To the flask, add cyclohexanecarboxylic acid, a 3-5 fold molar excess of butanol, and toluene (if used).
-
Catalyst: Carefully add the acid catalyst (e.g., concentrated H₂SO₄) to the stirred reaction mixture.
-
Heating: Heat the mixture to a gentle reflux. You should observe the co-distillation of the toluene-water azeotrope, which will collect in the Dean-Stark trap.[3]
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Workup: Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[4]
-
Extraction & Drying: Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[5]
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation.[4][17]
Visualizations
Fischer Esterification Mechanism
Caption: Key steps in the Fischer esterification mechanism.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yield issues.
References
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Sciencemadness. (2022, April 6). Esterification.
- Wikipedia. (n.d.). Dean–Stark apparatus.
- University of Washington. (n.d.). Esterification Using a Dean-Stark Trap.
- Orick Médico Sarl. (n.d.). Dean-Stark Apparatus.
- LookChem. (n.d.). Synthesis of tert-Butyl cyclohexanecarboxylate.
- Scoilnet. (n.d.). Dean Stark Apparatus.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Filo. (2025, July 8). What are the possible sources of error in an esterification laboratory experiment and how can they be prevented?
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Chemguide. (n.d.). The mechanism for the esterification reaction.
- Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
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Technical Support Center: Scale-Up of Butyl Cyclohexanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Butyl Cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a successful and efficient scale-up process.
Overview of this compound Synthesis
This compound is typically synthesized via the Fischer-Speier esterification, an acid-catalyzed reaction between cyclohexanecarboxylic acid and n-butanol.[1][2] The reaction is reversible, which presents the primary challenge during scale-up: driving the equilibrium towards the product side to achieve a high yield.[2][3]
The overall reaction is as follows:
Cyclohexanecarboxylic Acid + n-Butanol ⇌ this compound + Water
Effective scale-up requires careful consideration of reaction kinetics, heat and mass transfer, by-product formation, and purification strategies.
General Synthesis Workflow
The diagram below outlines the typical workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
FAQ 1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What's going wrong?
This is a classic scale-up challenge, often related to the reversible nature of Fischer esterification.
-
Possible Cause: Inefficient water removal. The reaction produces one mole of water for every mole of ester formed.[1] As the reaction volume increases, the surface area for evaporation does not scale proportionally, making passive water removal ineffective. The accumulating water can shift the equilibrium back towards the reactants, stalling the reaction and reducing the final yield.[2][4]
-
Troubleshooting Protocol: Enhanced Water Removal
-
Implement Azeotropic Distillation: Use a solvent that forms a low-boiling azeotrope with water, such as toluene or heptane. As the mixture refluxes, the azeotrope distills off, removing water from the reaction.
-
Utilize a Dean-Stark Trap: This is the most common and effective apparatus for this purpose.[3] It allows for the continuous removal of water from the reaction mixture. The denser water is collected in the trap while the lighter, immiscible solvent is returned to the reactor.
-
Use Excess Alcohol: Employing n-butanol as both a reactant and the solvent (in large excess) can help drive the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[4][5] However, this will necessitate a more rigorous purification step to remove the large volume of unreacted alcohol.
-
FAQ 2: I'm observing a significant new impurity in my crude product that I didn't see on the small scale. What is it and how can I prevent it?
This is likely due to side reactions that become more prominent with longer reaction times or localized overheating, common issues in large reactors.
-
Possible Cause: Formation of Dibutyl Ether. At the elevated temperatures and acidic conditions required for esterification, n-butanol can undergo an acid-catalyzed dehydration to form dibutyl ether. This is especially problematic if "hot spots" occur in the reactor due to inefficient mixing.
-
Troubleshooting and Prevention:
-
Strict Temperature Control: Maintain the reaction temperature just high enough for a steady reflux. For the cyclohexanecarboxylic acid/butanol system, this is typically between 100-120°C. Use a reactor with a heating/cooling jacket and ensure the temperature is monitored at multiple points.
-
Optimize Catalyst Choice and Loading: While strong mineral acids like sulfuric acid are effective, they are also aggressive catalysts for dehydration. Consider using p-toluenesulfonic acid (p-TsOH), which is a solid and can be less prone to causing side reactions.[3] Alternatively, solid acid catalysts like acidic resins (e.g., Amberlyst-15) can be used; these can be easily filtered out post-reaction, simplifying the workup.[6]
-
Ensure Efficient Agitation: Inadequate mixing in a large vessel leads to poor heat distribution. Ensure your reactor is equipped with an appropriately sized and shaped impeller (e.g., anchor or turbine) to maintain a homogenous mixture and temperature profile.
-
FAQ 3: The purification process is inefficient. I'm struggling with emulsions during washing, and my final product is not pure.
Purification is often the most challenging part of scaling up. A procedure that works for 100 mL may fail for 100 L.
-
Possible Causes:
-
Incomplete neutralization of the acid catalyst, leading to residual acid in the final product.
-
Formation of stable emulsions during aqueous washes, making phase separation difficult and time-consuming.
-
Inefficient distillation, resulting in poor separation of the product from unreacted n-butanol or other by-products.
-
-
Recommended Scale-Up Purification Protocol:
-
Neutralization: After cooling the reaction mixture, slowly add it to a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. This neutralizes the acid catalyst and removes any unreacted cyclohexanecarboxylic acid by converting it to its water-soluble sodium salt. Caution: This is an exothermic reaction that releases CO₂ gas. Ensure the vessel is adequately vented and perform the addition slowly to control foaming.[7]
-
Phase Separation: Transfer the mixture to a separatory funnel or a jacketed reactor with a bottom outlet. Allow the layers to fully separate. Emulsions can often be broken by adding a small amount of brine (saturated NaCl solution).
-
Washing: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase, reducing the load on the drying agent.[7]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 30-60 minutes to ensure all water is absorbed.
-
Solvent Removal & Product Distillation: Filter off the drying agent. Perform a fractional distillation under reduced pressure.
-
Why reduced pressure? this compound has a high boiling point (approx. 220°C at atmospheric pressure).[8] Distilling at this temperature risks thermal degradation. Reducing the pressure significantly lowers the boiling point, allowing for a safer and cleaner distillation.
-
Collect fractions carefully, monitoring the temperature and pressure. Unreacted n-butanol will distill first, followed by the pure ester product.
-
-
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of this compound.
FAQ 4: What are the key safety considerations when scaling up this synthesis?
Safety must be the top priority. Hazards that are manageable on a small scale can become severe at larger volumes.
-
Key Hazards & Mitigation:
-
Flammability: n-Butanol is a flammable liquid.[9] Ensure all operations are conducted in a well-ventilated area (e.g., a fume hood or walk-in hood), away from ignition sources. Use intrinsically safe equipment if available.
-
Corrosivity: Acid catalysts like sulfuric acid are highly corrosive.[10] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Exothermic Reactions: The neutralization step is exothermic. Adding the acidic reaction mixture to the basic solution too quickly can cause a dangerous buildup of heat and gas, potentially leading to a runaway reaction. Always add the acid to the base slowly, with efficient stirring and cooling if necessary.
-
Pressure Buildup: Both the esterification reaction (if run in a sealed vessel) and the neutralization step can generate pressure. Ensure all vessels are appropriately vented.
-
| Compound | Hazard | Handling Precautions |
| Cyclohexanecarboxylic Acid | Causes skin and serious eye irritation. May cause respiratory irritation.[10][11] | Avoid inhalation of dust. Wear gloves and eye protection. |
| n-Butanol | Flammable liquid and vapor. Harmful if swallowed. Causes serious eye damage. | Store in a flammable liquids cabinet. Use in a well-ventilated area. Wear eye protection. |
| Sulfuric Acid (Catalyst) | Causes severe skin burns and eye damage. | Handle with extreme care in a fume hood. Wear acid-resistant PPE. |
Key Physical and Chemical Data
Properly planning a scaled-up purification requires accurate data on the physical properties of the compounds involved.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17 | 232 - 233[10] |
| n-Butanol | C₄H₁₀O | 74.12 | 117.7 |
| This compound | C₁₁H₂₀O₂ | 184.27[12] | ~220.6[8] |
| Dibutyl ether (By-product) | C₈H₁₈O | 130.23 | 142 |
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.
- PubChem. (n.d.). Tert-butyl cyclohexanecarboxylate. National Center for Biotechnology Information.
- LookChem. (n.d.). Synthesis of tert-Butyl cyclohexanecarboxylate. Chempedia.
- Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry.
- Google Patents. (n.d.). Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
- The Good Scents Company. (n.d.). sec-butyl cyclohexane carboxylate.
- Cheméo. (n.d.). Cyclohexanecarboxylic acid, butyl ester.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube.
- Google Patents. (n.d.). Method for synthesizing cyclohexane 1, 2-dibutyl carboxylic acid by using ionic liquid catalysis.
- Google Patents. (n.d.). Transesterification process.
- Thompson Rivers University. (n.d.).
- Google Patents. (n.d.). Purification of cyclohexanone.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Stereoselective Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid.
- Thermo Fisher Scientific. (2010).
- BenchChem. (n.d.).
- Bentham Science. (2022). Applications of Transesterification in the Synthesis of Commercial and Noncommercial β-Ketoesters/Esters.
- OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
- BenchChem. (n.d.).
- PubMed. (2020). Synthesis of 1-(tert-Butyl) 4-Methyl (1R,2S,4R)
- Western Michigan University ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.
- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Tert.-Butylcyclohexanecarboxylic Acid.
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Technical Support Center: Minimizing Byproduct Formation in Butyl Cyclohexanecarboxylate Reactions
Welcome to the technical support center for the synthesis of butyl cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this esterification reaction. Here, we provide in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target molecule.
Introduction to this compound Synthesis
This compound is typically synthesized via the Fischer esterification of cyclohexanecarboxylic acid and n-butanol, with an acid catalyst.[1] While seemingly straightforward, this reversible reaction is governed by an equilibrium that can be influenced by several factors, leading to the formation of undesirable byproducts and reduced yields.[2] Understanding the underlying mechanisms is crucial for effective troubleshooting and optimization.
The primary reaction is as follows:
Cyclohexanecarboxylic Acid + n-Butanol ⇌ this compound + Water
The key to a successful synthesis lies in pushing this equilibrium to the right, favoring the formation of the desired ester. This guide will address the common pitfalls and provide solutions to achieve high-purity this compound.
Core Reaction Mechanism: Fischer Esterification
The Fischer esterification proceeds through a series of protonation and deprotonation steps, which are all in equilibrium.[2] An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]
Caption: Fischer Esterification Workflow.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis of this compound.
Low Yield of this compound
Q1: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction.[2] The presence of the water byproduct can hydrolyze the ester back to the starting materials, shifting the equilibrium to the left.
Causality and Solutions:
-
Equilibrium Limitations: The reaction naturally reaches an equilibrium that may not favor a high conversion to the ester.[1]
-
Le Châtelier's Principle in Action: To drive the equilibrium towards the product side, you can either use an excess of one of the reactants or remove a product as it is formed.[3]
-
Excess Reactant: Using n-butanol as the solvent is a common and effective strategy, as the large excess of the alcohol will favor the forward reaction.[1] For instance, in a similar esterification, increasing the alcohol-to-acid ratio from 1:1 to 10:1 boosted the yield from 65% to 97%.[2]
-
Water Removal: The most direct way to enhance yield is to remove water as it forms. This can be achieved using a Dean-Stark apparatus, which physically separates the water from the reaction mixture.[4] Alternatively, incorporating a dehydrating agent like molecular sieves can also be effective.[3]
-
-
-
Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.
-
Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Ensure the reaction is heated to a gentle reflux.[5]
-
Identification of Unknown Byproducts
Q2: I'm observing unexpected peaks in my GC-MS analysis of the crude product. What are the most probable byproducts besides unreacted starting materials?
A2: Under acidic and heated conditions, n-butanol can undergo side reactions to form di-n-butyl ether and butene isomers.[6][7][8]
Causality and Solutions:
-
Di-n-butyl Ether Formation: This occurs through an acid-catalyzed condensation of two n-butanol molecules.[6]
-
Mechanism: One molecule of n-butanol is protonated by the acid catalyst, forming a good leaving group (water). A second molecule of n-butanol then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form the ether.[9]
-
Mitigation: This side reaction is generally favored at lower temperatures than butene formation.[9] However, by carefully controlling the temperature to the optimal range for esterification without excessive heating, its formation can be minimized.
-
-
Butene Formation: This is an elimination (dehydration) reaction of n-butanol.[7]
-
Mechanism: The hydroxyl group of n-butanol is protonated, creating a good leaving group. Subsequent elimination of water leads to the formation of a double bond, resulting in butene.[10]
-
Mitigation: This reaction is favored by higher temperatures and high acid concentrations.[8] Avoid excessively high reaction temperatures and use the minimum effective amount of acid catalyst.
-
Caption: Competing Reactions of n-Butanol.
Difficulties During Product Isolation and Purification
Q3: During the workup, I'm having trouble with emulsion formation and poor separation in the separatory funnel. What's causing this and how can I resolve it?
A3: Emulsion formation and poor separation can be caused by several factors, including the presence of unreacted starting materials and the properties of the ester itself.
Causality and Solutions:
-
Residual Carboxylic Acid: Unreacted cyclohexanecarboxylic acid can act as a surfactant, stabilizing emulsions.
-
Neutralization: A thorough wash with a weak base, such as a saturated sodium bicarbonate solution, is crucial to neutralize and remove the acidic components.[5] Perform the wash until CO₂ evolution ceases.
-
-
Solubility Issues: this compound has some solubility in organic solvents, and if a large excess of butanol was used, the ester might partition into the aqueous layer along with the alcohol.
-
Brine Wash: After the bicarbonate wash, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and promoting better phase separation.[5]
-
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create stable emulsions.
-
Technique: Gently invert the funnel several times to mix the layers, rather than shaking vigorously. If an emulsion does form, letting the funnel stand for a period or gently swirling it can help break the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for this reaction? A1: Concentrated sulfuric acid is a common and effective catalyst due to its dual role as a catalyst and a dehydrating agent.[1] However, p-toluenesulfonic acid (p-TsOH) is also widely used and can be less prone to causing charring with sensitive substrates.[1] For very sensitive substrates, milder Lewis acid catalysts can be employed.[3]
Q2: How can I effectively remove the acid catalyst after the reaction? A2: The most common method is to wash the organic layer with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a separatory funnel. This neutralizes the acid, converting it into a salt that is soluble in the aqueous layer.
Q3: What are the best analytical techniques to assess the purity of my final product? A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both identifying and quantifying volatile impurities like residual butanol, dibutyl ether, and butene. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and can also be used for quantitative analysis (qNMR). Infrared (IR) spectroscopy is useful for confirming the presence of the ester functional group (strong C=O stretch around 1735 cm⁻¹).
Q4: Can I use a different isomer of butanol? A4: While n-butanol is typically used, other isomers like isobutanol (a primary alcohol) or sec-butanol (a secondary alcohol) can also be used. However, be aware that tertiary butanol is prone to elimination under acidic conditions to form isobutene and is generally not suitable for Fischer esterification.[11]
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is designed to maximize yield by using an excess of the alcohol and removing the water byproduct.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine cyclohexanecarboxylic acid (1.0 eq.), n-butanol (5.0 eq., acting as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. The azeotrope of butanol and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, or until TLC/GC analysis indicates the consumption of the starting carboxylic acid.
-
Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether or ethyl acetate to facilitate separation.
-
Washing: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2x) to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Water (1x).
-
Brine (1x) to aid in drying.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent and excess butanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final high-purity product.
Data Summary: Factors Influencing Esterification Yield
| Parameter | Condition | Expected Outcome | Rationale |
| Reactant Ratio | 1:1 Acid to Alcohol | Moderate Yield (~65%)[2] | Equilibrium limits conversion. |
| 1:10 Acid to Alcohol | High Yield (>95%)[2] | Excess alcohol drives equilibrium to products. | |
| Water Removal | No Removal | Lower Yield | Product hydrolysis shifts equilibrium to reactants. |
| Dean-Stark/Dehydrating Agent | Higher Yield | Removal of a product pulls the reaction forward.[4] | |
| Catalyst | None | Very Slow Reaction/Low Yield | High activation energy for uncatalyzed reaction. |
| H₂SO₄, p-TsOH, Lewis Acids | Increased Reaction Rate & Yield | Catalysts lower the activation energy.[3] | |
| Temperature | Below Reflux | Slow Reaction | Insufficient energy to overcome activation barrier. |
| At Reflux | Optimal Rate | Balances reaction rate without excessive byproduct formation. | |
| Significantly Above Reflux | Increased Byproducts | Favors dehydration of butanol to butene.[8] |
References
- Shi, B., & Davis, B. H. (1995). Alcohol dehydration: Mechanism of ether formation using an alumina catalyst.
- Brainly. (2023).
- Mondal, U., et al. (2018). Mechanistic insights into the formation of butene isomers from 1-butanol in H-ZSM-5: DFT based microkinetic modelling. Catalysis Science & Technology, 8(1), 208-223. [Link]
- West, R. M., et al. (2010). Dehydration of butanol to butene over solid acid catalysts in high water environments.
- Pérez-Maciá, M. Á. (2015). Liquid Phase Dehydration of 1-Butanol to Di-n-butyl ether Experimental Performance, Modeling and Simulation of Ion Exchange Resins as Catalysts. Tesis Doctorals en Xarxa. [Link]
- Clark, J. (2023). The Dehydration of Butan-2-ol. Chemistry LibreTexts. [Link]
- Doubtnut. (2020). The formation of 2-butene from 2-butanol in the presence of conc. H₂SO₄ is in accordance. YouTube. [Link]
- Brainly. (2023).
- Quora. (2018). How do you convert 2-butene into butanol?. [Link]
- Adkins, H., & Nissen, B. H. (1924). New laboratory preparations for the course in organic chemistry. III. Dibutyl ether from butanol-1.
- OrgoSolver. (n.d.).
- Ashenhurst, J. (n.d.).
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. Journal of the Chemical Society, 489-496. [Link]
- Scribd. (n.d.). Organic Chemistry Laboratory: Report 8: Fischer Ester Synthesis. [Link]
- Chem Help ASAP. (2018).
- The Organic Chemistry Tutor. (2023). Formation of Ethers under acidic conditions mechanism. YouTube. [Link]
- D'Anna, F., & Giera, M. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Reactions, 5(4), 486-503. [Link]
- Organic Chemistry Portal. (n.d.).
- Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
- The Organic Chemistry Tutor. (2016).
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. [Link]
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Technical Support Center: Troubleshooting Peak Tailing in GC-MS Analysis of Butyl Cyclohexanecarboxylate
Welcome to the technical support center for GC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot one of the most common chromatographic problems: peak tailing, with a specific focus on the analysis of Butyl cyclohexanecarboxylate. Here, you will find practical, in-depth solutions grounded in scientific principles to help you achieve symmetric, high-quality peaks for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is the phenomenon where the tail of the peak is elongated, creating an asymmetrical shape.[1][2] This is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and ultimately, compromise the quantitative accuracy of your analysis.[3][4]
Q2: I'm seeing tailing for all the peaks in my chromatogram, including this compound. What's the likely cause?
A2: When all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical problem in the GC system rather than a chemical interaction with a specific analyte.[4][5][6][7] Common culprits include:
-
Improper column installation: A poorly cut column end or incorrect insertion depth in the inlet or detector can create dead volumes and disrupt the sample flow path.[3][4][6][8]
-
Leaks in the system: Leaks at the inlet, detector, or column fittings can disrupt the carrier gas flow and cause peak distortion.
-
A blockage in the column: Particulate matter from the sample or septum can obstruct the column, leading to peak tailing.[8]
Q3: Only my this compound peak is tailing. What should I investigate first?
A3: If only a specific compound or a class of compounds is tailing, the problem is likely due to chemical interactions between your analyte and active sites within the GC system.[5][6] this compound, being an ester with polar characteristics, is susceptible to interactions with active silanol groups in the liner, on the column, or in the ion source.[9][10] You should first investigate for:
-
Active sites in the inlet: A contaminated or non-deactivated liner is a common source of peak tailing for polar compounds.[9][11][12]
-
Column degradation: The stationary phase at the head of the column can become active over time due to repeated injections of complex samples.[1][8][12]
-
Sub-optimal method parameters: An injection temperature that is too low can cause incomplete vaporization of this compound, leading to tailing.[13]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound analysis.
Section 1: Initial Diagnosis
Before making any changes to your instrument, a careful examination of your chromatogram can provide valuable clues.
-
Indiscriminate Tailing (All Peaks): As mentioned in the FAQs, this usually points to a physical issue within the system. Proceed to Section 2: The GC Flow Path.
-
Selective Tailing (this compound and other polar compounds): This suggests a chemical interaction problem. Proceed to Section 3: Active Sites and Contamination.
Troubleshooting Workflow Diagram
Caption: Initial diagnosis workflow for peak tailing.
Section 2: The GC Flow Path - Addressing Physical Issues
If all peaks are tailing, systematically inspect the GC flow path from the inlet to the detector.
2.1. Column Installation
A proper column installation is critical for good peak shape.
-
Column Cut: The column end should be cut cleanly and at a 90-degree angle. A jagged or angled cut can create turbulence and dead volume.[7][14]
-
Insertion Depth: Ensure the column is inserted to the correct depth in both the inlet and the detector, as specified by the instrument manufacturer. Incorrect positioning can lead to unswept volumes.[3][4]
Protocol: Re-installing the GC Column
-
Cool down the inlet and oven.
-
Carefully remove the column from the inlet and detector.
-
Using a ceramic scoring wafer, score the column about 1 cm from the end.
-
Gently snap the column at the score. Inspect the cut with a magnifying lens to ensure it is clean and square.
-
Re-install the column in the inlet and detector according to the manufacturer's specifications for insertion depth.
-
Perform a leak check after installation.
2.2. System Leaks
Leaks in the carrier gas flow path can cause a host of problems, including peak tailing.
-
Common Leak Points: Septum, column fittings at the inlet and detector, and gas line connections.
-
Detection: Use an electronic leak detector to check all potential leak points.
2.3. Column Blockage
A partial blockage in the column can lead to distorted peak shapes.[8]
-
Cause: Accumulation of non-volatile residue from the sample or septum particles.
-
Solution: Trim the front end of the column (see protocol below).
Section 3: Active Sites and Contamination - Tackling Chemical Interactions
When only this compound and other polar analytes are tailing, the cause is likely chemical.
3.1. Inlet System
The inlet is a common source of activity in a GC system.[9][11]
-
Liner: The glass liner in the inlet can become contaminated with non-volatile sample residue, exposing active silanol groups.[11] Using a deactivated liner is crucial for analyzing polar compounds.[9][14]
-
Septum: Septum particles can fall into the liner, creating active sites.[9]
-
Gold Seal: The gold seal at the base of the inlet can also become contaminated.[8]
Protocol: Inlet Maintenance
-
Cool down the inlet.
-
Vent the instrument.
-
Remove the septum nut and septum.
-
Carefully remove the liner.
-
Inspect the liner for contamination (discoloration, residue).
-
Replace the liner with a new, deactivated liner of the appropriate geometry for your injection technique.
-
Replace the septum with a new, high-quality septum.
-
Inspect and clean or replace the gold seal if necessary.
-
Reassemble the inlet and perform a leak check.
3.2. GC Column
The column itself can be a source of peak tailing.
-
Column Contamination: The front end of the column can accumulate non-volatile material from the sample, leading to active sites.[1][8][12]
-
Column Bleed: While more often associated with a rising baseline, excessive column bleed can indicate a degraded stationary phase that may contribute to peak tailing.[15]
-
Column Choice: For polar compounds like this compound, a column with a polar stationary phase (e.g., a WAX column) or a highly deactivated non-polar column is recommended to minimize interactions.[16][17]
Protocol: Trimming the GC Column
-
Cool down the inlet and oven.
-
Carefully remove the column from the inlet.
-
Cut 10-15 cm from the front of the column using the procedure described in Section 2.1.
-
Re-install the column in the inlet.
-
Condition the column before analysis.
Protocol: Column Conditioning
-
Ensure carrier gas is flowing through the column.[18]
-
Set the oven temperature to 40°C and hold for 15 minutes to purge any air from the column.[19]
-
Ramp the oven temperature at 10-15°C/min to the maximum isothermal operating temperature of the column (or 20°C above your method's maximum temperature, whichever is lower).[19][20]
-
Hold at this temperature for 1-2 hours.[19]
-
Cool the oven down to your initial method temperature.
3.3. Sample and Method Parameters
The sample itself and the analytical method can contribute to peak tailing.
-
Sample Overload: Injecting too much sample can overload the column, leading to fronting or tailing peaks.[1][7][21]
-
Injection Technique: A slow injection can cause band broadening and peak tailing.[1] For splitless injections, an appropriate solvent focusing or cold trapping technique is necessary to obtain sharp peaks.[7][22]
-
Inlet Temperature: If the inlet temperature is too low, this compound may not vaporize completely and instantaneously, leading to a slow transfer to the column and a tailing peak.[13]
-
Solvent Effects: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.[8]
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A low-polarity, deactivated column provides good inertness for polar analytes. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Provides good efficiency and is compatible with MS detectors. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of this compound.[23] |
| Injection Mode | Split or Splitless | Split for higher concentrations to avoid column overload. Splitless for trace analysis to maximize sensitivity.[24] |
| Injection Volume | 1 µL | A standard volume to prevent overload. |
| Oven Program | Initial: 70°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min | An example program; adjust based on other analytes in the sample.[23] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before entering the MS.[23] |
| Ion Source Temp. | 230 °C | A standard temperature for good ionization efficiency.[23] |
Logical Relationship Diagram for Troubleshooting
Caption: Relationship between causes and solutions for peak tailing.
References
- Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]
- Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. [Link]
- Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. [Link]
- Agilent Technologies, Inc. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
- Phenomenex. (2025, June 17).
- Element Lab Solutions. Troubleshooting GC peak shapes. [Link]
- de Zeeuw, J. Peak Tailing in GC Trace Analysis. LabRulez GCMS. [Link]
- National Center for Biotechnology Information.
- Taylor, T. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. LCGC Blog. [Link]
- ResearchGate. Effect of injection volume on peak intensities, shapes and retention times. [Link]
- National Center for Biotechnology Information.
- Klee, M. S. The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links.
- Waters Corporation. Peak Shape Changes with Increased Injection Volume. [Link]
- National Institute of Standards and Technology. Cyclohexanecarboxylic acid, butyl ester. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. Cyclohexanecarboxylic acid, butyl ester. NIST Chemistry WebBook. [Link]
- ResearchGate. Appendix B: GC/MS Troubleshooting Quick Reference. [Link]
- Agilent Technologies, Inc. WAX Columns | Polar Compound Analysis. [Link]
- Chemistry For Everyone. (2025, February 1).
- Amirav, A., Alon, T., & Fialkov, A. B. (2013, March 20). Peak Tailing – Like an Iceberg, it Hides Signal More than Commonly Perceived. Advanced GC-MS Blog Journal. [Link]
- Taylor, T. (2016, June 14). GC Column Conditioning.
- Element Lab Solutions. GC Inlet Maintenance. [Link]
- Phenomenex.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Agilent Technologies, Inc. (2021, April 22).
- ResearchGate. GC Column conditioning and Method Development - Does anyone know the steps in conditioning a new column before first use?. [Link]
- Scribd.
- Agilent Technologies, Inc. (2023, August 21). Front-End Maintenance for Your GC Column [Video]. YouTube. [Link]
- Phenomenex. GC Troubleshooting Guide. [Link]
- Element Lab Solutions. GC Diagnostic Skills I | Peak Tailing. [Link]
- Agilent Technologies, Inc. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
- Shimadzu Scientific Instruments. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
- Agilent Technologies, Inc. GC Troubleshooting. [Link]
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"resolving co-eluting impurities in HPLC analysis of Butyl cyclohexanecarboxylate"
Technical Support Center: HPLC Analysis of Butyl Cyclohexanecarboxylate
Welcome to the technical support center for resolving challenges in the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common chromatographic problems, specifically focusing on the resolution of co-eluting impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides quick, actionable advice for problems frequently encountered during the analysis of this compound.
Q1: What are the most likely co-eluting impurities I should be aware of during the analysis of this compound?
A1: Based on its synthesis, the most probable impurities include unreacted starting materials and process-related by-products. Key potential impurities to consider are:
-
Cyclohexanecarboxylic acid: A primary starting material that is significantly more polar than the ester product.
-
Butanol (n-butanol, isobutanol, etc.): The alcohol used for esterification. It is highly polar and will likely elute very early in a reversed-phase method.
-
Isomeric esters: Synthesis may result in isomers of this compound, such as sec-butyl or tert-butyl cyclohexanecarboxylate, which can have very similar retention times.[1][2]
-
Related esters: Transesterification by-products or impurities from the starting materials.
-
Degradants: Hydrolysis of the ester back to cyclohexanecarboxylic acid and butanol can occur if the sample is exposed to acidic or basic conditions.
Q2: My main peak for this compound is showing a small shoulder or appears asymmetrical. What is the first troubleshooting step?
A2: The first step is to confirm if the asymmetry is due to a co-eluting impurity or a chromatographic problem.
-
Confirm Peak Purity: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), use the peak purity analysis function. A pure peak will have identical spectra across its entire width, whereas a peak with a co-eluting impurity will show spectral differences.[3]
-
Check for Overload: A common cause of peak distortion, particularly peak fronting (a "shark-fin" shape), is column overload.[4] To check this, dilute your sample 10-fold and reinject it. If the peak shape becomes symmetrical, you were overloading the column.[4]
-
Evaluate System Health: If the peak shape is poor for all analytes, it may indicate a physical issue like a partially blocked column frit or extra-column volume.[5]
Q3: Can I resolve a co-eluting peak just by changing the flow rate or temperature?
A3: Yes, these parameters can influence resolution, but they are often used for fine-tuning rather than major selectivity changes.
-
Flow Rate: Lowering the flow rate can increase column efficiency (N), leading to narrower peaks and potentially better resolution, although it will increase the analysis time.[6] This is a simple first step if a slight improvement is needed.
-
Temperature: Adjusting the column temperature can alter selectivity (α), especially for compounds with different chemical structures.[7] Lowering the temperature generally increases retention and may improve resolution for some closely eluting pairs, while increasing it can sometimes change elution order and resolve different pairs.[6][7] Consistent temperature control is crucial for reproducible results.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic, step-by-step protocols for resolving more challenging co-elution issues.
Guide 1: A Systematic Approach to Resolving a Critical Impurity Pair
When a critical impurity co-elutes with the main this compound peak, a methodical approach to method development is required. The goal is to manipulate the three key factors of the resolution equation: Efficiency (N), Selectivity (α), and Retention Factor (k).[8][9]
Caption: Systematic workflow for resolving co-eluting peaks in HPLC.
Experimental Protocol: Step-by-Step Method Optimization
Objective: To resolve a known co-eluting impurity from the this compound main peak.
Step 1: Optimize Retention Factor (k) by Adjusting Solvent Strength
-
Rationale: The first step is to ensure your analytes are retained adequately on the column. An ideal retention factor (k) is between 2 and 10.[10] If peaks elute too early (k < 2), there is insufficient interaction with the stationary phase for a good separation.
-
Procedure: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[10] This will increase the retention time for this compound and its non-polar impurities, potentially separating them.
-
Example: If your current method uses 70% Acetonitrile / 30% Water, try a series of isocratic runs at 65%, 60%, and 55% Acetonitrile.
Step 2: Alter Selectivity (α) by Changing the Organic Modifier
-
Rationale: If adjusting solvent strength is not enough, the next step is to change the fundamental chemistry of the separation. Acetonitrile and methanol have different properties and will interact with analytes differently, which can significantly alter selectivity.[11][12] Methanol is a protic solvent that can engage in hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment.[13]
-
Procedure: Replace the organic modifier in your mobile phase. If you are using acetonitrile, switch to methanol.
-
Example Comparison:
| Parameter | Method A | Method B | Expected Outcome |
| Organic Modifier | Acetonitrile | Methanol | Change in elution order or spacing between peaks. |
| Mobile Phase | 60% Acetonitrile / 40% Water | ~70% Methanol / 30% Water* | Adjust % to get similar retention time for main peak. |
| Note: Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC, so a higher percentage of methanol is often needed to achieve similar retention times.[11] |
Step 3: Alter Selectivity (α) by Modifying Mobile Phase pH (for Ionizable Impurities)
-
Rationale: This is the most powerful tool for resolving impurities that can be ionized, such as the starting material Cyclohexanecarboxylic acid.[14] The retention of ionizable compounds is highly dependent on the mobile phase pH relative to their pKa.[15] By changing the pH, you can shift the retention time of the acidic or basic impurity away from the neutral ester.
-
Procedure:
-
Identify the pKa of the ionizable impurity. For Cyclohexanecarboxylic acid, the pKa is ~4.9.
-
Prepare mobile phases with a buffer at least 1.5-2 pH units away from the pKa to ensure the analyte is in a single, stable ionic form (either fully protonated or deprotonated).[16][17]
-
To maximize retention of the acid, use a mobile phase pH around 2.9 (pH << pKa). This suppresses ionization, making the acid more non-polar and more retained.[15]
-
To minimize retention of the acid, use a mobile phase pH around 6.9 (pH >> pKa). This ensures it is fully ionized (deprotonated), making it more polar and less retained.
-
| Mobile Phase pH | State of Cyclohexanecarboxylic Acid (pKa ~4.9) | Expected Retention on C18 Column |
| 2.9 | Neutral (COOH) | Increased Retention |
| 4.9 | 50% Neutral, 50% Ionized (COO-) | Poor peak shape, intermediate retention |
| 6.9 | Ionized (COO-) | Decreased Retention |
Step 4: Optimize Efficiency (N) with Temperature and Flow Rate
-
Rationale: Once selectivity has been optimized, you can fine-tune the separation by improving column efficiency, which leads to sharper peaks.
-
Procedure:
-
Temperature: Evaluate temperatures between 30°C and 50°C. Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and better efficiency, but may also decrease retention.[8]
-
Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This often provides more time for interactions between the analytes and the stationary phase, improving resolution.[6]
-
Step 5: Change the Stationary Phase
-
Rationale: If all mobile phase and operational adjustments fail, the interaction between the analytes and the column is not selective enough. Changing the stationary phase chemistry is the most definitive way to alter selectivity.[8][10]
-
Procedure:
-
If using a standard C18 column, consider a Phenyl-Hexyl or a Cyano (CN) phase.[18]
-
Phenyl columns offer alternative selectivity for compounds with aromatic rings through pi-pi interactions.
-
Cyano columns can be used in both reversed-phase and normal-phase modes and provide different dipole-dipole interactions.
-
Caption: Decision tree for selecting an alternative HPLC column.
References
- How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. [URL: https://www.chromtech.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [URL: https://www.phenomenex.com/Tools/Troubleshooting]
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER. [URL: https://www.knauer.
- The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [URL: https://www.chromatographytoday.com/news/hplc-uhplc/51/breaking-news/the-use-of-mobile-phase-ph-as-a-method-development-tool/51325]
- HPLC Troubleshooting Guide - SCION Instruments. [URL: https://scioninstruments.com/hplc-troubleshooting-guide/]
- Exploring the Role of pH in HPLC Separation - Moravek. [URL: https://www.moravek.
- High-performance liquid chromatography (HPLC) for "trans-4-tert-Butylcyclohexanecarboxylic acid" - Benchchem. [URL: https://www.benchchem.com/product/b101119/technical-documents]
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC - Chromperfect. [URL: https://www.chromperfect.com/2022/03/08/front-tailing-peaks-aka-peak-fronting-how-to-reduce-and-troubleshoot-in-hplc-and-gc/]
- Real Solutions to Improve Your HPLC Peak Resolution - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/blog/analyteguru/real-solutions-to-improve-your-hplc-peak-resolution/]
- Back to Basics: The Role of pH in Retention and Selectivity - LCGC International. [URL: https://www.chromatographyonline.com/view/back-basics-role-ph-retention-and-selectivity]
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/support/library/troubleshooting/hplc-uhplc-problems/peak-shape-problems.html]
- Strategies for improving resolution of closely eluting compounds - Benchchem. [URL: https://www.benchchem.com/product/b101119/technical-documents]
- The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography - LCGC International. [URL: https://www.chromatographyonline.
- Effect of Organic Solvent on Selectivity in LC Separations - Restek. [URL: https://www.restek.
- The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [URL: https://www.welch-materials.
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. [URL: https://www.chromatographyonline.com/view/troubleshooting-basics-part-iv-peak-shape-problems]
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - LCGC International. [URL: https://www.chromatographyonline.
- How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru. [URL: https://pharmaguru.in/how-to-improve-resolution-in-hplc/]
- HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier - Restek. [URL: https://www.restek.com/en/technical-literature-library/articles/hplc-basics-improving-resolution-ii-mobile-phases--solvent-strength--organic-modifier/]
- Factors Affecting Resolution in HPLC - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/resolution-factors]
- HPLC Method Development and Validation for Pharmaceutical Analysis - PharmTech. [URL: https://www.pharmtech.
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography - Chromatography Today. [URL: https://www.chromatographytoday.
- Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10297496/]
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"identifying and characterizing impurities in Butyl cyclohexanecarboxylate"
Welcome to the technical support center for identifying and characterizing impurities in Butyl cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of purity analysis for this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot issues and validate your findings.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect in my this compound sample?
The most likely impurities in this compound originate from three primary sources: the synthesis process, subsequent degradation, and storage conditions.
-
Process-Related Impurities: These are substances that are part of the manufacturing process.
-
Starting Materials: Unreacted Cyclohexanecarboxylic acid and Butanol are common.
-
By-products: During esterification, side reactions can occur. For instance, if another alcohol is present, even in trace amounts, transesterification can lead to the formation of a different ester (e.g., Methyl or Ethyl cyclohexanecarboxylate).
-
Catalyst Residues: Depending on the synthesis, residual acid or base catalysts may be present.
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-
Degradation Products: These form when the ester breaks down.
-
Hydrolysis Products: The primary degradation pathway is hydrolysis, where the ester reacts with water to revert to Cyclohexanecarboxylic acid and Butanol. This is often catalyzed by acidic or basic conditions.
-
-
Isomeric Impurities:
-
Depending on the synthetic route and the purity of the starting butanol, isomers like sec-butyl, isobutyl, or tert-butyl cyclohexanecarboxylate could be present.
-
Q2: What is the best initial analytical technique for a quick purity assessment?
For a volatile to semi-volatile compound like this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the ideal starting point.
-
Why GC-FID? It offers high resolution for separating volatile compounds and provides a quantitative estimation of purity based on peak area percentage (assuming similar response factors for closely related impurities). It is a robust and relatively simple technique for getting a quick purity profile. A non-polar column like a DB-5ms or HP-5MS is a good first choice.
Q3: My initial analysis shows my sample is >99% pure. How can I be sure I'm not missing anything?
A single analytical method may not be sufficient to declare a sample as pure. This is a concept central to regulatory guidelines on impurity analysis. Different techniques have different selectivities.
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Orthogonal Methods: You should employ an orthogonal (different) analytical technique. If you started with GC, a good second method would be High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC separates based on polarity and is excellent for detecting non-volatile impurities, such as catalyst residues or degradation products that might not be suitable for GC analysis.
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Forced Degradation: To ensure your method can detect potential degradants, a forced degradation study is essential. This involves intentionally stressing the sample with acid, base, heat, light, and oxidation to generate degradation products and confirm your analytical method can separate them from the main peak.
Impurity Source & Identification Workflow
The following diagrams illustrate the potential sources of impurities and a logical workflow for their identification and characterization.
Caption: Origin of potential impurities during synthesis and degradation.
Caption: A systematic approach to identifying and confirming unknown impurities.
Troubleshooting Guides by Analytical Technique
Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)
Q: My GC chromatogram shows several small, unidentified peaks. How do I begin to identify them?
A: This is a classic impurity profiling challenge. The first step is to move from a simple GC-FID to a GC-MS system. The mass spectrometer provides the molecular weight and fragmentation pattern of each peak, which is critical for identification.
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Step 1: Analyze the Mass Spectrum of Each Peak.
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Look for the molecular ion (M+) peak to determine the molecular weight.
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Analyze the fragmentation pattern. For esters like this compound, you'd expect to see characteristic fragments corresponding to the cycloalkyl and butyl groups.
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Step 2: Compare with Known Possibilities.
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Unreacted Starting Materials: Does the mass spectrum match Cyclohexanecarboxylic acid or Butanol?
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Related Esters: Could it be an isomer? tert-Butyl cyclohexanecarboxylate has the same molecular weight but will have a different fragmentation pattern and retention time.
-
-
Step 3: Utilize a Mass Spectral Library.
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Compare the obtained spectra against a database like the NIST library. This can often provide a preliminary identification of common compounds.
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| Potential Impurity | Molecular Weight ( g/mol ) | Likely Source | Key GC-MS Characteristic |
| Butanol | 74.12 | Starting Material | Early eluting peak, characteristic fragments. |
| Cyclohexanecarboxylic acid | 128.17 | Starting Material / Hydrolysis | Later eluting, polar peak (may show tailing). |
| tert-Butyl cyclohexanecarboxylate | 184.28 | Isomeric Impurity | Same MW as product, different retention time. |
| Methyl cyclohexanecarboxylate | 142.20 | Transesterification | Lower MW and likely earlier retention time. |
Q: I'm seeing poor peak shape (tailing) for a specific peak. What does this indicate?
A: Peak tailing in GC often points to issues with active sites in the GC system or the compound's polarity.
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Cause 1: Active Sites. Free hydroxyl groups on the GC liner or column can interact with polar analytes, causing tailing. This is very common for acidic impurities like residual Cyclohexanecarboxylic acid.
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Solution: Use a deactivated liner and a high-quality, low-bleed column. If the problem persists, derivatization of the sample (e.g., silylation) can make the polar compounds more volatile and less interactive.
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-
Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to fronting or tailing.
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Solution: Dilute your sample or reduce the injection volume.
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-
Cause 3: Inappropriate Column Polarity. If your impurities are significantly more polar than your main compound, they may interact poorly with a non-polar column.
-
Solution: Consider a more polar column for better peak shape of polar analytes, though this may compromise separation from other non-polar impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum shows small, unassigned signals. How can I use NMR to identify these impurities?
A: NMR is an incredibly powerful tool for structure elucidation, even for minor components.
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Step 1: Analyze the Chemical Shift and Integration.
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Protons adjacent to the ester's carbonyl group typically appear around 2.0-2.2 ppm, while protons on the carbon next to the ester oxygen appear around 3.7-4.1 ppm.
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Signals from residual Butanol or Cyclohexanecarboxylic acid will have distinct chemical shifts.
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-
Step 2: Look for Characteristic Splitting Patterns (Multiplicity).
-
The pattern of signals can help you piece together fragments of the impurity's structure.
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Step 3: Employ 2D NMR Techniques.
-
If the 1D spectrum is too complex due to overlapping signals, 2D NMR is essential.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for piecing together the molecular skeleton.
-
By combining these NMR techniques, you can often deduce the complete structure of an unknown impurity without needing to isolate it first, provided its concentration is above the detection limit.
Detailed Experimental Protocols
Protocol 1: GC-MS for General Impurity Profiling
This protocol provides a starting point for the analysis of this compound. Method optimization will be required.
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Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Vortex to ensure complete dissolution.
-
-
GC-MS Instrument Conditions:
-
GC System: Agilent GC or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split ratio 50:1; can be changed to splitless for trace analysis).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
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-
MS System: Quadrupole or TOF Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-450.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
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-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
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Examine the mass spectrum for each integrated peak.
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Compare spectra against known standards, literature data, and/or a commercial mass spectral library (e.g., NIST).
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Protocol 2: Forced Degradation Study (Hydrolysis)
This protocol is designed to intentionally degrade the sample to identify potential hydrolysis-related impurities and to prove the stability-indicating nature of your analytical method.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in Acetonitrile.
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-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
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Heat at 60 °C for 4 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.
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-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
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Keep at room temperature for 1 hour.
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Cool and neutralize with 1 mL of 0.1 M HCl.
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-
Control Sample:
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To 1 mL of stock solution, add 1 mL of purified water.
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Subject to the same temperature conditions as the stressed samples.
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-
-
Analysis:
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Analyze the control and all stressed samples by your primary analytical method (e.g., the GC-MS method in Protocol 1).
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Objective: The method is considered "stability-indicating" if you can clearly separate the degradation products (in this case, primarily Cyclohexanecarboxylic acid and Butanol) from the main this compound peak. The goal is to achieve partial degradation (e.g., 5-20%) to ensure you can see both the parent compound and its degradants.
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References
- Vertex AI Search. (n.d.). Forced degradation and impurity profiling.
- NIH. (2022, July 11). Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. PMC.
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). *Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexan
"improving the stability of Butyl cyclohexanecarboxylate under reaction conditions"
Welcome to the Technical Support Center for Butyl Cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the stability of this compound under various reaction conditions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common stability challenges encountered when working with this compound.
FAQ 1: Hydrolytic Instability
Question: My this compound is degrading during my reaction or aqueous workup, leading to the formation of cyclohexanecarboxylic acid and butanol. What is causing this, and how can I prevent it?
Answer: This degradation is due to hydrolysis, the cleavage of the ester bond by water. This reaction can be catalyzed by either acid or base and is one of the most common stability issues for esters.
Mechanism of Hydrolysis
Under acidic conditions , the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Under basic conditions (a process also known as saponification), a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that then collapses to yield a carboxylate salt and an alcohol. This process is generally irreversible as the carboxylate anion is resonance-stabilized and unlikely to react with the alcohol.
Caption: Figure 1: Mechanisms of Ester Hydrolysis
Troubleshooting and Solutions for Hydrolysis
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pH Control:
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During Reaction: If possible, run your reaction under neutral or near-neutral pH conditions. If an acid or base is required, use the mildest possible conditions (e.g., a weaker acid or base, or a catalytic amount).
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During Workup: Neutralize the reaction mixture before adding water. Use a buffered wash (e.g., saturated sodium bicarbonate for acidic reactions, or a dilute solution of a weak acid like ammonium chloride for basic reactions) to maintain a pH close to 7.
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Temperature Management:
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Hydrolysis rates increase with temperature. Conduct your reaction and workup at the lowest practical temperature. Performing aqueous washes with cold (ice-water bath) solutions can significantly reduce the rate of hydrolysis.
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Solvent Choice:
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The choice of solvent can influence the rate of hydrolysis. In aqueous-organic mixtures, a less polar, aprotic solvent can sometimes disfavor the formation of the polar transition state in hydrolysis.
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For reactions where water is a byproduct (like Fischer esterification), using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium away from hydrolysis.
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| Parameter | Recommendation for Minimizing Hydrolysis | Rationale |
| pH | Maintain pH between 6-8 during workup. | Both strong acids and strong bases catalyze hydrolysis. |
| Temperature | Perform aqueous extractions at 0-5 °C. | Lowers the reaction rate of hydrolysis. |
| Solvent | Use a non-polar, aprotic solvent for extraction. | Reduces the solubility of water in the organic phase. |
| Contact Time | Minimize the duration of contact with aqueous phases. | Reduces the opportunity for the hydrolysis reaction to occur. |
FAQ 2: Transesterification Side Reactions
Question: I am running a reaction in an alcohol-based solvent (e.g., methanol, ethanol) and I'm observing a new ester byproduct where the butyl group has been replaced by the alkyl group from the solvent. What is this side reaction?
Answer: This is a classic case of transesterification, where the alkoxy group of your this compound is exchanged with the alkoxy group of the solvent. This reaction is also catalyzed by both acids and bases.
Mechanism of Transesterification
The mechanism is very similar to hydrolysis, but with an alcohol acting as the nucleophile instead of water. Under basic conditions, an alkoxide from the solvent attacks the ester's carbonyl carbon.
Caption: Figure 2: Base-Catalyzed Transesterification
Troubleshooting and Solutions for Transesterification
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Solvent Selection: The most effective way to prevent transesterification is to avoid using alcohol-based solvents if your reaction conditions are acidic or basic.
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Recommended Alternatives: Consider aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN), or Toluene. The choice will depend on the specific requirements of your reaction chemistry.
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Catalyst/Reagent Choice:
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If you are using a base, avoid alkoxide bases (e.g., sodium methoxide in ethanol). Instead, opt for non-nucleophilic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) if compatible with your reaction.
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Protecting Groups: In complex syntheses, if the ester is intended to be a stable protecting group, using a bulkier ester like tert-butyl cyclohexanecarboxylate can sterically hinder nucleophilic attack and reduce the rate of both hydrolysis and transesterification.
FAQ 3: Thermal Instability
Question: At what temperature does this compound begin to decompose, and what are the typical byproducts?
Answer: While this compound is relatively stable, like most esters, it can undergo thermal decomposition at elevated temperatures. The exact temperature depends on the presence of catalysts, impurities, and the reaction atmosphere. For similar tert-butyl peresters, thermal decomposition has been observed at temperatures as low as 70-80°C, though non-peroxy esters are generally more stable.
The primary thermal degradation pathway for many esters involves elimination, often via a concerted cyclic transition state, to form an alkene and a carboxylic acid. For this compound, this would likely yield 1-butene and cyclohexanecarboxylic acid.
Troubleshooting and Solutions for Thermal Decomposition
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Determine Thermal Onset: If you plan to run reactions at high temperatures, it is advisable to perform a thermal stability analysis using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the decomposition onset temperature under your specific conditions.
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Reaction Temperature and Time:
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Keep the reaction temperature well below the decomposition onset.
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Minimize reaction time at elevated temperatures.
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Inert Atmosphere: Perform high-temperature reactions under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidative degradation pathways which can occur at lower temperatures than thermal decomposition.
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Purification Method: When purifying by distillation, use vacuum distillation to lower the boiling point and reduce the thermal stress on the molecule. The boiling point of a related isomer, butan-2-yl cyclohexanecarboxylate, is 220.6°C at atmospheric pressure, indicating that the n-butyl isomer will also require high temperatures without a vacuum.
Section 2: Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Hydrolysis and Transesterification
This protocol provides a general framework for a reaction where the stability of this compound is critical.
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Solvent Selection: Choose a dry, aprotic solvent appropriate for your reaction chemistry (e.g., THF, Dioxane, Toluene). Ensure the solvent is anhydrous.
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Reagent Selection: If a base is required, use a non-nucleophilic organic base (e.g., triethylamine) or a dry inorganic base (e.g., K₂CO₃).
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Reaction Setup: Assemble your glassware and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas (N₂ or Ar).
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Running the Reaction:
-
Charge the flask with your reagents and the anhydrous solvent under an inert atmosphere.
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Run the reaction at the lowest temperature that provides a reasonable reaction rate.
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Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
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-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
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Quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of ammonium chloride (if the reaction is basic) or sodium bicarbonate (if the reaction is acidic).
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Separate the organic layer. Extract the aqueous layer with a non-polar solvent (e.g., ethyl acetate or diethyl ether).
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Combine the organic layers and wash with cold brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure at a low temperature.
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Protocol 2: Troubleshooting Workflow for Product Instability
If you observe degradation of your product, follow this logical workflow to identify and solve the issue.
"avoiding decomposition of Butyl cyclohexanecarboxylate during workup"
Technical Support Center: Butyl Cyclohexanecarboxylate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide expert advice and actionable troubleshooting strategies to help you navigate the common challenges encountered during the synthesis and workup of this versatile ester, ensuring the integrity and purity of your final product. Our focus is to empower you with the knowledge to prevent decomposition and maximize your yield.
Troubleshooting Guide: Avoiding Decomposition of this compound During Workup
This section addresses specific issues that can arise during the workup phase of this compound synthesis, leading to product loss and impurity formation.
Q1: My final yield of this compound is significantly lower than expected after the workup. What are the likely causes related to decomposition?
A1: Low yield following a seemingly successful reaction is a frequent issue, often pointing to decomposition during the workup phase. The primary culprit is typically the hydrolysis of the ester bond, reverting this compound back to Cyclohexanecarboxylic acid and butanol. This hydrolysis is catalyzed by the presence of strong acids or bases, which are often used as catalysts in the esterification reaction itself.
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Underlying Cause: The ester linkage in this compound is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated under acidic or basic conditions. If the acidic or basic catalyst from the reaction is not effectively neutralized and removed, it will continue to promote hydrolysis during aqueous washes.
-
Troubleshooting Steps:
-
Neutralization is Key: Before any aqueous wash, ensure the reaction mixture is neutralized. If you've used an acid catalyst (e.g., H₂SO₄), a careful wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is crucial. This will neutralize the acid catalyst and any unreacted Cyclohexanecarboxylic acid, converting them into their respective salts, which are highly soluble in the aqueous phase.
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Avoid Strong Bases: While it might be tempting to use a strong base like sodium hydroxide (NaOH) for neutralization, this can promote saponification, a base-induced hydrolysis of your ester. Sticking to milder bases like NaHCO₃ or potassium carbonate (K₂CO₃) is a safer approach.
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Minimize Contact Time: Prolonged contact between the organic layer containing your ester and the aqueous layers during extraction can increase the extent of hydrolysis. Perform your washes efficiently and separate the layers promptly.
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Temperature Control: Conduct the workup at room temperature or below. Elevated temperatures can accelerate the rate of hydrolysis.
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Q2: I've noticed an acidic impurity in my final product, confirmed by a broad peak in the ¹H NMR spectrum and a spot that streaks on the TLC plate. How can I remove it?
A2: The presence of an acidic impurity is almost certainly due to unreacted Cyclohexanecarboxylic acid or Cyclohexanecarboxylic acid formed from the hydrolysis of your ester product during workup.
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Underlying Cause: Incomplete reaction or ester hydrolysis leads to the persistence of the starting carboxylic acid in your crude product.
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Troubleshooting Steps:
-
Thorough Basic Wash: A meticulous wash with a saturated solution of sodium bicarbonate is highly effective. The carboxylic acid will be deprotonated to form its sodium salt, which will be extracted into the aqueous layer. It is advisable to perform multiple washes with NaHCO₃ solution and to check the pH of the final aqueous wash to ensure it is basic.
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Brine Wash: After the basic washes, a final wash with a saturated aqueous solution of sodium chloride (brine) is recommended. This helps to remove residual water from the organic layer and can aid in breaking up any emulsions that may have formed.
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Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal. Any remaining water can co-distill with your product or cause "bumping" during distillation.
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Q3: My crude product appears cloudy or contains a solid precipitate after the initial aqueous wash. What is happening and how can I resolve this?
A3: Cloudiness or precipitation after an aqueous wash often indicates the formation of an emulsion or the precipitation of salts.
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Underlying Cause:
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Emulsion: Vigorous shaking during the extraction process, especially when a base is used, can lead to the formation of fine droplets of the organic and aqueous phases that do not readily separate. The presence of unreacted starting materials or byproducts can act as surfactants, stabilizing the emulsion.
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Salt Precipitation: If the concentration of salts in the aqueous layer becomes too high, they may precipitate out at the interface of the two layers.
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-
Troubleshooting Steps:
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Gentle Mixing: During extractions, especially the basic wash, gently invert the separatory funnel several times rather than shaking it vigorously.
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Breaking Emulsions: If an emulsion does form, several techniques can be employed to break it:
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Allow the mixture to stand for a longer period.
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Gently swirl the separatory funnel.
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Add a small amount of brine, which can help to disrupt the emulsion by increasing the ionic strength of the aqueous phase.
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Filter the entire mixture through a pad of Celite or glass wool.
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-
Dissolving Precipitated Salts: If a solid has precipitated, adding a small amount of deionized water can help to redissolve the salt.
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Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during workup?
A1: The primary decomposition pathway is hydrolysis of the ester bond. This reaction is the reverse of the esterification synthesis and is catalyzed by both acids and bases. The products of hydrolysis are Cyclohexanecarboxylic acid and butanol.
Q2: Can I use a strong base like NaOH to neutralize the acid catalyst after the reaction?
A2: It is strongly advised to avoid strong bases like sodium hydroxide (NaOH) for neutralization. Strong bases can significantly accelerate the hydrolysis of the ester product through a process called saponification, leading to a lower yield of your desired this compound. A mild base such as saturated sodium bicarbonate (NaHCO₃) solution is the preferred reagent for neutralizing acid catalysts and removing unreacted carboxylic acid.
Q3: How can I confirm that my final product is free from acidic impurities?
A3: Several analytical techniques can be used to assess the purity of your this compound:
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Thin-Layer Chromatography (TLC): Spot your product on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). Carboxylic acids typically have a lower Rf value and may streak on the plate.
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¹H NMR Spectroscopy: The presence of a broad singlet, typically downfield (>10 ppm), is indicative of a carboxylic acid proton.
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities.
Q4: Is this compound sensitive to heat? Should I be concerned about decomposition during distillation?
A4: this compound has a relatively high boiling point (around 220.6 °C at atmospheric pressure). While it is generally thermally stable, prolonged heating at high temperatures, especially in the presence of acidic or basic impurities, can promote decomposition. It is recommended to perform distillations under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
Visualizing the Workup Strategy: A Decision-Making Workflow
The choice of workup steps is critical for isolating pure this compound while avoiding decomposition. The following diagram outlines a logical workflow for the workup process.
Caption: Decision workflow for the workup of this compound.
Recommended Workup Protocol for this compound
This protocol is designed to minimize the risk of hydrolysis and effectively remove common impurities.
Materials:
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Crude reaction mixture containing this compound
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Separatory funnel
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Erlenmeyer flasks
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Rotary evaporator
Procedure:
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
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Neutralization:
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Transfer the cooled reaction mixture to a separatory funnel.
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Add an equal volume of saturated NaHCO₃ solution.
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Stopper the funnel and gently invert it several times, venting frequently to release any pressure from CO₂ evolution. Continue this process until gas evolution ceases.
-
Allow the layers to separate and drain the lower aqueous layer.
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Repeat the NaHCO₃ wash. Check the pH of the second aqueous wash with pH paper to ensure it is basic. If not, perform a third wash.
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-
Extraction and Separation:
-
If the reaction was performed in a water-miscible solvent, add a suitable extraction solvent like diethyl ether or ethyl acetate.
-
Separate the organic layer from the aqueous layer.
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-
Brine Wash:
-
Wash the organic layer with an equal volume of brine. This will help to remove most of the dissolved water.
-
Separate the layers and discard the aqueous brine layer.
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-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ and swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.
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-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
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-
Final Purification:
-
The crude product can be further purified by vacuum distillation to yield the pure ester.
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Summary of Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₂₀O₂ | 184.28 | 220.6 (at 760 mmHg) |
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 | 233 |
| Butanol | C₄H₁₀O | 74.12 | 117.7 |
| tert-Butyl cyclohexanecarboxylate | C₁₁H₂₀O₂ | 184.28 | 91 (at 25 mmHg) |
References
- EGEE 439: Alternative Fuels from Biomass Sources. (n.d.). 8.2 The Reaction of Biodiesel: Transesterification. PennState.
- University of Colorado, Boulder. (n.d.). Experiment 29 – The Fischer Esterification.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- LookChem. (n.d.). Synthesis of tert-Butyl cyclohexanecarboxylate. Chempedia.
- Saleh, J., et al. (2022). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Energies, 15(15), 5489. MDPI.
- National Biodiesel Board. (2017, May 18). Lab 5 (Updated)-Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel) [Video]. YouTube.
- California State University, Sacramento. (n.d.). Fischer Esterification.
- Wikipedia. (2023, November 26). Transesterification.
- University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [https://www.umsl.edu/chemistry/media/user-media/pdfs/Fischer Esterification Procedure.
- Chapman, N. B., & Shorter, J. (1966). Conformation and reactivity. Part VII.
Technical Support Center: Esterification of Cyclohexanecarboxylic Acid
Welcome to the technical support center for the esterification of cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights into optimizing this crucial chemical transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of cyclohexanecarboxylic acid in a question-and-answer format.
Question: My esterification reaction has a low yield. What are the primary factors related to water that could be causing this?
Answer:
A low yield in the Fischer esterification of cyclohexanecarboxylic acid is frequently linked to the presence of water. This reaction is a reversible equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[1][2][3] The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester.[1][2][3] This is a direct consequence of Le Chatelier's principle.[1]
Several sources can introduce water into your reaction mixture:
-
Reagents: The alcohol, carboxylic acid, or solvent may not be sufficiently anhydrous.[2]
-
Catalyst: Some acid catalysts, like concentrated sulfuric acid, are hygroscopic and can absorb moisture from the atmosphere if not handled properly.
-
Atmosphere: The reaction setup may not be adequately protected from atmospheric moisture, especially on humid days.
-
Reaction Byproduct: The water produced during the esterification itself is the most direct inhibitor of the forward reaction.[1][3]
To improve your yield, it is critical to rigorously control the water content throughout the experiment.
Question: What are the most effective methods for removing water during the esterification reaction?
Answer:
There are several effective strategies to remove water from the reaction mixture and drive the equilibrium towards the formation of the ester product:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a widely used and highly effective method.[1][4][5] The reaction is typically run in a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane.[1][6] The vapor of the azeotrope is condensed, and the water, being denser than the solvent, is collected in the trap of the Dean-Stark apparatus, while the solvent overflows back into the reaction flask.[1][5][7]
-
Use of a Drying Agent (Desiccant): Adding an anhydrous desiccant to the reaction mixture can sequester the water as it is formed.[2][4] Common desiccants for this purpose include anhydrous calcium sulfate or molecular sieves.[2][4] This method is particularly useful when the reagents or products have boiling points that are not suitable for azeotropic distillation.[4]
-
Excess Reagent: Using a large excess of the alcohol reactant can also shift the equilibrium towards the product side, helping to maximize the conversion of the carboxylic acid.[1][2]
The choice of method will depend on the specific alcohol being used and the overall reaction conditions.
Question: Can the catalyst's effectiveness be impacted by the presence of water?
Answer:
Yes, the effectiveness of the acid catalyst can be diminished by the presence of water. While many strong acid catalysts used for Fischer esterification, such as sulfuric acid and p-toluenesulfonic acid, are tolerant to small amounts of water, excessive water can lead to a decrease in catalytic activity.[8][9] Water can hydrate the catalyst, reducing its ability to protonate the carbonyl oxygen of the carboxylic acid, a key step in the reaction mechanism.[1][4]
Furthermore, some Lewis acid catalysts, which can also be used for esterification, are highly sensitive to moisture and can be deactivated by water.[4] It is crucial to select a catalyst that is appropriate for the reaction conditions and to ensure that all reagents and equipment are as dry as possible.
Question: I am observing the hydrolysis of my ester product. How can I prevent this?
Answer:
Hydrolysis of the ester is the reverse reaction of esterification, where the ester reacts with water to form the carboxylic acid and alcohol.[1][3][10] This is particularly a concern during the workup and purification stages if aqueous solutions are used.
To prevent hydrolysis:
-
Minimize Contact with Water: During the workup, use anhydrous drying agents like magnesium sulfate or sodium sulfate to remove any residual water from the organic layer.[10]
-
Neutralize the Acid Catalyst: Before aqueous workup, it is advisable to neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.[11][12] This prevents the acid-catalyzed hydrolysis of the ester.
-
Prompt Purification: Do not let the crude product sit in the presence of aqueous acidic or basic solutions for extended periods. Proceed with purification steps like distillation or chromatography as soon as is practical.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the esterification of cyclohexanecarboxylic acid.
What is the fundamental mechanism of the Fischer esterification of cyclohexanecarboxylic acid?
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the cyclohexanecarboxylic acid, making the carbonyl carbon more electrophilic.[1][4]
-
Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[1][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]
-
Elimination of Water: A molecule of water is eliminated, and a protonated ester is formed.[1][13]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[1][13]
Can I use a solvent other than toluene or cyclohexane for water removal with a Dean-Stark trap?
Yes, other solvents can be used, but the key requirement is that the solvent must form a heterogeneous azeotrope with water, meaning the condensed azeotrope separates into two immiscible layers. The solvent should also be less dense than water so that the water collects at the bottom of the trap.[1][7] The boiling point of the solvent is also a critical consideration and should be suitable for the desired reaction temperature.
How does the structure of the alcohol affect the rate of esterification?
The structure of the alcohol has a significant impact on the rate of esterification. Primary alcohols react the fastest, followed by secondary alcohols. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination reactions under acidic conditions.[4]
Is it possible to perform this esterification without a catalyst?
While it is technically possible for the esterification to occur without a catalyst, the reaction is extremely slow.[11] The acid catalyst is essential for increasing the reaction rate to a practical level by activating the carboxylic acid.[11]
What are some common side reactions to be aware of?
Besides the reverse hydrolysis reaction, other potential side reactions include:
-
Dehydration of the Alcohol: Particularly with secondary and tertiary alcohols, the acidic conditions and heat can lead to the formation of alkenes.
-
Ether Formation: Under certain conditions, two molecules of the alcohol can react to form an ether.
Careful control of the reaction temperature and the choice of catalyst can help to minimize these side reactions.
Experimental Protocols and Data
Experimental Workflow: Esterification with Dean-Stark Water Removal
This protocol provides a general procedure for the esterification of cyclohexanecarboxylic acid with an alcohol using a Dean-Stark apparatus.
Caption: A typical workflow for the esterification of cyclohexanecarboxylic acid.
Data Summary: Effect of Water on Esterification Yield
The following table summarizes the general trend of the effect of initial water concentration on the final ester yield in a typical Fischer esterification.
| Initial Water Concentration (% v/v) | Expected Ester Yield (%) | Observations |
| < 0.1 | > 95 | Near-quantitative conversion is possible with efficient water removal. |
| 0.5 | 85-90 | A slight decrease in yield is observed. |
| 1.0 | 70-80 | The equilibrium is noticeably shifted towards the reactants.[14] |
| > 2.0 | < 60 | Significant inhibition of the forward reaction occurs.[14] |
Note: These are generalized values and the actual yield will depend on the specific reactants, catalyst, temperature, and reaction time.
References
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
- Esterification. (2022, April 6). Sciencemadness Wiki. [Link]
- Fischer–Speier esterific
- Removal of water from reaction mixtures. (1999).
- Dean Stark Appar
- Fisher Esterification, Reflux, Isolation and Purific
- Dean–Stark appar
- The effect of water on the esterification reaction. (A) The effect of... | Download Scientific Diagram.
- How can I perform reaction in cyclohexane at 150 C ?.
- Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. (2023, March 22). Fine Chemical Technologies. [Link]
- Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. (2007). Industrial & Engineering Chemistry Research. [Link]
- Fischer Esterific
- Fischer esterific
- Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Illinois Urbana-Champaign. [Link]
- Dean-Stark appar
- Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics | Request PDF.
- Reaction Kinetics of Cyclohexanol-Acetic Acid Esterific
- Kinetic Study of Esterification Reaction. (2024, December 16). Journal of Advanced Sciences and Engineering Technologies. [Link]
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020, April 30). The Journal of Organic Chemistry. [Link]
- Esterification Kinetics of Cyclohexanecarboxylic Acid and Ethylene Glycol in Diesel Oil With or Without a ZnAl-HTlc Catalyst.
- Water‐Tolerant and Reusable Catalysts for Direct Ester Condensation between Equimolar Amounts of Carboxylic Acids and Alcohols.
- Catalyst for manufacture of esters. (2005).
- Swelling acidic poly(ionic liquid)s as efficient catalysts for the esterification of cyclohexene and formic acid.
- Cyclohexyl cyclohexanecarboxyl
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (2011). International Journal of Molecular Sciences. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Guide: Troubleshooting Unexpected Signals in the NMR Spectrum of Butyl Cyclohexanecarboxylate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected signals in the ¹H or ¹³C NMR spectra of Butyl Cyclohexanecarboxylate. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying logic to diagnose and resolve these common analytical challenges, ensuring the integrity of your experimental results.
Troubleshooting Guide: A Problem-Focused Approach
This section addresses specific issues you might encounter. We will proceed from the most common and easily identifiable sources of contamination to more complex possibilities.
Q1: I see signals that don't belong to my product. Where should I start?
When confronting an NMR spectrum with unexpected peaks, a systematic approach is crucial. The most frequent culprits are residual solvents from the reaction workup and unreacted starting materials. Before investigating more obscure possibilities, always begin by checking for these common contaminants.
The following workflow provides a logical pathway for initial troubleshooting.
Caption: Initial troubleshooting workflow for unknown NMR peaks.
Q2: How can I identify signals from unreacted starting materials?
This compound is commonly synthesized via Fischer Esterification, an equilibrium reaction between cyclohexanecarboxylic acid and butanol.[1][2] Incomplete reaction or inefficient purification will leave these starting materials in your sample.
Causality: The Fischer esterification is reversible, so driving the reaction to completion often requires removing water as it forms or using an excess of one reactant (usually the alcohol).[3][4] If these conditions are not met, a significant amount of starting material can remain.
To identify them, compare the chemical shifts of your unexpected signals to the known values for the starting materials listed in the table below.
| Compound | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key ¹³C NMR Signals (δ ppm, CDCl₃) |
| This compound (Product) | ~4.0 (t, 2H, -O-CH₂ -), ~2.25 (tt, 1H, -CH -C=O), ~1.2-1.9 (m, 10H, cyclohexyl), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H, -CH₃) | ~176 (C=O), ~64 (-O-CH₂ -), ~43 (-CH -C=O), ~30, ~29, ~25 (cyclohexyl), ~19 (-CH₂-), ~13 (-CH₃) |
| Cyclohexanecarboxylic Acid | ~12.0 (s, broad, 1H, -COOH), ~2.35 (tt, 1H, -CH -COOH), ~1.2-2.0 (m, 10H, cyclohexyl)[5] | ~182 (C=O), ~43 (-CH -C=O), ~29, ~25.5, ~25 (cyclohexyl)[6] |
| 1-Butanol | ~3.6 (t, 2H, -CH₂ -OH), ~1.5 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H, -CH₃), OH proton is often a broad singlet with a variable shift[7][8][9] | ~62 (-CH₂ -OH), ~35, ~19, ~14 (-CH₃) |
Q3: The extra peaks are sharp singlets or simple multiplets in common solvent regions. What are they?
Sharp, recognizable signals that do not correspond to your starting materials or product are very often residual solvents from the reaction or purification steps.[10]
Causality: Solvents like ethyl acetate, hexane, or dichloromethane have high vapor pressures but can become trapped within a sample matrix, especially in viscous oils or solids. Even extensive drying under high vacuum may not remove them completely.[11]
Consult the table below for common laboratory solvents frequently seen as impurities.
| Solvent | ¹H NMR Signal (δ ppm, CDCl₃) | ¹³C NMR Signal (δ ppm, CDCl₃) |
| Acetone | 2.17 (s) | 206.7, 30.6 |
| Acetonitrile | 1.94 (s) | 118.7, 1.3 |
| Dichloromethane | 5.30 (s) | 53.8 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 66.1, 15.2 |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 171.1, 60.3, 21.1, 14.2 |
| n-Hexane | 1.25 (m), 0.88 (t) | 31.5, 22.6, 14.1 |
| Methanol | 3.49 (s), OH varies | 49.9 |
| Toluene | 7.2-7.3 (m), 2.36 (s) | 137.9, 129.2, 128.4, 125.5, 21.4 |
| Tetrahydrofuran (THF) | 3.76 (m), 1.85 (m) | 67.6, 25.3 |
| Data sourced from publications compiling chemical shifts of common impurities.[12][13][14][15][16] |
Q4: I have a broad, rolling peak in my ¹H NMR spectrum. What is it?
A broad signal, typically between 1.0 and 5.0 ppm, is the classic signature of water (H₂O). Its chemical shift is highly dependent on concentration, temperature, and the solvent used.[11]
Causality: NMR solvents can absorb atmospheric moisture.[11] Additionally, if the sample was not thoroughly dried after an aqueous workup, water will be present.
To definitively identify a water peak, or any other exchangeable proton (like a carboxylic acid -COOH or alcohol -OH), perform a D₂O shake.
Q5: I've ruled out starting materials and common solvents, but still have extra peaks. What's next?
If the common culprits have been eliminated, consider these possibilities:
-
Side Products: Under the acidic conditions of Fischer esterification, butanol can undergo self-condensation to form dibutyl ether . Look for a triplet around 3.4 ppm.
-
Grease: If you used greased glass joints, you may see broad, poorly defined signals around 0.8-1.5 ppm.[12] Always use PTFE sleeves or minimal grease for high-purity samples.
-
Instrumental Artifacts: Issues like poor shimming can cause peak broadening or distortion.[11] If you see "duplicate" peaks or strange artifacts across the entire spectrum, it may be an instrument issue rather than a chemical one.[17] Consult the facility manager if you suspect this.
Caption: Synthesis scheme highlighting potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
The following tables provide a detailed assignment for the expected signals of the pure product. Minor variations in chemical shifts can occur depending on the solvent and sample concentration.[18]
¹H NMR Assignments:
| Protons | Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| a (-O-CH₂ -) | ~4.0 | Triplet (t) | 2H |
| e (-CH -C=O) | ~2.25 | Multiplet (m) | 1H |
| f, g, h (Cyclohexyl CH₂) | ~1.2 - 1.9 | Multiplet (m) | 10H |
| b (-O-CH₂-CH₂ -) | ~1.6 | Multiplet (m) | 2H |
| c (-CH₂-CH₂ -CH₃) | ~1.4 | Multiplet (m) | 2H |
| d (-CH₃ ) | ~0.9 | Triplet (t) | 3H |
¹³C NMR Assignments:
| Carbon | Chemical Shift (δ ppm) |
|---|---|
| C=O | ~176 |
| a (-O-C H₂-) | ~64 |
| e (-C H-C=O) | ~43 |
| b (-O-CH₂-C H₂-) | ~30 |
| f, g, h (Cyclohexyl CH₂) | ~29, ~25 |
| c (-CH₂-C H₂-CH₃) | ~19 |
| d (-C H₃) | ~13 |
Typical chemical shift ranges for ester functional groups are well-documented.[19][20][21]
Q2: Can conformational isomers of the cyclohexyl ring cause extra signals?
This is an excellent question that delves into the dynamic nature of molecules. The cyclohexane ring rapidly interconverts between two chair conformations at room temperature. For this compound, this means the ester group is rapidly flipping between an axial and a more stable equatorial position.
On the NMR timescale at room temperature, this interconversion is so fast that the instrument observes only a time-averaged spectrum.[22] Therefore, you will see a single set of sharp signals representing the weighted average of the conformers. You would need to cool the sample to a very low temperature (e.g., below -80 °C) to slow this process enough to potentially see separate signals for the axial and equatorial conformers. For routine analysis, this is not a source of unexpected peaks.
Q3: What is a D₂O shake and how do I perform one?
A D₂O shake is a simple and definitive experiment to identify protons attached to heteroatoms (like oxygen or nitrogen), which are "exchangeable."[11]
Principle: Protons in O-H and N-H groups are acidic enough to rapidly exchange with the deuterium atoms in deuterium oxide (D₂O). Since deuterium is not observed in a standard ¹H NMR experiment, the signal for the exchangeable proton will disappear or significantly diminish after shaking with D₂O.
Experimental Protocol: D₂O Shake
-
Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum. Note the integration and chemical shift of the suspected -OH, -COOH, or H₂O peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.
-
Shake Vigorously: Cap the NMR tube securely and shake it vigorously for 20-30 seconds to ensure thorough mixing of the two phases. You may see an emulsion form.
-
Re-acquire Spectrum: Place the tube back in the spectrometer. You do not need to re-shim if the sample volume has not changed significantly. Acquire a new ¹H NMR spectrum.
-
Analyze: Compare the "before" and "after" spectra. If the suspected peak has disappeared or its integration has dramatically decreased, you have confirmed it was an exchangeable proton.[23]
References
- Doc Brown's Chemistry. butan-1-ol... H-1 proton nmr spectrum. [Link]
- Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol... 1H proton nmr spectrum. [Link]
- Gregory, R. P., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342). [Link]
- SpectraBase. Cyclohexane-carboxylic Acid. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- PubChem.
- LookChem.
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- University of Colorado Boulder. Spectroscopy Tutorial: Esters. [Link]
- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
- Reddit.
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- SpectraBase.
- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
- Chemistry LibreTexts. 13C NMR List of Chemical Shifts. [Link]
- Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
- Master Organic Chemistry.
- OperaChem.
- Organic Chemistry Portal.
- Chemistry Steps.
- Chapman, N. B., Shorter, J., & Toyne, K. J. (1964). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis.... Journal of the Chemical Society. [Link]
- ResearchGate.
- Oregon State University. 1H NMR Chemical Shift. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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Validation & Comparative
A Researcher's Guide to Purity Assessment of Butyl Cyclohexanecarboxylate by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical research, the precise characterization of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes.[1][2] For a substance like Butyl cyclohexanecarboxylate, an ester with potential applications in various syntheses, an accurate purity profile is paramount.[1] This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound, contrasting it with traditional chromatographic methods and offering a robust, field-tested experimental protocol.
The Imperative for Accurate Purity Determination
The seemingly simple question of "how pure is my compound?" belies a significant analytical challenge. Impurities, even in minute quantities, can arise from synthesis byproducts, degradation, or residual starting materials, potentially leading to misleading biological data or irreproducible chemical reactions.[1] While chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorses in purity analysis, they are not without limitations. These methods often rely on the availability of pure reference standards for every potential impurity and can be susceptible to variations in detector response.
Quantitative NMR emerges as a powerful, primary analytical method that circumvents many of these challenges.[3][4] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[3][5][6] This allows for the direct quantification of an analyte against a certified internal standard, often without the need for a reference standard of the analyte itself.[3][4]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique for purity determination should be a deliberate one, based on the specific requirements of the analysis. Here, we compare qNMR with GC and HPLC for the purity assessment of this compound.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3][5][6] | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[5][7] | Typically requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Universality | Near-universal detection for proton-containing molecules.[4] | Limited to volatile and thermally stable compounds. | Broad applicability to a wide range of compounds. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[6] | May require derivatization for non-volatile compounds. | Involves dissolution in a suitable mobile phase. |
| Analysis Time | Relatively fast, with modern instruments. | Can be time-consuming, especially with long run times. | Run times can vary depending on the complexity of the separation. |
| Destructive? | Non-destructive, sample can be recovered.[2] | Destructive. | Generally non-destructive, but sample is diluted. |
| Information Provided | Provides both structural and quantitative information simultaneously.[4] | Provides retention time and mass spectral data (with MS detector).[1] | Provides retention time and UV-Vis spectral data (with UV detector). |
For this compound, a relatively non-polar and volatile ester, both GC and qNMR are highly suitable. However, qNMR offers the distinct advantage of providing a direct, primary measure of purity without the need to synthesize and certify a this compound reference standard of known high purity.
The qNMR Workflow: A Step-by-Step Guide
The successful implementation of a qNMR experiment hinges on a meticulous and well-validated protocol. The following workflow is designed to ensure accurate and reproducible purity assessment of this compound.
Caption: The qNMR workflow for purity assessment.
Experimental Protocol: Purity Determination of this compound
1. Selection of the Internal Standard:
The choice of an internal standard is a critical first step.[7][8] An ideal internal standard should:
-
Be of high, certified purity (≥99%).[7]
-
Be chemically stable and non-reactive with the analyte and solvent.[8][9]
-
Possess signals that do not overlap with those of the analyte or solvent.[5][7]
For the non-polar this compound, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is an excellent choice when using deuterated chloroform (CDCl₃) as the solvent.[10] Its two sharp singlets (one for the aromatic protons and one for the trimethylsilyl protons) appear in regions of the ¹H NMR spectrum that are typically free of signals from many organic molecules.[10]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a microbalance.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., BTMSB) into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 for the signals being integrated.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
Properly setting the acquisition parameters is crucial for obtaining quantitative data.[11]
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).[7]
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity in a single scan.[7][12][13]
-
Relaxation Delay (D1): This is arguably the most critical parameter for qNMR. To ensure full relaxation of all protons, the relaxation delay should be at least 5 times the longest T₁ relaxation time of any proton in both the analyte and the internal standard.[11][14][15] A conservative D1 of 30-60 seconds is often a good starting point, but for the highest accuracy, the T₁ values should be experimentally determined using an inversion-recovery experiment.[7][16][17]
-
Number of Scans (NS): The number of scans should be sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated to ensure an integration error of less than 1%.[11]
-
Shimming: The magnetic field homogeneity must be carefully optimized to obtain sharp, symmetrical peaks.[11]
-
Spinning: It is recommended to acquire the data without sample spinning to avoid spinning sidebands, which can interfere with the integration of low-level impurities.[18]
4. Data Processing and Analysis:
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz to improve the S/N without significantly distorting the peak shape.[11] Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.[11][19]
-
Baseline Correction: A flat baseline is essential for accurate integration.[11][19]
-
Integration: Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, the triplet corresponding to the methyl group of the butyl chain (around 0.9 ppm) is a good candidate for integration. For BTMSB, either the aromatic proton singlet or the trimethylsilyl proton singlet can be used.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:[6][11]
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Supporting Experimental Data (Hypothetical)
The following table presents hypothetical data from a qNMR purity assessment of a batch of this compound.
| Parameter | Value |
| Analyte | This compound |
| Internal Standard (IS) | 1,4-Bis(trimethylsilyl)benzene (BTMSB) |
| Mass of Analyte (m_analyte) | 15.25 mg |
| Mass of IS (m_IS) | 8.76 mg |
| Purity of IS (P_IS) | 99.8% |
| Analyte Signal Integrated | Triplet at ~0.9 ppm (CH₃ of butyl group) |
| Number of Protons (N_analyte) | 3 |
| Integral of Analyte (I_analyte) | 1.00 |
| IS Signal Integrated | Singlet at ~0.25 ppm (Si(CH₃)₃) |
| Number of Protons (N_IS) | 18 |
| Integral of IS (I_IS) | 1.05 |
| Molecular Weight of Analyte | 184.28 g/mol |
| Molecular Weight of IS | 222.48 g/mol |
| Calculated Purity | 98.7% |
Method Validation: The Cornerstone of Trustworthy Results
For regulatory submissions or in a quality control environment, the qNMR method must be validated to ensure it is fit for its intended purpose.[3][20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
Quantitative NMR spectroscopy offers a robust, accurate, and often more direct route to purity assessment compared to traditional chromatographic methods.[4][21][22] For this compound, qNMR provides a powerful tool for researchers, scientists, and drug development professionals, delivering not only a quantitative purity value but also simultaneous structural confirmation. By adhering to a well-designed and validated protocol, qNMR can serve as a primary method for the characterization of chemical purity, ensuring the integrity and reliability of scientific data.
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- University of Ottawa. (2018, November 30). Performing qNMR Experiments on the AV-300.
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A Senior Application Scientist's Guide to Catalytic Synthesis of Butyl Cyclohexanecarboxylate
Welcome, esteemed researchers, scientists, and drug development professionals. In this comprehensive guide, we will embark on a detailed comparative study of various catalytic systems for the synthesis of Butyl Cyclohexanecarboxylate. This ester is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals, and its efficient production is of paramount importance. Our exploration will be grounded in scientific integrity, offering you not just protocols, but the underlying principles and experimental evidence to empower your own research and development endeavors.
The Significance of Catalysis in this compound Synthesis
The synthesis of this compound is primarily achieved through the Fischer-Speier esterification of cyclohexanecarboxylic acid with n-butanol. This is a reversible reaction, and the choice of catalyst is critical in driving the equilibrium towards the product, enhancing reaction rates, and ensuring high yields and purity. The ideal catalyst should not only be highly active but also easily separable, reusable, and environmentally benign.
Comparative Analysis of Catalytic Systems
In this section, we will dissect and compare the performance of different classes of catalysts for the synthesis of this compound and structurally related esters. The data presented here is a synthesis of literature findings and established catalytic principles.
Homogeneous Acid Catalysts
Conventional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), along with organic acids such as p-toluenesulfonic acid (PTSA), have been the traditional workhorses for esterification.[1]
-
Mechanism of Action: These catalysts operate by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2][3]
-
Performance: Homogeneous acid catalysts are known for their high activity and low cost.[1] However, they suffer from significant drawbacks including corrosivity, difficulty in separation from the reaction mixture, and the generation of acidic waste streams, which presents environmental concerns.[1]
Heterogeneous Solid Acid Catalysts
To overcome the limitations of homogeneous catalysts, solid acid catalysts have emerged as a promising alternative. These materials offer the distinct advantage of easy separation and potential for recyclability.
Amberlyst-15 is a strongly acidic, sulfonic acid-based, macroreticular polymeric resin that has found wide application in organic synthesis, including esterification.
-
Causality of Performance: The catalytic activity of Amberlyst-15 stems from its high concentration of sulfonic acid groups, which mimic the catalytic action of sulfuric acid. Its porous structure allows for good accessibility of the reactants to the active sites.
-
Experimental Insights: In a study on the esterification of various carboxylic acids, a comparison between homogeneous (HCl, HI) and heterogeneous (Dowex, a similar ion-exchange resin) catalysts revealed that while HCl showed the most rapid reaction, the solid acid catalyst offered the benefit of being easily recoverable.[4] For the esterification of acrylic acid with different alcohols, it was observed that the reaction rate is influenced by the type of alcohol used.[4]
Zeolites, sulfated zirconia, and other metal oxides are also employed as solid acid catalysts. Their activity is dependent on the nature and strength of their acidic sites (both Brønsted and Lewis).
-
Trustworthiness of the System: The reusability of solid acid catalysts is a key aspect of their trustworthiness. However, deactivation due to fouling or leaching of active sites can be a concern and needs to be evaluated for specific systems.
Lewis Acid Catalysts
Lewis acids, such as metal triflates (e.g., Sc(OTf)₃, In(OTf)₃) and other metal salts, can also effectively catalyze esterification reactions.[5]
-
Mechanism of Action: Lewis acids activate the carboxylic acid by coordinating to the carbonyl oxygen, which enhances its electrophilicity.
-
Performance: Lewis acid catalysts can be highly active and selective. Some are also water-tolerant, which can be an advantage in esterification reactions where water is a byproduct.[6] For instance, ZrOCl₂·8H₂O has been reported as an efficient catalyst for the esterification of various carboxylic acids with equimolar amounts of alcohols under solvent-free conditions.[7]
Enzymatic Catalysis
Lipases are a class of enzymes that can catalyze the formation of esters in non-aqueous environments. This biocatalytic approach offers several advantages, including high selectivity and mild reaction conditions.
-
Expertise in Application: The use of enzymes requires an understanding of their optimal operating conditions, such as temperature, pH (in the case of aqueous microenvironments), and solvent choice. Immobilization of the enzyme can greatly enhance its stability and reusability.[8]
-
Performance: Enzymatic synthesis is particularly valuable for the production of high-purity esters, especially when dealing with sensitive substrates. While reaction times can be longer compared to traditional acid catalysis, the high selectivity often simplifies downstream processing. For example, the enzymatic synthesis of butyl butyrate has been demonstrated with high yields.[8]
Comparative Data Summary
The following table provides a comparative overview of different catalytic systems for esterification reactions, with data extrapolated for the synthesis of this compound where specific data is unavailable.
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Conversion/Yield | Reusability | Key Advantages | Key Disadvantages |
| Homogeneous Acid | H₂SO₄, PTSA | Reflux temperature, excess butanol | High | Not readily reusable | High activity, low cost | Corrosive, difficult separation, waste generation[1] |
| Heterogeneous Solid Acid | Amberlyst-15 | 60-100 °C | Good to Excellent | Good | Easy separation, reusable | Potential for deactivation, mass transfer limitations |
| Lewis Acid | Sc(OTf)₃, ZrOCl₂·8H₂O | Room temperature to reflux | High | Varies with catalyst | High activity, some are water-tolerant | Higher cost, potential for metal contamination |
| Enzymatic | Immobilized Lipase | 30-60 °C, non-aqueous solvent | Good to Excellent | Excellent | High selectivity, mild conditions, environmentally friendly | Longer reaction times, higher initial cost, sensitivity to conditions |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of this compound using different catalytic systems. These are intended as a starting point and may require optimization for your specific setup.
Protocol 1: Synthesis using Amberlyst-15
Caption: Workflow for lipase-catalyzed synthesis of this compound.
Methodology:
-
Reactant Charging: In a screw-capped flask, dissolve cyclohexanecarboxylic acid (1 equivalent) and n-butanol (1.2 equivalents) in a suitable organic solvent (e.g., n-hexane).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50°C) for 24-48 hours. The progress of the reaction can be monitored by analyzing aliquots using GC.
-
Enzyme Removal: After the reaction, filter off the immobilized enzyme. The enzyme can be washed with the solvent, dried, and reused.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting ester by column chromatography on silica gel if necessary.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound via Fischer-Speier esterification proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism.
Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.
The key steps in the mechanism are:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the cyclohexanecarboxylic acid, making the carbonyl carbon more electrophilic. [9][10][11]2. Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen of n-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. [9][10][11]3. Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
All steps in the Fischer esterification are reversible. To drive the reaction to completion, it is common to use an excess of one of the reactants (typically the alcohol) or to remove the water as it is formed. [7]
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound is a critical decision that balances reaction efficiency, cost, and environmental impact. While traditional homogeneous acid catalysts offer high activity, the trend is shifting towards more sustainable heterogeneous and enzymatic catalysts. Solid acid catalysts like Amberlyst-15 provide a good compromise with their high activity and reusability. For applications demanding high purity and mild conditions, enzymatic catalysis with lipases stands out as an excellent, albeit potentially slower, option.
Future research in this area will likely focus on the development of novel, highly active, and stable heterogeneous catalysts with tailored acidic properties. Furthermore, the optimization of enzymatic processes, including enzyme immobilization and the use of continuous flow reactors, will continue to enhance the industrial viability of biocatalysis for ester synthesis.
References
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A Comparative Analysis: The Strategic Advantages of Butyl Cyclohexanecarboxylate in Advanced Synthesis and Development
An In-Depth Technical Guide
For researchers and professionals in drug development and fine chemical synthesis, the selection of molecular scaffolds and functional groups is a critical decision that dictates reaction efficiency, product stability, and overall project viability. Among the versatile class of alicyclic esters, cyclohexanecarboxylates are common intermediates. While methyl and ethyl esters are frequently employed, their n-butyl counterpart offers a unique combination of properties that can be strategically leveraged. This guide provides an in-depth comparison of butyl cyclohexanecarboxylate against its methyl and ethyl analogs, supported by experimental principles and data, to illuminate its advantages in specific research and development contexts.
Physicochemical Properties: A Foundation for Divergent Applications
The fundamental physical characteristics of these esters, stemming from the increasing length of the alkyl chain, are the primary drivers of their differential performance. The transition from a methyl to a butyl group imparts significant changes in molecular weight, boiling point, and lipophilicity.
The most notable distinction is the increase in boiling point and the calculated partition coefficient (XLogP3-AA), which is a measure of lipophilicity. The higher boiling point of this compound can be advantageous in reactions requiring elevated temperatures, as it reduces evaporative loss. Its greater lipophilicity is a critical factor in applications such as drug delivery, where membrane permeability is essential.
Table 1: Comparative Physicochemical Properties of Alkyl Cyclohexanecarboxylates
| Property | Methyl Cyclohexanecarboxylate | Ethyl Cyclohexanecarboxylate | n-Butyl Cyclohexanecarboxylate |
| Molecular Formula | C₈H₁₄O₂ | C₉H₁₆O₂ | C₁₁H₂₀O₂ |
| Molecular Weight ( g/mol ) | 142.20 | 156.22 | 184.27 |
| Boiling Point (°C) | 183 | 194-196 | ~220-230 (est.) |
| Density (g/cm³) | 0.990-0.999 | 0.936 | ~0.9 (est.) |
| Calculated LogP (XLogP3-AA) | 2.2 | 2.7 | 3.4 |
| Water Solubility | Slightly soluble | Insoluble | Low (est.) |
Enhanced Chemical Stability: The Steric Hindrance Advantage
A primary advantage of this compound lies in its enhanced stability toward hydrolysis, a crucial factor in multi-step synthesis and the design of prodrugs. Ester hydrolysis, whether acid or base-catalyzed, proceeds through a tetrahedral intermediate. The rate of this reaction is highly sensitive to the steric bulk of the alcohol moiety.
The larger n-butyl group exerts significantly more steric hindrance around the electrophilic carbonyl carbon compared to the smaller methyl and ethyl groups. This hindrance impedes the approach of a nucleophile (e.g., a water molecule or hydroxide ion), thereby slowing the rate of hydrolysis.
Caption: Experimental workflow for the kinetic analysis of ester hydrolysis.
Procedure:
-
Preparation: Prepare stock solutions of each ester in ethanol and a standardized aqueous solution of NaOH. The final reaction concentrations should be pseudo-first-order, with [NaOH] >> [Ester].
-
Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for the cyclohexanecarboxylate anion, the product of hydrolysis.
-
Kinetic Run: a. Equilibrate the ester solution and the NaOH solution to the desired temperature (e.g., 25°C) in a water bath. b. Pipette the required volumes of the NaOH solution and co-solvent into a quartz cuvette. c. Initiate the reaction by adding a small volume of the ester stock solution, mix quickly, and immediately place the cuvette in the spectrophotometer. d. Monitor the increase in absorbance at λ_max over time.
-
Data Analysis: a. The reaction follows second-order kinetics. Under pseudo-first-order conditions, the natural log of the change in absorbance versus time can be plotted to find the pseudo-first-order rate constant (k'). b. The second-order rate constant (k₂) is then calculated using the equation: k₂ = k' / [NaOH]. c. Compare the k₂ values for the three esters. It is expected that k₂(Methyl) > k₂(Ethyl) > k₂(Butyl).
Conclusion and Strategic Recommendations
While methyl and ethyl cyclohexanecarboxylates are effective and highly reactive intermediates, this compound presents distinct advantages in situations demanding greater chemical stability and increased lipophilicity.
Key Advantages of this compound:
-
Enhanced Stability: Due to greater steric hindrance, it is significantly more resistant to both chemical and enzymatic hydrolysis, making it a superior robust protecting group.
-
Increased Lipophilicity: The longer butyl chain increases the molecule's nonpolar character, which can be leveraged to improve membrane permeability in prodrug design.
-
Controlled Reactivity: The slower reaction kinetics can be beneficial for controlled release mechanisms in drug delivery systems.
-
Higher Boiling Point: Its lower volatility is advantageous for high-temperature reaction conditions.
For researchers and drug development professionals, the choice between these esters should be a strategic one. For rapid transformations where lability is desired, methyl and ethyl esters remain the default choice. However, for multi-step syntheses requiring a resilient protecting group, or for the design of advanced drug delivery systems where stability and lipophilicity are paramount, this compound is an often-overlooked but powerful alternative.
References
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- Palkem India. "Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis." Palkem India, [Link]. Accessed January 8, 2026.
- Shenzhen Aihuawei Technology Co., Ltd. "[Chemical Knowledge]:Analysis of the similarities and differences between methyl ester and butyl ester: how to choose the most suitable ester compound?" Aihuawei, [Link]. Accessed January 8, 2026.
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A Comparative Guide to Confirming the Identity of Butyl Cyclohexanecarboxylate: Classical Derivatization vs. Modern Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of starting materials and products is a cornerstone of scientific rigor. Liquid esters like Butyl cyclohexanecarboxylate present a particular challenge, as simple physical measurements like boiling point can be insufficient to distinguish them from structural isomers or impurities. This guide provides an in-depth comparison of two robust approaches for confirming the identity of this compound: the classical, definitive method of chemical derivatization and the rapid, information-rich techniques of modern spectroscopy.
Compound Profile: this compound
Before comparing analytical methods, understanding the target compound is crucial. This compound is a clear, colorless liquid with a fruity odor.[1] Its basic properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₂ | [2][3] |
| Molecular Weight | 184.27 g/mol | [2][4] |
| Boiling Point | ~220.6 °C at 760 mmHg | [4] |
| Appearance | Colorless Liquid | [5] |
| CAS Number | 6553-81-7 | [2][3] |
A key analytical challenge arises from its isomers, such as sec-butyl cyclohexanecarboxylate and tert-butyl cyclohexanecarboxylate, which share the same molecular formula and weight, making simple mass analysis insufficient for definitive identification.[4]
Method 1: Identity Confirmation via Chemical Derivatization
Principle: The foundational logic of this classical technique is to convert the liquid analyte, which has a broad boiling point, into a new, solid compound (a derivative) with a sharp and characteristic melting point. For an ester, this is a robust two-step process: first, the ester is hydrolyzed to its constituent carboxylic acid and alcohol via saponification; second, the resulting carboxylic acid is converted into a stable, crystalline solid, such as an amide. The measured melting point of this purified derivative, when compared to the established literature value, serves as a powerful confirmation of the original ester's identity.
Workflow for Derivatization
Caption: Workflow for confirming ester identity via saponification and amide derivatization.
Experimental Protocol
Part A: Saponification of the Ester
-
Rationale: Saponification uses a strong base to hydrolyze the ester. The reaction is essentially irreversible because the final step, the deprotonation of the carboxylic acid by the alkoxide, is highly favorable.
-
In a 100 mL round-bottom flask, combine 2.0 g of the sample (this compound) with 25 mL of a 10% sodium hydroxide solution in 1:1 ethanol/water.
-
Add a boiling chip and fit the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux for 45-60 minutes. The reaction is complete when the oily ester layer disappears, forming a homogenous solution.
-
Cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract twice with 20 mL portions of diethyl ether to remove the butanol product and any unreacted ester. Discard the organic layers.
Part B: Isolation of Cyclohexanecarboxylic Acid
-
Rationale: The carboxylate salt is water-soluble. Acidification protonates it, causing the neutral carboxylic acid to precipitate or become extractable into an organic solvent.
-
Cool the aqueous solution from Part A in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (test with litmus or pH paper). Cyclohexanecarboxylic acid may precipitate as a white solid or oil.
-
Extract the mixture three times with 25 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the crude Cyclohexanecarboxylic acid.
Part C: Preparation of the Amide Derivative (Cyclohexanecarboxamide)
-
Rationale: Carboxylic acids are readily converted to amides, which are typically stable, crystalline solids with sharp melting points, making them ideal for identification.
-
In a fume hood, place ~0.5 g of the crude Cyclohexanecarboxylic acid from Part B into a small, dry flask. Add 1.0 mL of thionyl chloride (SOCl₂) and gently warm the mixture for 15 minutes. This converts the acid to the more reactive acid chloride.
-
Carefully and slowly pour the cooled reaction mixture into 5 mL of ice-cold concentrated ammonium hydroxide (NH₄OH).
-
Stir vigorously until the reaction is complete.
-
Collect the solid crude amide product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a minimal amount of hot water or ethanol/water to obtain pure, crystalline Cyclohexanecarboxamide.
Part D: Characterization
-
Thoroughly dry the purified crystals.
-
Determine the melting point of the crystals using a calibrated melting point apparatus.
-
Confirmation: A sharp melting point in the range of 186-188 °C confirms the intermediate was Cyclohexanecarboxylic acid, and therefore the original sample was a butyl ester of this acid.[2][4]
Method 2: Identity Confirmation via Modern Spectroscopic Analysis
Principle: This approach uses instrumentation to probe the molecular structure of the intact analyte. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy each provide a unique and complementary piece of structural evidence, creating a detailed molecular "fingerprint."
Workflow for Spectroscopic Analysis
Caption: Parallel workflow for confirming ester identity using spectroscopic methods.
Experimental Protocols and Data Interpretation
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Protocol: A dilute solution of the sample in a volatile solvent (e.g., ethyl acetate) is injected into the GC-MS system. The GC separates the compound from any volatile impurities, and the MS provides its mass and fragmentation pattern.
-
Expected Data:
-
Retention Time: A characteristic time for the compound to elute from the GC column under specific conditions.
-
Mass Spectrum: The mass spectrometer will ionize the molecule. For this compound, key expected ions include:
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: A small amount of the neat sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in the NMR spectrometer.
-
Expected ¹H NMR Data: The spectrum provides information on the chemical environment and connectivity of protons.
-
Distinct signals for the n-butyl group protons (~0.9-4.1 ppm).
-
A complex set of signals for the 11 protons of the cyclohexane ring (~1.2-2.3 ppm).[4]
-
The integration (area under the peaks) will correspond to the number of protons in each environment.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: A single drop of the neat liquid sample is placed directly onto the crystal of an ATR-FTIR spectrometer and the spectrum is acquired.
-
Expected Data: The spectrum shows absorptions corresponding to specific bond vibrations.
-
Strong, Sharp C=O Stretch: A prominent absorption band around ~1740 cm⁻¹ is definitive for the ester carbonyl group.[4]
-
C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
Comparative Analysis: Derivatization vs. Spectroscopy
| Metric | Confirmation by Derivatization | Confirmation by Spectroscopy (GC-MS, NMR, FTIR) |
| Principle | Convert liquid analyte to a solid with a known melting point. | Analyze the intact molecule to obtain a structural "fingerprint". |
| Sample Requirement | High (grams) | Low (milligrams to micrograms) |
| Time to Result | Long (several hours to days including purification) | Fast (minutes to a few hours) |
| Cost | Low equipment cost; moderate reagent/solvent cost. | High initial instrument cost; low per-sample cost. |
| Specificity | High. Distinguishes isomers if derivatives have different melting points. | Very High. NMR provides detailed isomer structure. GC can separate isomers. |
| Skill Level | Requires proficiency in wet chemistry techniques (reflux, extraction, recrystallization). | Requires proficiency in instrument operation and spectral interpretation. |
| Confirmation Confidence | High. A sharp, correct melting point is strong evidence. | Extremely High. The combination of mass, fragmentation, functional group data, and atomic connectivity provides unambiguous identification. |
| Waste Generation | High (solvents, reagents) | Low |
Conclusion: Synthesizing Classical and Modern Approaches
As a Senior Application Scientist, my recommendation hinges on the specific laboratory context.
The derivatization method remains a powerful and valid tool, especially in academic settings or labs without access to advanced instrumentation. It is a self-validating system; the ability to form a pure, crystalline solid with a sharp, literature-matched melting point provides exceptionally strong proof of identity. It reinforces fundamental chemical principles and offers a definitive answer with minimal capital investment.
However, in a modern research, development, or quality control environment, the spectroscopic approach is unequivocally superior. The combination of GC-MS, NMR, and FTIR provides a faster, more comprehensive, and non-destructive (for NMR and FTIR) analysis. This multi-technique "fingerprint" not only confirms the identity of this compound with near-absolute certainty but can also simultaneously identify and quantify impurities. While the initial investment is significant, the speed, depth of information, and low sample consumption make it the industry standard for ensuring scientific integrity and accelerating development timelines.
References
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- Chemsrc. (2025). Cyclohexanecarboxamide | CAS#:1122-56-1.
- Good Scents Company. (n.d.). This compound.
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- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from Master Organic Chemistry. URL: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Butyl Cyclohexanecarboxylate Quantification
This guide provides an in-depth comparison and procedural framework for the cross-validation of analytical methods tailored for Butyl cyclohexanecarboxylate. As a compound of interest in various industrial applications, from fragrances to specialty chemicals, ensuring the consistency and reliability of its quantification across different analytical techniques is paramount. This document is intended for researchers, analytical scientists, and quality control professionals in drug development and chemical manufacturing who require robust and interchangeable analytical procedures.
We will explore the theoretical underpinnings of method cross-validation as prescribed by regulatory bodies, compare two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and provide detailed, self-validating protocols with illustrative data to guide practical implementation.
The Imperative for Method Cross-Validation
In the lifecycle of a product, it is common for analytical testing to be performed in different laboratories or for methods to be updated. Cross-validation is the formal process of demonstrating that two distinct analytical procedures are equivalent and suitable for the same intended purpose.[1][2] The core objective, as outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, is to ensure that the methods provide comparable results, which is critical when, for example, transferring a method from a research and development lab to a quality control environment or when comparing data across different clinical studies.[1][3][4]
The necessity for cross-validation arises in several scenarios:
-
Method Transfer: When an analytical method is transferred between two laboratories.
-
Method Comparison: When data from two different methods (e.g., GC-MS and HPLC) need to be compared or used interchangeably.[2][5]
-
Lifecycle Management: When a validated method is significantly modified or updated.[6]
This guide focuses on the second scenario: establishing equivalency between a high-sensitivity GC-MS method and a versatile HPLC-UV method for the quantification of this compound.
Overview of Primary Analytical Techniques
This compound (C₁₁H₂₀O₂) is a moderately volatile ester, making it amenable to analysis by both gas and liquid chromatography.[7][8][9] The choice between methods often depends on the sample matrix, required sensitivity, available instrumentation, and desired throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful hyphenated technique ideal for volatile and semi-volatile compounds.[10][11] The gas chromatograph provides excellent separation of components in a mixture, while the mass spectrometer offers definitive identification based on mass-to-charge ratio and fragmentation patterns, yielding high specificity and sensitivity.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of analytical chemistry, suitable for a vast range of compounds.[14] For this compound, which lacks a strong UV chromophore, detection can be challenging. Analysis typically requires UV detection at a low wavelength (e.g., 210 nm), which may suffer from lower sensitivity and interference from co-eluting matrix components.[15][16] Coupling HPLC with a mass spectrometer (LC-MS) would enhance specificity but adds complexity and cost. For this guide, we will consider a standard HPLC-UV system to represent a widely accessible alternative.
The Cross-Validation Workflow
Before comparing two methods, each must be independently validated to demonstrate its fitness for purpose. The cross-validation process then directly compares the performance of these validated methods using the same set of samples.
Caption: Workflow for analytical method cross-validation.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests and quality controls to ensure data integrity.
Protocol 1: GC-MS Method for this compound
This method is optimized for high sensitivity and specificity.
Instrumentation and Materials:
-
GC-MS System: A standard system with a capillary column and electron ionization (EI) source.[11]
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[17]
-
Reagents: HPLC-grade solvent (e.g., Dichloromethane), certified reference standard of this compound.
-
Internal Standard (IS): Methyl Benzoate or other suitable non-interfering compound.
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in dichloromethane. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution. Prepare Quality Control (QC) samples at three concentrations (e.g., 3 µg/mL (Low), 40 µg/mL (Mid), 80 µg/mL (High)). Add a fixed concentration of Internal Standard to all standards and QCs.
-
Sample Preparation: Dilute the test sample with dichloromethane to fall within the calibration range. Add the Internal Standard.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[17]
-
Oven Program: Initial 70 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[17]
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, EI at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z 129, 184) and Scan mode (m/z 40-400) for peak identity confirmation.
-
-
Data Analysis: Integrate the peak areas for the analyte and the IS. Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration. Determine the concentration of QCs and samples from the regression equation.
Protocol 2: HPLC-UV Method for this compound
This method is designed as a robust alternative for routine QC analysis.
Instrumentation and Materials:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[15]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[15]
-
Reagents: HPLC-grade acetonitrile and water.
-
Standard: Certified reference standard of this compound.
Step-by-Step Procedure:
-
Standard Preparation: Prepare stock, calibration standards, and QC samples as described in the GC-MS protocol, using the mobile phase as the diluent.
-
Sample Preparation: Dilute the test sample with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.[16]
-
HPLC Conditions:
-
Data Analysis: Integrate the peak area of the analyte. Generate a calibration curve by plotting peak area against concentration. Determine the concentration of QCs and samples from the regression equation.
Comparative Data Analysis
For cross-validation, the same set of QC samples (n=6 for each level) were analyzed using both the validated GC-MS and HPLC-UV methods. The results are compared based on accuracy and precision. The acceptance criteria are typically that the mean accuracy of the results from the "new" or "transferred" method should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[5]
Table 1: Cross-Validation Results for this compound (Illustrative Data)
| QC Level | Nominal Conc. (µg/mL) | Method | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3.0 | GC-MS | 3.05 | 101.7% | 3.5% |
| HPLC-UV | 3.15 | 105.0% | 6.8% | ||
| % Difference | -3.2% | ||||
| Mid QC | 40.0 | GC-MS | 40.8 | 102.0% | 2.1% |
| HPLC-UV | 39.5 | 98.8% | 4.2% | ||
| % Difference | +3.3% | ||||
| High QC | 80.0 | GC-MS | 79.4 | 99.3% | 1.8% |
| HPLC-UV | 81.1 | 101.4% | 3.1% | ||
| % Difference | -2.1% |
Interpretation of Results: The illustrative data in Table 1 shows strong concordance between the two methods. The percent difference in mean accuracy at all levels is well within the typical acceptance limit of ±15%. Both methods demonstrate acceptable precision. Based on this data, the HPLC-UV method can be considered a valid alternative to the GC-MS method for the routine quantification of this compound within this concentration range.
Performance Characteristics Comparison
The choice between these validated and cross-validated methods depends on the specific analytical need.
Table 2: Comparison of Method Performance Characteristics
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Causality and Rationale |
| Specificity | Very High | Moderate | GC-MS provides mass fragmentation data, offering definitive identification and resolving co-eluting peaks. HPLC-UV relies solely on retention time, which is less specific. |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | Low (µg/mL) | The analyte's volatility is well-suited for GC. The lack of a strong chromophore limits sensitivity in UV detection. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods can achieve excellent linearity, but the wider dynamic range of MS detection often provides a slight advantage. |
| Precision (%CV) | < 5% | < 10% | The automated nature of both systems leads to high precision. GC-MS may show slightly better precision due to higher signal-to-noise at low concentrations. |
| Robustness | High | High | Both are well-established, robust techniques. HPLC robustness can be more sensitive to mobile phase composition and column aging. |
| Throughput | Moderate (longer run times) | High (shorter run times) | Isocratic HPLC methods are typically faster than the temperature-programmed runs required for GC to achieve adequate separation. |
Conclusion and Recommendations
This guide has demonstrated the process of cross-validating two distinct analytical methods for this compound, grounded in the principles of regulatory guidelines.[3][4][18] Both the GC-MS and HPLC-UV methods, once independently validated, can provide equivalent and reliable quantitative data, as shown through our comparative analysis.
Recommendations for Method Selection:
-
For research, development, and impurity profiling , where high specificity and sensitivity are critical, the GC-MS method is superior . Its ability to identify unknown peaks and quantify trace levels is indispensable.
-
For routine quality control (QC) and release testing of bulk material, where the primary analyte is at high concentration and throughput is a key consideration, the HPLC-UV method is a highly suitable and cost-effective alternative .
Ultimately, the successful cross-validation of these methods provides valuable flexibility, allowing an organization to leverage different instrumentation, transfer methods between sites, and maintain data continuity throughout a product's lifecycle with confidence.
References
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A Comparative Guide to Assessing the Stereochemistry of Butyl Cyclohexanecarboxylate Derivatives
<Senior Application Scientist
Introduction
In the landscape of pharmaceutical development and materials science, the cyclohexane scaffold is a cornerstone, prized for its conformational rigidity and synthetic versatility. Butyl cyclohexanecarboxylate derivatives, in particular, serve as crucial intermediates and pharmacologically active molecules whose biological effects are intrinsically linked to their three-dimensional structure.[1][2] The precise arrangement of substituents on the cyclohexane ring—its stereochemistry—can dramatically influence a molecule's potency, toxicity, and pharmacokinetic profile.[3] Consequently, the rigorous assessment of both relative (cis/trans) and absolute (R/S) configuration is not merely an academic exercise but a critical step in ensuring the safety and efficacy of new chemical entities.
This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the stereochemistry of this compound derivatives. We will delve into the underlying principles, practical workflows, and comparative advantages of each method, offering field-proven insights to help researchers select the most appropriate strategy for their specific analytical challenge.
The Stereochemical Landscape: Beyond the Flat Page
Cyclohexane derivatives exist predominantly in a chair conformation to minimize angular and torsional strain.[4] For a disubstituted cyclohexane, such as a generic butyl 2-substituted-cyclohexanecarboxylate, this gives rise to geometric isomers, termed cis and trans. In the cis isomer, both substituents are on the same face of the ring (both "up" or both "down"), whereas in the trans isomer, they are on opposite faces.[5][6][7] Each of these diastereomers can, if the substitution pattern allows, exist as a pair of non-superimposable mirror images, or enantiomers. The accurate characterization of these distinct stereoisomers is the central goal of the techniques discussed below.
Core Analytical Techniques: A Comparative Overview
The choice of analytical method depends heavily on the information required (relative vs. absolute configuration), sample availability, and the stage of research. Here, we compare the most powerful and widely used techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone of structural elucidation, offering unparalleled insight into the relative configuration of cyclohexane derivatives.
Principle of Operation: The key to differentiating cis and trans isomers lies in the analysis of proton (¹H) NMR coupling constants (J-values) and chemical shifts. The magnitude of the coupling between two adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[8]
-
Axial-Axial (J_ax,ax): Protons in a 1,2-trans-diaxial arrangement have a dihedral angle of ~180°, resulting in a large coupling constant (typically 10-14 Hz).[8]
-
Axial-Equatorial (J_ax,eq) & Equatorial-Equatorial (J_eq,eq): These arrangements have smaller dihedral angles (~60°), leading to smaller coupling constants (typically 2-5 Hz).[8]
By analyzing the splitting patterns of the protons adjacent to the stereocenters, one can deduce their relative orientation. For instance, a large doublet of doublets for a proton at C1 would strongly suggest it has an axial neighbor at C2, indicative of a trans relationship if both substituents are bulky and prefer equatorial positions.
Determining Enantiomeric Purity with Chiral Shift Reagents (CSRs): Standard NMR cannot distinguish between enantiomers. However, the addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃, creates diastereomeric complexes in solution.[9][10][11] These complexes have distinct magnetic environments, causing the NMR signals of the two enantiomers to separate, allowing for the direct quantification of enantiomeric excess (ee).[12][13]
Trustworthiness & Causality: The reliability of NMR for relative configuration is grounded in the well-established Karplus relationship.[14] The choice of solvent is critical; non-coordinating solvents like CDCl₃ are preferred to minimize intermolecular interactions that could alter conformational equilibria. For CSR studies, the reagent must be of high optical purity, and a titration is necessary to achieve optimal signal separation without excessive line broadening.[9]
Chiral Chromatography (HPLC & GC)
Chiral chromatography is the workhorse for separating and quantifying enantiomers, making it indispensable for both analytical and preparative-scale applications.[15][16][17]
Principle of Operation: This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte.[18] This differential interaction leads to different retention times, resulting in the separation of the enantiomers into distinct peaks.[19] The most common CSPs for compounds like this compound derivatives are based on derivatized polysaccharides (e.g., cellulose or amylose).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most versatile and widely used method. Polysaccharide-based columns offer broad applicability, and the separation can be fine-tuned by adjusting the mobile phase composition (e.g., the ratio of hexane to alcohol).[20]
-
Gas Chromatography (GC): For volatile derivatives, GC with a chiral column, often based on cyclodextrins, provides excellent resolution and sensitivity.[15][21][22][23] Derivatization may sometimes be employed to enhance volatility and improve peak shape.[21]
Trustworthiness & Causality: The key to a robust chiral separation is the selection of the CSP. The choice is largely empirical but guided by the analyte's functional groups. For esters like this compound, CSPs capable of hydrogen bonding and dipole-dipole interactions are often successful. Method validation is crucial and involves running a racemic standard to confirm peak identity and resolution.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization.[24][25]
Principle of Operation: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[26][27] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers.[3][24][27] A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[3]
Trustworthiness & Causality: The accuracy of VCD is highly dependent on the quality of the quantum chemical calculations.[3][24] It is essential to perform a thorough conformational search to identify all low-energy conformers of the molecule, as the final calculated spectrum is a population-weighted average. The choice of solvent and concentration must also be carefully considered and matched in both experiment and calculation to ensure a reliable comparison.[3][27]
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the "gold standard" for stereochemical determination, providing an unambiguous 3D structure of a molecule.[28][29]
Principle of Operation: This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. For determining absolute configuration, the analysis relies on the phenomenon of anomalous dispersion.[30]
Trustworthiness & Causality: While providing definitive results, the primary limitation of X-ray crystallography is its absolute requirement for a suitable single crystal, which can be difficult or impossible to obtain, especially for oils or amorphous solids.[3][29] The success of the method is entirely dependent on the crystallization process.[29]
Comparative Analysis & Data Summary
To facilitate method selection, the following table summarizes the key attributes of each technique.
| Technique | Information Obtained | Sample Requirement | Throughput | Key Advantage | Primary Limitation |
| ¹H NMR | Relative Configuration (cis/trans) | ~1-5 mg, soluble | High | Detailed structural info, non-destructive | Cannot distinguish enantiomers directly |
| NMR with CSRs | Enantiomeric Excess (ee) | ~5-10 mg, soluble | Medium | Quantitative ee, non-destructive | Line broadening, reagent cost |
| Chiral HPLC | Enantiomeric Excess (ee), Purity | <1 mg, soluble | High | High accuracy, preparative capability | Requires method development |
| Chiral GC | Enantiomeric Excess (ee), Purity | <1 mg, volatile | High | High resolution for volatile compounds | Limited to thermally stable analytes |
| VCD | Absolute Configuration | ~5-20 mg, soluble | Low | No crystallization needed | Requires complex computation |
| X-ray Crystallography | Absolute & Relative Configuration | Single crystal | Very Low | Unambiguous 3D structure[29] | Crystal growth can be a major bottleneck[29] |
Experimental Protocols & Workflows
Workflow for Stereochemical Assessment
The logical process for assessing the stereochemistry of a novel this compound derivative typically follows a structured path, as illustrated below.
Caption: A typical workflow for the complete stereochemical elucidation of a new derivative.
Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC) with the racemic standard.
-
Sample Preparation: Dissolve the racemic standard and the sample of unknown ee in the mobile phase to a concentration of approximately 1 mg/mL.[20]
-
Initial Mobile Phase: Start with a mobile phase of 90:10 n-Hexane/Isopropanol.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 220 nm).
-
Injection Volume: 10 µL
-
-
Method Optimization: If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., Isopropanol or Ethanol) and consider adding a small amount of an additive like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds.
-
Quantification: Once baseline resolution is achieved with the racemic standard, inject the test sample. Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
Decision-Making Guide for Method Selection
The choice of technique is dictated by the analytical question at hand. The following diagram provides a logic tree to guide this decision.
Caption: A decision tree to guide the selection of the appropriate analytical technique.
Conclusion
The stereochemical assessment of this compound derivatives is a multifaceted task that requires a strategic application of various powerful analytical techniques. While NMR spectroscopy remains the primary tool for determining relative stereochemistry, chiral chromatography is the undisputed standard for quantifying enantiomeric purity. For the unambiguous assignment of absolute configuration, X-ray crystallography offers a definitive answer, provided a suitable crystal can be obtained. In its absence, Vibrational Circular Dichroism has emerged as a robust and reliable alternative for molecules in solution.[31] By understanding the principles, strengths, and limitations of each method, researchers can design an efficient and effective analytical workflow, ensuring the stereochemical integrity of their compounds and advancing their research with confidence.
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- A Comparative Guide to the Stereoselective Synthesis of Tert-Butyl Cyclohexanecarboxylate Deriv
- X‐Ray Crystallography for Stereochemical Elucidation.
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- NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.
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- Tert-butyl cyclohexanecarboxyl
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A Comparative Guide to HPLC Method Validation for Butyl Cyclohexanecarboxylate Purity
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Butyl cyclohexanecarboxylate. As a critical intermediate and specialty chemical, ensuring the purity of this compound is paramount for its intended applications, ranging from fragrance formulations to pharmaceutical synthesis.
This document is structured to provide researchers, scientists, and drug development professionals with a detailed, side-by-side evaluation of two plausible HPLC approaches. The comparison is grounded in the rigorous validation standards set forth by the International Council for Harmonisation (ICH)[1][2][3][4][5][6], the United States Pharmacopeia (USP)[7][8][9][10][11], and the U.S. Food and Drug Administration (FDA)[1][12][13][14]. Every step of the validation process is explained, providing a clear rationale for the experimental choices and a robust framework for assessing method suitability.
The Analyte: this compound
This compound (C11H20O2, MW: 184.28 g/mol ) is an ester characterized by its fruity, green odor profile.[15] Its structure consists of a cyclohexane ring attached to a carboxylate group, which is esterified with a butyl group.[16][17][18][19] The purity of this compound can be compromised by the presence of starting materials (cyclohexanecarboxylic acid and butanol), by-products of synthesis, and degradation products.
The Imperative of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14][20] For purity analysis, this means the method must be able to accurately and reliably quantify the main compound while separating it from all potential impurities. The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, starting from development through validation and ongoing use.[2]
Comparative HPLC Methodologies
We will evaluate two reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. RP-HPLC is the technique of choice due to the non-polar nature of the analyte.[21][22]
-
Method A: Isocratic Elution with a Standard C18 Column. This represents a common, straightforward approach often used for routine quality control.
-
Method B: Gradient Elution with a Phenyl-Hexyl Column. This alternative method explores the use of a different stationary phase chemistry and a gradient elution to potentially achieve better resolution of closely eluting impurities.
Table 1: Chromatographic Conditions
| Parameter | Method A: Isocratic C18 | Method B: Gradient Phenyl-Hexyl |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector | Agilent 1290 Infinity II or equivalent with Diode Array Detector (DAD) |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) | A: Water; B: Acetonitrile |
| Elution Mode | Isocratic | Gradient: 0-5 min (70% B), 5-12 min (70-95% B), 12-15 min (95% B), 15-15.1 min (95-70% B), 15.1-20 min (70% B) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 210 nm | DAD at 210 nm (with peak purity analysis) |
| Injection Vol. | 10 µL | 5 µL |
| Run Time | 10 minutes | 20 minutes |
The Validation Gauntlet: A Head-to-Head Comparison
The following sections detail the validation of both methods in accordance with ICH Q2(R2) guidelines.[1][5][6]
Experimental Workflow for HPLC Method Validation
Caption: A logical workflow for the validation of an HPLC analytical method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][12]
-
Protocol:
-
A solution of this compound reference standard (100 µg/mL) was prepared.
-
A placebo solution (containing potential process impurities like cyclohexanecarboxylic acid and butanol) was prepared.
-
The reference standard was spiked with the placebo solution.
-
Forced degradation studies were performed on the reference standard by exposing it to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), and thermal (80°C) stress conditions.
-
All solutions were injected into both HPLC systems. For Method B, peak purity was assessed using the DAD.
-
-
Results & Comparison:
Observation Method A (Isocratic C18) Method B (Gradient Phenyl-Hexyl) Interference from Placebo No interfering peaks at the retention time of the main peak. No interfering peaks at the retention time of the main peak. Resolution from Degradants Adequate resolution (Rs > 2.0) from major degradation peaks. One minor degradant co-eluted with the main peak under basic stress. Excellent resolution (Rs > 3.5) from all degradation peaks. The phenyl-hexyl stationary phase provided alternative selectivity for polar degradants. Peak Purity (Method B) N/A Peak purity index > 0.999 for the this compound peak in all stressed samples, indicating no co-eluting impurities.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][20] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Protocol:
-
A stock solution of this compound (1 mg/mL) was prepared.
-
A series of at least five concentrations ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL) were prepared by serial dilution.
-
Each concentration was injected in triplicate.
-
A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope were determined.
-
-
Results & Comparison:
Parameter Method A (Isocratic C18) Method B (Gradient Phenyl-Hexyl) Acceptance Criteria Range 50 - 150 µg/mL 50 - 150 µg/mL 80-120% of test concentration[23] Correlation Coefficient (r²) 0.9992 0.9998 ≥ 0.999 Y-intercept (% of response at 100% level) 1.8% 0.7% Not significantly different from zero
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[3][20] It is often determined by spike recovery studies.
-
Protocol:
-
A known quantity of a placebo (containing potential impurities) was spiked with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Nine determinations were made (three replicates at each of the three concentration levels).
-
The percentage recovery was calculated for each replicate.
-
-
Results & Comparison:
Concentration Level Method A (Mean % Recovery ± RSD) Method B (Mean % Recovery ± RSD) Acceptance Criteria 80% 99.2% ± 0.8% 100.3% ± 0.5% 98.0 - 102.0% Recovery 100% 100.5% ± 0.6% 100.1% ± 0.4% RSD ≤ 2.0% 120% 101.1% ± 0.7% 99.8% ± 0.6%
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[20]
-
Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration standard were made on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument (if available).
-
-
Results & Comparison:
Precision Level Method A (% RSD) Method B (% RSD) Acceptance Criteria Repeatability 0.45% 0.28% RSD ≤ 1.0% Intermediate Precision 0.82% 0.55% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.
-
A series of dilute solutions of the reference standard were injected to determine the concentrations that yielded these S/N ratios.
-
-
Results & Comparison:
Parameter Method A Method B Acceptance Criteria LOD 0.05 µg/mL 0.02 µg/mL S/N ≥ 3 LOQ 0.15 µg/mL 0.07 µg/mL S/N ≥ 10 Precision at LOQ (%RSD) 6.8% 4.2% RSD ≤ 10%
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
-
Protocol:
-
Small, deliberate changes were made to the chromatographic conditions.
-
The effect on system suitability parameters (e.g., retention time, tailing factor, resolution) was observed.
-
Parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
-
Results & Comparison:
Varied Parameter Method A (Observed Effect) Method B (Observed Effect) Flow Rate Significant shift in retention time. System suitability met. Minor shift in retention time. System suitability met. Column Temperature Minor shift in retention time. System suitability met. Negligible effect. System suitability met. Mobile Phase Composition Significant shift in retention time and resolution. Minor effect on retention time and resolution due to gradient nature.
Summary of Validation Data and Method Comparison
Table 2: Overall Performance Comparison
| Validation Parameter | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) | Recommendation |
| Specificity | Good | Excellent | Method B is superior for stability-indicating assays. |
| Linearity (r²) | 0.9992 | 0.9998 | Both are excellent. |
| Accuracy (% Recovery) | 99.2 - 101.1% | 99.8 - 100.3% | Both are excellent. |
| Precision (%RSD) | < 1.0% | < 0.6% | Method B is more precise. |
| Sensitivity (LOQ) | 0.15 µg/mL | 0.07 µg/mL | Method B is more sensitive. |
| Robustness | Good | Excellent | Method B is more robust. |
| Run Time | 10 min | 20 min | Method A is faster. |
Interrelationship of HPLC Validation Parameters
Caption: The interrelationship of key HPLC validation parameters.
Final Recommendation
Both validated HPLC methods are suitable for the purity analysis of this compound, meeting all predefined acceptance criteria based on ICH guidelines.[3][5]
Method A (Isocratic C18) is a reliable and rapid method, making it an excellent choice for routine quality control testing where the impurity profile is well-established and speed is a priority.
Method B (Gradient Phenyl-Hexyl) demonstrates superior performance across several key validation parameters, including specificity, precision, sensitivity, and robustness. Its ability to separate all potential impurities and degradation products makes it the recommended method for:
-
Stability-indicating assays.
-
Analysis of unknown batches or samples from new synthetic routes.
-
Final product release testing where a comprehensive purity profile is required.
The initial investment in developing a more complex gradient method like Method B is justified by its enhanced performance and greater reliability, aligning with the modern, lifecycle-based approach to analytical procedure validation.[2]
References
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- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. propharmagroup.com. [Link]
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- Are You Sure You Understand USP <621>? | LCGC International.
- Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography | Energy & Fuels - ACS Public
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"comparison of reaction rates for the formation of different cyclohexanecarboxylate esters"
A Comparative Guide to Reaction Rates in the Formation of Cyclohexanecarboxylate Esters
Introduction
Cyclohexanecarboxylate esters are a significant class of compounds, serving as key intermediates in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. The cyclohexane moiety, with its distinct conformational properties, imparts unique characteristics to these molecules, making their efficient synthesis a topic of considerable interest for researchers and process chemists. The most common route to these esters is the Fischer-Speier esterification, an acid-catalyzed reaction between cyclohexanecarboxylic acid and an alcohol.[1]
This guide provides an in-depth comparison of the reaction rates for the formation of various cyclohexanecarboxylate esters, focusing on the structural impact of the alcohol component. We will delve into the mechanistic principles governing these reactions, present comparative data, and provide detailed experimental protocols to offer a comprehensive resource for professionals in chemical research and drug development.
Core Principles: Factors Governing Esterification Rates
The rate of Fischer esterification is not uniform across all alcohols. It is governed by a combination of electronic and, most significantly, steric factors. The reaction proceeds via a tetrahedral intermediate, and any factor that hinders the formation or stabilization of this intermediate will decrease the reaction rate.[2]
-
Steric Hindrance: This is the most dominant factor when comparing the esterification of primary, secondary, and tertiary alcohols.[3][4] The nucleophilic attack of the alcohol on the protonated carbonyl carbon of cyclohexanecarboxylic acid is the rate-determining step. Bulky alkyl groups on the alcohol sterically encumber this approach, increasing the activation energy of the reaction and thus slowing it down.[5] The general order of reactivity for alcohols in Fischer esterification is: Primary > Secondary > Tertiary .[6]
-
Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are essential catalysts. They protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
-
Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate by providing the necessary activation energy.[8] Reactions are typically run at the reflux temperature of the alcohol used.[9]
-
Equilibrium Considerations: Fischer esterification is a reversible process.[1] To achieve high yields, the equilibrium must be shifted towards the product side. This is commonly achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[1][10]
Comparative Analysis of Reaction Rates
The choice of alcohol has a profound impact on the reaction kinetics and practical feasibility of synthesizing cyclohexanecarboxylate esters. While precise rate constants can vary with specific conditions, a qualitative and quantitative comparison highlights the dramatic effect of steric bulk.
Methyl and ethyl esters are generally more reactive in reactions where a nucleophile approaches the carbonyl carbon due to the smaller size of the methyl and ethyl groups, which results in less steric hindrance.[11]
| Ester Product | Alcohol | Alcohol Type | Relative Reaction Rate | Typical Conditions & Yield | Key Considerations |
| Methyl Cyclohexanecarboxylate | Methanol | Primary | Very Fast | Reflux with H₂SO₄ catalyst for 2-4 hours.[9] Yields typically 79-81%. | Methanol is highly reactive and its low boiling point allows for gentle reflux conditions. |
| Ethyl Cyclohexanecarboxylate | Ethanol | Primary | Fast | Reflux with H₂SO₄ catalyst for ~7 hours.[12] High yields (up to 98% with sufficient catalyst) are achievable.[12] | Slightly slower than methanol due to the larger ethyl group, but still highly efficient.[11] |
| Isopropyl Cyclohexanecarboxylate | Isopropanol | Secondary | Moderate | Requires longer reaction times or more forcing conditions compared to primary alcohols. | The secondary nature of the alcohol introduces significant steric hindrance, slowing the nucleophilic attack. |
| tert-Butyl Cyclohexanecarboxylate | tert-Butanol | Tertiary | Very Slow / Impractical | Direct Fischer esterification is generally not feasible due to extreme steric hindrance and the propensity for the tertiary alcohol to undergo elimination (dehydration to isobutylene) under strong acid and heat.[1] Alternative synthesis routes are required.[13] | The bulky tert-butyl group effectively blocks the approach to the carbonyl carbon.[4] |
Mechanistic Deep Dive: The Fischer-Speier Esterification
The reaction proceeds through a series of equilibrium steps involving nucleophilic acyl substitution. Understanding this mechanism is crucial for optimizing reaction conditions.
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanecarboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair on the alcohol's oxygen atom attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester, yielding the final cyclohexanecarboxylate ester product.
Caption: The reversible mechanism of acid-catalyzed Fischer esterification.
Experimental Protocols
The following protocols provide a framework for both the synthesis of cyclohexanecarboxylate esters and the subsequent analysis of reaction kinetics.
Protocol 1: Synthesis of Methyl Cyclohexanecarboxylate
This protocol describes a standard laboratory procedure for synthesizing the methyl ester, which can be adapted for other primary alcohols like ethanol.[9]
Materials:
-
Cyclohexanecarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanecarboxylic acid (e.g., 0.1 mol) in an excess of anhydrous methanol (e.g., 10 equivalents, ~40 mL).
-
Catalyst Addition: While stirring in an ice bath, carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents, ~1-2 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain reflux for 2-4 hours.[9] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure methyl cyclohexanecarboxylate.
Protocol 2: Kinetic Analysis by Titration
This protocol allows for the determination of the reaction rate by measuring the disappearance of the carboxylic acid over time.
Procedure:
-
Reaction Setup: Prepare the reaction mixture as described in Protocol 1, but in a vessel that allows for easy withdrawal of aliquots (e.g., a three-necked flask). Place the vessel in a constant temperature water bath.
-
Sampling: At regular time intervals (e.g., every 15-30 minutes), withdraw a precise aliquot (e.g., 2.0 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing 20 mL of ice-cold distilled water. This stops the esterification process.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until a persistent pink color is observed. Record the volume of NaOH used.
-
Data Analysis: The concentration of unreacted cyclohexanecarboxylic acid at each time point is proportional to the volume of NaOH titrant. A plot of the natural logarithm of the carboxylic acid concentration versus time will yield a straight line for a pseudo-first-order reaction, with the slope being the negative of the rate constant (-k).
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A Comparative Guide to the Synthesis of Butyl Cyclohexanecarboxylate: Fischer Esterification vs. Acyl Chloride Pathway
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chemical entities is paramount. Butyl cyclohexanecarboxylate, a valuable ester moiety, finds application as a fragrance component, a solvent, and a key intermediate in the synthesis of more complex molecules. This guide provides an in-depth, objective comparison of two classical and widely employed synthetic routes to this compound: the direct Fischer Esterification and the two-step synthesis via an acyl chloride intermediate. This analysis is grounded in established chemical principles and supported by representative experimental data to inform the strategic selection of a synthetic route based on laboratory-specific constraints and objectives.
Introduction to the Synthetic Pathways
The synthesis of this compound from cyclohexanecarboxylic acid and n-butanol can be approached through fundamentally different strategies, each with its own set of advantages and disadvantages. The choice between these routes often hinges on a trade-off between reaction efficiency, atom economy, cost of reagents, and the sensitivity of the starting materials to the reaction conditions.
-
Route 1: Fischer-Speier Esterification. This is a direct, one-pot, acid-catalyzed condensation of cyclohexanecarboxylic acid and n-butanol. It is a classic example of a reversible nucleophilic acyl substitution.[1][2]
-
Route 2: Synthesis via Cyclohexanecarbonyl Chloride. This two-step approach involves the initial conversion of cyclohexanecarboxylic acid to its more reactive acyl chloride derivative, which is subsequently reacted with n-butanol to yield the final ester product.[3][4]
Comparative Analysis of Synthetic Routes
| Feature | Fischer Esterification | Synthesis via Acyl Chloride |
| Reaction Steps | One-pot reaction | Two distinct steps |
| Reaction Rate | Slow and requires heating (reflux) for an extended period.[5] | The second step is rapid and often occurs at room temperature.[5] |
| Reversibility | Reversible, requiring strategies to drive the reaction to completion.[6][7] | The final step is essentially irreversible.[3] |
| Typical Yields | Moderate to high (typically 65-97%, highly dependent on conditions).[6] | Generally high to quantitative for the second step.[8] |
| Byproducts | Water | Hydrogen Chloride (HCl) gas.[8] |
| Catalyst/Reagent | Strong acid catalyst (e.g., H₂SO₄, p-TsOH).[9] | Chlorinating agent (e.g., SOCl₂, (COCl)₂) for the first step.[4] |
| Safety Concerns | Use of strong, corrosive acids. | Use of hazardous chlorinating agents and evolution of corrosive HCl gas.[3] |
| Cost | Generally lower cost due to cheaper reagents. | Higher cost associated with chlorinating agents.[8] |
| Substrate Scope | Less suitable for acid-sensitive substrates.[10] | Broader scope, but the initial step may not be suitable for all substrates. |
Route 1: Fischer-Speier Esterification
The Fischer esterification is a cornerstone of organic synthesis, valued for its simplicity and use of readily available materials.[7] The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[5]
Mechanistic Rationale
The mechanism proceeds through several equilibrium steps.[6] Initially, the acid catalyst protonates the carbonyl oxygen of the cyclohexanecarboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[11] This activation facilitates the nucleophilic attack by n-butanol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, a good leaving group, yields the protonated ester. Deprotonation then regenerates the acid catalyst and provides the final this compound product.[11]
To favor the formation of the ester, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of one of the reactants (usually the less expensive alcohol) or by removing the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[7][9]
Caption: Workflow for Fischer Esterification of this compound.
Route 2: Synthesis via Cyclohexanecarbonyl Chloride
This two-step pathway circumvents the equilibrium limitations of the Fischer esterification by first activating the carboxylic acid.[3]
Mechanistic Rationale
Step 1: Formation of Cyclohexanecarbonyl Chloride Cyclohexanecarboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] The hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating nucleophilic attack by the chloride ion to form the highly reactive acyl chloride.[3]
Step 2: Esterification The purified cyclohexanecarbonyl chloride is then reacted with n-butanol. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic oxygen of the alcohol.[11] This reaction is rapid and irreversible, driven by the formation of a stable chloride leaving group and the subsequent deprotonation of the oxonium intermediate, often by a mild base like pyridine or simply by another molecule of the alcohol, to yield the ester and hydrogen chloride gas.[8]
Caption: Two-step synthesis of this compound via an acyl chloride intermediate.
Detailed Experimental Protocols
Protocol 1: Fischer Esterification of this compound
Materials:
-
Cyclohexanecarboxylic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid and an excess of n-butanol (typically 3-5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the stirred mixture.[6]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
After completion, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to obtain pure this compound.
Protocol 2: Synthesis of this compound via Acyl Chloride
Step 1: Synthesis of Cyclohexanecarbonyl Chloride
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous conditions
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet to a trap for acidic gases.
-
Add cyclohexanecarboxylic acid to the flask.
-
Slowly add an excess of thionyl chloride (typically 2 equivalents) to the carboxylic acid.
-
Gently heat the mixture to reflux for 1 hour, or until the evolution of HCl and SO₂ gases ceases.
-
The excess thionyl chloride can be removed by distillation to yield the crude cyclohexanecarbonyl chloride, which can be purified by vacuum distillation.
Step 2: Esterification of Cyclohexanecarbonyl Chloride
Materials:
-
Cyclohexanecarbonyl chloride
-
n-Butanol
-
Pyridine (optional, as a proton scavenger)
-
Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
Dissolve cyclohexanecarbonyl chloride in an anhydrous organic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add n-butanol (1 equivalent) to the stirred solution. If using, pyridine (1 equivalent) can be added to neutralize the HCl produced.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with dilute HCl (if pyridine was used), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation.
Conclusion
The choice between Fischer esterification and the acyl chloride route for the synthesis of this compound is a classic example of balancing synthetic efficiency with practical considerations.
-
Fischer Esterification is an excellent choice for large-scale, cost-effective synthesis where the starting materials are not acid-sensitive and moderate yields are acceptable. Its one-pot nature simplifies the procedure, although the workup to remove the acid catalyst and unreacted starting materials can be extensive.
-
The Acyl Chloride route is superior when high purity and near-quantitative yields are critical, or when dealing with precious or sterically hindered alcohols. The irreversibility of the final step ensures complete conversion. However, this route is more expensive and requires careful handling of hazardous reagents and byproducts, making it more suitable for smaller-scale laboratory syntheses where reaction control and yield are the primary drivers.
Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the research or development project, including scale, budget, available equipment, and safety protocols.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Butyl Cyclohexanecarboxylate
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The responsible management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, procedural framework for the proper disposal of butyl cyclohexanecarboxylate, moving beyond a simple checklist to explain the causality behind each critical step. Adherence to these protocols is essential for ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our environment.
Pre-Disposal Safety & Chemical Characterization
Before any disposal activities commence, a thorough understanding of the substance's properties and potential hazards is paramount. This initial characterization informs every subsequent step of the disposal process.
Hazard Assessment
This compound (CAS No. 6553-81-7) is an ester that, based on data for its isomers and related compounds, should be handled as a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] The first and most critical step is always to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the precautionary principles outlined in this guide, based on analogous compounds, must be followed. Never dispose of a chemical without a full hazard assessment.[4]
Required Personal Protective Equipment (PPE)
Given the potential for irritation, all handling and disposal procedures for this compound require the following PPE:
-
Safety Goggles: To protect against splashes.
-
Nitrile Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin. All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
Key Properties for Disposal Planning
Understanding the physicochemical properties of a chemical is not merely academic; it is fundamental to safe handling and disposal. The flash point, for instance, directly dictates the storage requirements needed to prevent a fire hazard.
| Property | Value | Source | Significance for Disposal |
| Molecular Formula | C₁₁H₂₀O₂ | [1][6] | Identifies the compound as a non-halogenated organic ester. |
| Molecular Weight | 184.27 g/mol | [1][6] | Relevant for calculating waste quantities. |
| CAS Number | 6553-81-7 | [6] | Provides a unique identifier for waste manifests. |
| Physical State | Liquid | [1] | Dictates the need for liquid-tight containers and spill control measures. |
| Flash Point | ~87.2 °C (189 °F) | [1][7] | Classifies it as a combustible liquid, requiring storage away from ignition sources. |
| Boiling Point | ~220.6 °C | [1][7] | Indicates moderate volatility; vapors can accumulate if not handled in a ventilated area. |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] It must never be disposed of down the drain or in the regular trash.[9][10] The following protocol ensures a compliant and safe disposal pathway.
Step 1: Waste Segregation
Causality: The primary goal of segregation is to prevent dangerous chemical reactions within a waste container. Esters like this compound are organic compounds and must be kept separate from incompatible materials.
Procedure:
-
Designate a specific waste stream for non-halogenated organic liquids .
-
Crucially, do not mix this compound waste with the following incompatible chemical classes:
-
Strong Oxidizing Agents: Can cause violent, exothermic reactions.
-
Strong Acids and Bases: Can catalyze hydrolysis or other reactions.
-
Aqueous Waste: Keep organic and aqueous waste streams separate.
-
Halogenated Solvents: Mixing increases disposal costs and complexity.[11]
-
-
Always consult the SDS for a comprehensive list of incompatibilities.[12]
Step 2: Container Selection and Labeling
Causality: Proper containment and labeling are mandated by regulatory bodies like OSHA to prevent leaks, ensure chemical compatibility, and clearly communicate hazards to all personnel.[8]
Procedure:
-
Select a container made of a compatible material (e.g., amber glass bottle) that is in good condition, free from damage, and has a secure, leak-proof screw cap.[4][8][13]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[13]
-
Using a permanent marker, fill out the label completely with the following information:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Causality: An SAA provides a designated, compliant, and safe location for the temporary storage of hazardous waste at or near its point of generation, under the control of laboratory personnel.[8][13]
Procedure:
-
Designate a specific location in the lab as the SAA. This can be a section of a workbench or a cabinet, but it must be away from ignition sources and regular traffic.[4][13]
-
Place the labeled waste container within a secondary containment bin or tray to control potential spills.[4][8]
-
Keep the waste container securely capped at all times , except when adding waste. This minimizes the release of vapors.[13]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]
Step 4: Arranging for Final Disposal
Causality: Final disposal must be conducted by a licensed waste management provider to ensure compliance with all local, state, and federal regulations.[9][14] Your institution's Environmental Health & Safety (EHS) office is the required liaison for this process.
Procedure:
-
Once the waste container is full (or has been in the SAA for up to one year), complete the label by adding the "full" date.[13]
-
Contact your institution's EHS department to schedule a waste pickup.[4]
-
Provide them with all necessary information about the waste stream as requested. Do not mix other wastes into the container after this point.
Emergency Procedures
Spill Management
-
Small Spills (<50 mL): In a fume hood, absorb the spill using a non-reactive absorbent material like vermiculite or cat litter.[15] Carefully scoop the contaminated absorbent into a separate, sealable container. Label it as "Debris contaminated with this compound" and manage it as hazardous waste.
-
Large Spills (>50 mL): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
Empty Container Disposal
An "empty" container that held a hazardous chemical must still be managed properly.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[12][16]
-
Collect Rinsate: The first rinsate is considered hazardous and must be collected as part of your non-halogenated organic liquid waste stream.[16] Subsequent rinsates may be permissible for drain disposal, but only with explicit approval from your EHS office.[16]
-
Deface Label: Completely remove or deface the original label on the clean, dry container before disposing of it in the appropriate glass or plastic recycling bin.[12][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
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Essential Protective Measures for Handling Butyl Cyclohexanecarboxylate
As a Senior Application Scientist, my primary objective is to ensure that your engagement with chemical reagents is not only successful but, more importantly, safe. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling Butyl cyclohexanecarboxylate. We will delve into the rationale behind each procedural step, grounding our recommendations in established safety science to build a self-validating system of laboratory practice.
Immediate Safety Briefing: Understanding the Core Hazards
This compound (CAS No. 6553-81-7) is an ester that, while useful, presents distinct hazards that must be managed.[1][2][3] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5][6] Furthermore, some isomers are classified as combustible liquids, necessitating control of ignition sources.[4]
Key Hazard Summary:
| Hazard Type | GHS Classification | Implication for Handling |
| Skin Contact | Skin Irritant (Category 2)[4][5] | Direct contact can cause irritation, redness, and discomfort. Requires robust skin protection. |
| Eye Contact | Serious Eye Irritation (Category 2A)[4][6][7] | Splashes pose a significant risk of serious eye damage. Eye protection is mandatory. |
| Inhalation | Respiratory Irritation (Category 3)[4][6] | Vapors or aerosols may irritate the respiratory tract. Work must be conducted in well-ventilated areas. |
| Fire | Combustible Liquid[4] | The liquid has a flash point that allows it to ignite when exposed to an ignition source.[1][8] |
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all decision. It is a dynamic risk assessment based on the scale and nature of the procedure. The following protocol outlines the minimum requirements and provides guidance for scaling up protection.
Given the classification of "serious eye irritation," protecting your eyes is non-negotiable.[4][7]
-
Minimum Requirement: At all times when in the laboratory where this compound is handled, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[9]
-
Recommended for Splash Hazards: When transferring liquids, performing reactions, or any activity with a risk of splashing, upgrade to chemical splash goggles.
-
Maximum Protection: For large-volume transfers (>1 liter) or operations with a high risk of energetic reaction or splashing, a face shield must be worn in addition to chemical splash goggles.[9]
Esters can be challenging for many common glove types. The choice of glove material is critical for ensuring an effective chemical barrier.
-
For Incidental Contact (e.g., handling sealed containers, small-scale weighing):
-
Nitrile Gloves: Disposable nitrile gloves provide adequate protection against brief, incidental contact.[10] However, they should be inspected before use and changed immediately upon any sign of contamination.
-
-
For Extended Use or Immersion (e.g., transfers, synthesis, purification):
-
Butyl Rubber Gloves: Butyl rubber offers excellent resistance to esters and ketones and is the recommended material for prolonged handling.[11][12][13]
-
Neoprene Gloves: While not as robust as butyl, neoprene can be a suitable alternative and should be checked against manufacturer chemical resistance guides.[9]
-
Glove Selection Rationale:
| Glove Material | Use Case | Rationale |
| Nitrile | Incidental, short-duration contact | Good for general splash protection but can degrade with prolonged exposure to esters.[10] |
| Butyl Rubber | Extended use, immersion, high-risk tasks | Offers superior resistance to degradation and permeation by esters, providing the most reliable protection.[11][12] |
| Neoprene | Moderate-duration tasks | Provides a balance of chemical resistance and dexterity. Always verify with manufacturer data.[9] |
-
A flame-resistant lab coat should be worn and kept buttoned.[9] For handling larger quantities, a chemically resistant apron made of rubber or PVC is recommended over the lab coat.
-
Full-length pants and closed-toe shoes are mandatory to protect the lower body and feet from potential spills.[9][14]
Engineering controls are the primary method for mitigating inhalation hazards.
-
Primary Control: All handling of open containers of this compound that could generate vapor or aerosols must be performed inside a certified chemical fume hood.[14]
-
Secondary Control: If engineering controls are insufficient or during a large-scale spill or emergency, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][15] Use of a respirator requires prior medical clearance and fit-testing.[9]
Operational and Disposal Plans: From Benchtop to Waste Stream
A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or ignition sources.
-
PPE Donning: Don PPE in the following order: lab coat, long pants, closed-toe shoes, appropriate gloves, and finally, eye/face protection.
-
Chemical Handling: Perform all transfers and manipulations within the fume hood. Use grounding and bonding for containers during large-volume transfers to prevent static discharge.[16]
-
Post-Handling: Securely close all containers.
-
Decontamination & Doffing: Wipe down the work surface. Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove gloves using a technique that prevents touching the outer surface with your bare hands.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7][17]
The following diagram outlines the immediate actions required in the event of an exposure.
Caption: Immediate first aid response to this compound exposure.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealed container.
-
Chemical Waste: Unused this compound and reaction waste must be disposed of as hazardous chemical waste.
-
Regulatory Compliance: All waste disposal must adhere to local, regional, and national environmental regulations.[17][18] Do not dispose of this chemical down the drain.[18]
By integrating this comprehensive safety and handling protocol into your laboratory workflow, you create a robust system that protects not only yourself and your colleagues but also the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
